molecular formula C6H13NO B1602810 Oxepan-4-amine CAS No. 911825-86-0

Oxepan-4-amine

Cat. No.: B1602810
CAS No.: 911825-86-0
M. Wt: 115.17 g/mol
InChI Key: JWKWKYIUVWBSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxepan-4-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKWKYIUVWBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598085
Record name Oxepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911825-86-0
Record name Oxepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Saturated Heterocyclic Scaffolds in Drug Discovery

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All laboratory work should be conducted in a safe and controlled environment by trained professionals.

Introduction: The Significance of the Oxepane Moiety

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a structural motif of increasing interest in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a broader chemical space compared to more common five- and six-membered rings. These characteristics can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, and novel interactions with biological targets. Oxepan-4-amine, with its strategically placed primary amine, represents a versatile building block for the introduction of this valuable scaffold into a diverse range of molecular architectures, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders and other complex diseases.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed proposed synthesis with experimental protocols for its precursor, and a discussion of its potential applications in drug discovery, grounded in the current scientific literature.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a research setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 911825-86-0[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CC(CCOC1)N[1]
Monoisotopic Mass 115.099714038 Da[1]
Topological Polar Surface Area 35.3 Ų[1]
XLogP3-AA (Predicted) 0.4[1]
Safety and Handling

This compound is classified as a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]

Hazard Statements:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Synthesis of this compound: A Two-Step Approach

Synthesis_Workflow Precursor Starting Materials Step1 Step 1: Synthesis of Oxepan-4-one Precursor->Step1 Intermediate Oxepan-4-one Step1->Intermediate Dieckmann Condensation & Decarboxylation Step2 Step 2: Reductive Amination Intermediate->Step2 Product This compound Step2->Product NH3, Reducing Agent

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of the Precursor, Oxepan-4-one (CAS: 62643-19-0)

The synthesis of the key intermediate, Oxepan-4-one, can be achieved through a Dieckmann condensation of a suitable linear diester, followed by hydrolysis and decarboxylation. The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters.[2][3][4][5][6]

2.1.1. Proposed Synthetic Protocol for Oxepan-4-one

This protocol is based on the general principles of the Dieckmann condensation for the formation of seven-membered rings.

Reaction Scheme:

Step-by-Step Methodology:

  • Cyclization (Dieckmann Condensation):

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen), add diethyl 3,3'-oxydipropionate dropwise at a temperature that maintains a gentle reflux.

    • The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the diester, initiating the intramolecular cyclization.

    • After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete cyclization.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).

    • Heat the acidic mixture to reflux. This step serves to hydrolyze the intermediate β-keto ester and subsequently promote decarboxylation to yield the desired Oxepan-4-one.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Work-up and Purification:

    • After cooling, extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure Oxepan-4-one.

2.1.2. Spectroscopic Characterization of Oxepan-4-one

SpectroscopyExpected/Reported DataSource
¹³C NMR A reference to a ¹³C NMR spectrum exists in the literature, but the full data is not widely available.[7]
¹H NMR Expected signals would include multiplets for the methylene protons adjacent to the oxygen and the ketone.
IR A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch of a cyclic ketone.
Mass Spec. Molecular ion peak (M⁺) at m/z = 114.14.[7]
Step 2: Reductive Amination of Oxepan-4-one

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[1][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine (in this case, ammonia), which is then reduced in situ to the desired amine.

Reductive_Amination Ketone Oxepan-4-one Imine Imine Intermediate Ketone->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Amine This compound Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine Reduction

Figure 2: Reductive amination of Oxepan-4-one to this compound.

2.2.1. Proposed Synthetic Protocol for this compound

This protocol is adapted from general procedures for the reductive amination of cyclic ketones.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Oxepan-4-one in a suitable solvent, such as methanol or ethanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Imine Formation and Reduction:

    • To this solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the imine in the presence of the ketone.[11]

    • The reaction is typically carried out at room temperature and may be stirred for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully acidify the reaction mixture with dilute aqueous HCl to quench any remaining reducing agent.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Spectroscopic Characterization of this compound

In the absence of publicly available experimental spectra for this compound, the following predictions can be made based on the analysis of its functional groups and comparison with analogous cyclic amines.

SpectroscopyPredicted Data
¹H NMR - A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent. - A multiplet for the proton at the C4 position (CH-N). - A series of multiplets for the methylene protons of the oxepane ring.
¹³C NMR - A signal for the C4 carbon bonded to the nitrogen atom, shifted downfield relative to the other sp³ carbons. - Signals for the other five sp³ carbons of the oxepane ring.
IR - A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. - An N-H bending (scissoring) vibration in the 1590-1650 cm⁻¹ region. - C-N stretching absorption in the 1000-1250 cm⁻¹ range.
Mass Spec. - A molecular ion peak (M⁺) at m/z = 115.17. - A base peak resulting from α-cleavage (loss of a C₃H₆O radical) to give a fragment at m/z = 44.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the direct use of this compound in drug discovery are not extensively documented in publicly available literature, the oxepane scaffold is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

  • Exploration of Novel Chemical Space: The non-planar, flexible nature of the seven-membered ring allows for the presentation of substituents in unique spatial arrangements, potentially leading to novel and selective interactions with biological targets.

  • Improved Physicochemical Properties: The introduction of the oxepane moiety can modulate a compound's lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design.

  • Scaffold for CNS-Active Compounds: Saturated heterocycles are common features of drugs targeting the central nervous system. The oxepane ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, to fine-tune pharmacological activity and pharmacokinetic properties.

Given the prevalence of the 4-aminocyclohexane and 4-aminopiperidine motifs in CNS drug discovery, it is highly probable that this compound is utilized as a key building block in proprietary drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular frameworks through amide bond formation, further reductive amination, or other C-N bond-forming reactions.

Conclusion

This compound is a valuable, yet under-documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known properties and a scientifically sound, proposed synthetic route via the reductive amination of Oxepan-4-one. The lack of extensive public data on this compound suggests that it may be a key intermediate in proprietary research, highlighting its potential value in the development of next-generation therapeutics. As the demand for novel scaffolds in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of innovative medicines.

References

  • PubChem. Oxepan-4-one.
  • SynArchive.
  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. 1967, 15, 1–203.
  • Wikipedia.
  • Organic Chemistry Portal.
  • ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]
  • Chemistry LibreTexts.
  • Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0171395). [Link]
  • Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. [Link]
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • ResearchGate.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
  • AMyD.
  • PubChem. This compound.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • PubMed. Mass Spectrometric Characterization of 4-oxopentanoic Acid and Gas-Phase Ion Fragmentation Mechanisms Studied Using a Triple Quadrupole and Time-Of-Flight Analyzer Hybrid System and Density Functional Theory. [Link]
  • MDPI. The Oxepane Motif in Marine Drugs. [Link]
  • Patsnap.
  • MDPI. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]
  • Google Patents.
  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]
  • PatSnap.
  • PubChem. Oxazepam.
  • ResearchGate. Recent advances in dibenzo[b,f][4][7]oxazepine synthesis. [Link]
  • Google Patents.
  • ResearchGate. DESIGN AND SYNTHESIS OF 4-SUBSTITUTED QUINAZOLINE DERIVATIVES FOR THEIR ANTICONVULSANT AND CNS DEPRESSANT ACTIVITIES. [Link]
  • ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. [Link]
  • Wikipedia. Propranolol. [Link]
  • ResearchGate. IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. [Link]
  • Wikipedia. Temazepam. [Link]
  • Wikipedia. Diazepam. [Link]
  • ResearchGate. IR Spectroscopy of b(4) Fragment Ions of Protonated Pentapeptides in the X-H (X = C, N, O) Region. [Link]
  • Google Patents. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.

Sources

An In-Depth Technical Guide to Oxepan-4-amine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Saturated Heterocycles in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. While aromatic systems have historically dominated medicinal chemistry, there is a clear and accelerating trend towards the incorporation of three-dimensional, sp³-rich scaffolds. Saturated heterocycles, such as oxepanes, have emerged as powerful tools for medicinal chemists to escape the "flatland" of aromatic rings. These structures can impart profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while providing unique vectors for exploring chemical space.

This guide provides a comprehensive technical overview of Oxepan-4-amine, a key saturated heterocyclic building block. We will delve into its core physicochemical properties, detailed synthetic methodologies, and its strategic application in contemporary drug development programs, with a specific focus on its role as a scaffold in the synthesis of kinase inhibitors.

Physicochemical and Structural Properties

This compound is a seven-membered saturated heterocycle containing an oxygen atom and a primary amine functional group. This combination of a polar ether linkage and a basic amino group within a flexible, non-planar ring system makes it a valuable and versatile intermediate. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO[PubChem CID: 19101438][1]
Molecular Weight 115.17 g/mol [PubChem CID: 19101438][1]
CAS Number 911825-86-0[PubChem CID: 19101438][1]
IUPAC Name This compound[PubChem CID: 19101438][1]
Canonical SMILES C1CC(CCOC1)N[PubChem CID: 19101438][1]
Appearance Combustible liquid (predicted)[PubChem CID: 19101438][1]
Topological Polar Surface Area 35.3 Ų[PubChem CID: 19101438][1]

Synthesis and Manufacturing: A Validated Protocol

The most direct and industrially scalable approach to this compound is through the reductive amination of the corresponding ketone precursor, Oxepan-4-one. This two-step, one-pot process is efficient, high-yielding, and utilizes readily available reagents. The causality behind this choice is clear: the reaction proceeds through a stable imine intermediate which is then selectively reduced, avoiding over-alkylation and offering excellent control over the final product.[2][3]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a self-validating system for the synthesis of this compound, ensuring high purity and yield.

Step 1: Imine Formation

  • To a stirred solution of Oxepan-4-one (1.0 eq) in methanol (5 mL per 1 g of ketone) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

Step 2: In-Situ Reduction 3. Cool the reaction mixture to 0°C using an ice bath. 4. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: NaBH₃CN is the reductant of choice as it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, thus ensuring high selectivity.[3] 5. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as monitored by LC-MS.

Step 3: Work-up and Purification 6. Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent. 7. Concentrate the mixture under reduced pressure to remove the methanol. 8. Basify the resulting aqueous residue to pH >12 with a 30% aqueous sodium hydroxide solution. 9. Extract the aqueous layer with dichloromethane (3 x 50 mL). 10. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. 11. The crude product can be purified by vacuum distillation to afford the final product in high purity.

G cluster_synthesis Synthesis Workflow: this compound start Start Materials: Oxepan-4-one, Ammonium Acetate, Methanol imine_formation Step 1: Imine Formation - Mix reactants in Methanol - Stir at RT for 1h start->imine_formation Reactants reduction Step 2: In-Situ Reduction - Cool to 0°C - Add NaBH3CN - Stir at RT for 12-16h imine_formation->reduction Imine Intermediate workup Step 3: Work-up & Purification - Acidic Quench (HCl) - Basify (NaOH) - Extraction (DCM) - Distillation reduction->workup Crude Product Mixture product Final Product: This compound workup->product Purified Product

Caption: Reductive Amination Workflow for this compound.

Applications in Drug Discovery: The Oxepane Scaffold in Pim Kinase Inhibitors

The true value of a building block like this compound is realized in its application to the synthesis of complex, biologically active molecules. The oxepane moiety is particularly useful as a non-planar, polar scaffold that can improve the pharmacokinetic profile of a drug candidate.

A compelling example of this is in the development of inhibitors for Pim kinases. The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival and proliferation.[4][5] Their overexpression is a hallmark of numerous hematological malignancies and solid tumors, making them a high-priority target for cancer therapy.[4]

Patent literature discloses the synthesis of potent Pim kinase inhibitors that utilize a substituted amino-oxepane core as a key structural element. For instance, compounds such as 6-(4-nitro-1H-pyrazol-5-yl)oxepan-3-amine are synthesized as critical intermediates. In these structures, the oxepane ring serves several strategic purposes:

  • Vectorial Orientation: The 3D structure of the oxepane ring orients the amine substituent and the pyrazole group in a precise three-dimensional arrangement, which is critical for optimal binding within the ATP pocket of the Pim kinase.

  • Improved Physicochemical Properties: The embedded ether oxygen acts as a hydrogen bond acceptor, improving the overall polarity and aqueous solubility of the molecule compared to a purely carbocyclic analogue (e.g., cycloheptane).

  • Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation (e.g., aromatic hydroxylation) than a corresponding aromatic scaffold.

The general synthetic logic involves coupling the functionalized oxepane-amine building block with other heterocyclic systems to construct the final inhibitor.

G cluster_application Role of Amino-Oxepane in Pim Kinase Inhibitor Synthesis oxepane Amino-Oxepane Scaffold (e.g., this compound derivative) coupling Chemical Coupling (e.g., Amide bond formation, C-N coupling) oxepane->coupling heterocycle Heterocyclic Partner (e.g., Substituted Pyrazole) heterocycle->coupling inhibitor Final Molecule: Potent Pim Kinase Inhibitor coupling->inhibitor Forms final active compound

Caption: Conceptual role of the Amino-Oxepane scaffold.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

  • Hazards: The compound is classified as a combustible liquid. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

  • Handling: Handling should be performed in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is more than just a simple chemical. It is an enabling building block that embodies the strategic shift towards three-dimensional molecular architectures in drug discovery. Its synthesis is robust and scalable, and its incorporation into lead compounds can confer significant advantages in solubility, metabolic stability, and spatial orientation. As demonstrated by its utility in the design of sophisticated molecules like Pim kinase inhibitors, the oxepane scaffold provides a powerful platform for developing the next generation of therapeutics. Researchers and drug development professionals who understand and leverage the unique properties of such building blocks will be better positioned to overcome the complex challenges of modern medicinal chemistry.

References

  • PubMed. (n.d.). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Design, synthesis and molecular modeling of new Pim-1 kinase inhibitors.
  • ResearchGate. (2022). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases.
  • Science Madness. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • National Center for Biotechnology Information. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2008). A Synthesis of 4H-1, 4-Benzothiazines.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Oxepan-4-amine: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxepan-4-amine, a saturated seven-membered heterocyclic amine, represents a valuable building block in medicinal chemistry. Its unique three-dimensional structure offers opportunities for novel molecular designs with favorable physicochemical properties. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the preparation of the key intermediate, oxepan-4-one, and its subsequent conversion via reductive amination. Furthermore, this document outlines a complete characterization and purification protocol, equipping researchers with the necessary knowledge to produce and validate this important chemical entity for applications in drug discovery and development.

Introduction: The Significance of the Oxepane Motif in Medicinal Chemistry

Saturated heterocyclic scaffolds are cornerstones of modern drug design, and the oxepane ring system has emerged as a particularly attractive motif.[1][2] Unlike their more common five- and six-membered counterparts, the seven-membered oxepane ring offers greater conformational flexibility, allowing for more nuanced interactions with biological targets.[3] The incorporation of an amine functionality at the 4-position of the oxepane ring yields this compound, a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a detailed, field-proven approach to the synthesis and characterization of this valuable compound.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the preparation of the ketone intermediate, oxepan-4-one, followed by a reductive amination to install the desired amine functionality. This strategy allows for a convergent and efficient synthesis from readily available starting materials.

Synthetic_Pathway Hexane-1,6-diol Hexane-1,6-diol Oxepan-4-one_intermediate Oxepan-4-one Hexane-1,6-diol->Oxepan-4-one_intermediate Cyclization & Oxidation Oxepan-4-amine_product This compound Oxepan-4-one_intermediate->Oxepan-4-amine_product Reductive Amination

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of Oxepan-4-one

The synthesis of the oxepane ring can be achieved through the cyclodehydration of hexane-1,6-diol.[4] Subsequent oxidation of a secondary alcohol at the 4-position would yield the desired ketone. A plausible, though not explicitly detailed in a single source, approach involves the use of a precursor such as 1,3,6-hexanetriol, where the secondary alcohol at the 3-position (which would become the 4-position in the cyclized product) can be selectively oxidized.

Proposed Protocol for Oxepan-4-one Synthesis:

Step 2.1.1: Conceptual Pathway - Cyclization and Oxidation

A hypothetical, yet chemically sound, pathway would involve the intramolecular Williamson ether synthesis of a diol with a leaving group at an appropriate position, followed by oxidation of the resulting secondary alcohol to the ketone.

Step 2: Reductive Amination to this compound

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.[3][5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone (oxepan-4-one) with an amine source, which is then reduced in situ to the corresponding amine.[7] For the synthesis of a primary amine such as this compound, a common source of ammonia is used.[8]

Protocol for Reductive Amination of Oxepan-4-one:

This protocol is adapted from a general procedure for reductive amination using pyridine-borane complex.[1]

Reductive_Amination Start Oxepan-4-one + Ammonia Source + Pyridine-Borane Reaction Imine Formation & In situ Reduction Start->Reaction Methanol, 4Å MS Workup Acid/Base Workup Reaction->Workup HCl, then NaOH Product This compound Workup->Product Extraction

Figure 2: Experimental workflow for the reductive amination step.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Oxepan-4-one114.14N/ASynthesized in Step 1
Ammonium Acetate77.08631-61-8Ammonia source
Pyridine-borane complex92.93110-51-0Reducing agent
Methanol (anhydrous)32.0467-56-1Solvent
4Å Molecular SievesN/AN/ADrying agent
Hydrochloric Acid (6 M)36.467647-01-0For workup
Sodium Hydroxide (8 M)40.001310-73-2For workup
Diethyl Ether74.1260-29-7Extraction solvent
Anhydrous Sodium Sulfate142.047757-82-6Drying agent

Experimental Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add oxepan-4-one (1.0 eq) and powdered, activated 4Å molecular sieves.

  • Add anhydrous methanol to the flask.

  • Sequentially add ammonium acetate (1.0-1.2 eq) and pyridine-borane complex (0.8-1.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of 6 M hydrochloric acid. Stir for 1 hour.

  • Adjust the pH of the mixture to approximately 14 using 8 M sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo to yield the crude this compound.

Purification of this compound

The purification of amines can be challenging due to their basicity, which can lead to tailing on standard silica gel chromatography.[9] A common and effective method involves an acid-base extraction, followed by either distillation or chromatography on a modified stationary phase.

Protocol for Purification:

  • Acid-Base Extraction:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic solution with 1 M hydrochloric acid. The amine will be protonated and move into the aqueous phase.

    • Wash the aqueous layer with the organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer to a pH > 12 with a strong base (e.g., sodium hydroxide).

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

  • Column Chromatography (if necessary):

    • For challenging separations, column chromatography on amine-functionalized silica gel is recommended to minimize peak tailing.[9]

    • A suitable eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10][11][12]

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6-3.8m4H-CH₂-O-CH₂-
~2.8-3.0m1H-CH(NH₂)-
~1.6-1.9m4H-CH₂-CH(NH₂)-CH₂-
~1.4-1.6br s2H-NH₂
~1.2-1.4m2H-CH₂-CH₂-O-

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~70-75-CH₂-O-CH₂-
~45-50-CH(NH₂)-
~35-40-CH₂-CH(NH₂)-CH₂-
~25-30-CH₂-CH₂-O-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 115.10

  • Key Fragmentation Peaks: Loss of the amine group, and ring fragmentation patterns characteristic of cyclic ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][14]

Expected IR Absorption Bands (neat or as a thin film):

Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretch (primary amine)
2850-2950C-H stretch (aliphatic)
1590-1650N-H bend (primary amine)
1050-1150C-O stretch (ether)

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the oxepan-4-one intermediate, its subsequent reductive amination, and the thorough purification and characterization of the final product, researchers can confidently produce high-purity this compound. The availability of this key building block will undoubtedly facilitate the discovery and development of novel therapeutics leveraging the unique properties of the oxepane scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19101438, this compound. [Link].
  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 81-83.
  • Sun, Y., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177678444, this compound hydrochloride. [Link].
  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
  • Burris, K. D., et al. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link].
  • Ramachandran, P. V., & Gagare, P. D. (2017). Reductive Amination Using Ammonia Borane. Request PDF. [Link].
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). 4-Aminophenol. NIST Chemistry WebBook. [Link].
  • BenchChem. (2025).
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link].
  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link].
  • Hussein, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23. [Link].
  • National Center for Biotechnology Information. PubChem Patent Summary for US-9643980-B2, Benzoxazepin oxazolidinone compounds and methods of use. [Link].

Sources

Spectroscopic Profile of Oxepan-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Oxepan-4-amine, a saturated heterocyclic compound featuring a seven-membered oxepane ring and a primary amine functional group, represents a valuable scaffold in medicinal chemistry and materials science. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a foundational reference, offering researchers predicted data and the analytical logic required to interpret future experimental findings. The methodologies for spectral acquisition are also detailed to ensure robust and reproducible results.

Introduction to this compound

The unique structural combination of a flexible seven-membered cyclic ether and a reactive primary amine makes this compound a compelling building block for the synthesis of novel chemical entities. The oxepane moiety can influence solubility, metabolic stability, and conformational properties, while the amine group provides a key reactive handle for further chemical modification. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of this compound in any research and development setting. This guide will elucidate the predicted spectroscopic signatures that define this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its molecular structure and established chemical shift correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, we can anticipate a degree of signal overlap.

  • Protons on C4 (α to Amine): The single proton on the carbon bearing the amine group (C4-H) is expected to appear as a multiplet in the range of δ 2.5-3.0 ppm . Its downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.

  • Protons on C3 and C5 (β to Amine, γ to Oxygen): The four protons on the carbons adjacent to the amine-bearing carbon (C3-H₂ and C5-H₂) are chemically equivalent due to symmetry. These are expected to appear as a complex multiplet, likely in the range of δ 1.5-1.9 ppm .

  • Protons on C2 and C7 (α to Oxygen): The four protons on the carbons directly attached to the oxygen atom (C2-H₂ and C7-H₂) are also chemically equivalent. These protons are significantly deshielded by the electronegative oxygen and are predicted to resonate as a multiplet in the range of δ 3.5-3.8 ppm .[1]

  • Protons on C6 (β to Oxygen): The two protons on the C6 carbon are expected to appear as a multiplet in the range of δ 1.6-2.0 ppm .

  • Amine Protons (NH₂): The two protons of the primary amine group will likely appear as a broad singlet in the range of δ 1.0-4.0 ppm . The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C4-H 2.5 - 3.0Multiplet1H
C3-H₂ , C5-H₂ 1.5 - 1.9Multiplet4H
C2-H₂ , C7-H₂ 3.5 - 3.8Multiplet4H
C6-H₂ 1.6 - 2.0Multiplet2H
NH₂ 1.0 - 4.0Broad Singlet2H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals for the carbon atoms due to the molecule's symmetry.

  • C4 (α to Amine): The carbon atom directly bonded to the amine group is expected to have a chemical shift in the range of δ 45-55 ppm .[2]

  • C3 and C5 (β to Amine, γ to Oxygen): These two equivalent carbons are predicted to resonate in the range of δ 30-40 ppm .

  • C2 and C7 (α to Oxygen): The two equivalent carbons adjacent to the oxygen atom are expected to be the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of δ 70-80 ppm .

  • C6 (β to Oxygen): This carbon is predicted to have a chemical shift in the range of δ 25-35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C 445 - 55
C 3, C 530 - 40
C 2, C 770 - 80
C 625 - 35
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Probe: Standard 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, to achieve adequate signal-to-noise.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

  • N-H Stretching: As a primary amine, this compound is expected to show two medium-intensity bands in the region of 3400-3250 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4]

  • C-H Stretching: The stretching vibrations of the C-H bonds in the oxepane ring will appear as strong absorptions in the region of 2960-2850 cm⁻¹ .

  • N-H Bending: A medium to strong intensity scissoring vibration for the primary amine is predicted to be in the range of 1650-1580 cm⁻¹ .[3][5]

  • C-O-C Stretching: A strong, characteristic absorption for the C-O-C stretching of the cyclic ether is expected in the region of 1150-1050 cm⁻¹ .[6][7][8][9][10]

  • C-N Stretching: The stretching vibration of the C-N bond is anticipated to be a weak to medium absorption in the range of 1250-1020 cm⁻¹ .[3][5]

  • N-H Wagging: A broad, out-of-plane bending (wagging) vibration of the N-H bonds may be observed in the 910-665 cm⁻¹ region.[3][5]

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
C-H Stretch2960 - 2850Strong
N-H Bend (scissoring)1650 - 1580Medium-Strong
C-O-C Stretch1150 - 1050Strong
C-N Stretch1250 - 1020Weak-Medium
N-H Wag910 - 665Broad
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound or a small amount of solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): this compound has a molecular formula of C₆H₁₃NO. Its monoisotopic mass is 115.10 Da. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) is expected at m/z = 115 . The intensity of this peak may be weak for aliphatic amines.[11]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[12][13][14][15] For this compound, this would lead to the formation of a resonance-stabilized iminium ion. Cleavage of the C3-C4 or C4-C5 bond would result in a fragment with m/z = 86 or m/z = 30 . The fragment at m/z = 30 (CH₂=NH₂⁺) is a very common and often the base peak for primary amines with an unbranched alpha carbon.[11]

  • Fragmentation of the Oxepane Ring: The cyclic ether moiety can also undergo fragmentation. A common pathway for cyclic ethers is the loss of an alkyl radical from the carbon alpha to the oxygen, or ring-opening followed by further fragmentation.[16][17] This could lead to a variety of smaller fragments.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zPredicted FragmentFragmentation Pathway
115[C₆H₁₃NO]⁺Molecular Ion (M⁺)
86[C₅H₁₂N]⁺Alpha-cleavage
30[CH₄N]⁺Alpha-cleavage
Experimental Protocol for MS Data Acquisition

Instrumentation:

  • Mass Spectrometer with Electron Ionization (EI) source.

  • Gas Chromatograph (GC) for sample introduction is ideal for volatile compounds.

GC-MS Parameters:

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 25-200.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizing Spectroscopic-Structural Correlations

The following diagrams illustrate the predicted relationships between the molecular structure of this compound and its spectroscopic data.

G cluster_mol This compound Structure cluster_h_nmr Predicted ¹H NMR C2 C2 C3 C3 C2->C3 H_C2_C7 δ 3.5-3.8 C2->H_C2_C7 H₂ C4 C4 C3->C4 H_C3_C5 δ 1.5-1.9 C3->H_C3_C5 H₂ C5 C5 C4->C5 N1 N C4->N1 H_C4 δ 2.5-3.0 C4->H_C4 H C6 C6 C5->C6 C5->H_C3_C5 H₂ C7 C7 C6->C7 H_C6 δ 1.6-2.0 C6->H_C6 H₂ O1 O C7->O1 C7->H_C2_C7 H₂ O1->C2 H_NH2 δ 1.0-4.0 N1->H_NH2 H₂

Figure 1: Correlation of this compound protons with predicted ¹H NMR chemical shifts.

G M [M]⁺˙ m/z = 115 frag1 [C₅H₁₂N]⁺ m/z = 86 M->frag1 α-cleavage frag2 [CH₄N]⁺ m/z = 30 M->frag2 α-cleavage

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify and characterize this important chemical building block. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reliable data. This document serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the seamless integration of this compound into their synthetic and analytical workflows.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Yadav, A. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Illinois State University. (2015). Infrared Spectroscopy.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Workman, J., Jr. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Dagaut, J., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 161(5), 1273-1285.
  • International Journal of Academic Research and Development. (n.d.). Study of the composition of amines using IR spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube.
  • Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts.
  • University of California, Davis. (n.d.). NMR Chemical Shifts.
  • Workman, J., Jr. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • LibreTexts. (n.d.). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis...Aliphatic Ethers. Analytical Chemistry.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
  • LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • SpectraBase. (n.d.). Oxepine - Optional[13C NMR] - Chemical Shifts.
  • Universidade de São Paulo. (n.d.). Chemical Shifts 1H-NMR.
  • University College London. (n.d.). Chemical shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). The four facets of 1H NMR spectroscopy.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

Sources

An In-depth Technical Guide to the Solubility and Stability of Oxepan-4-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Oxepan-4-amine is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that dictate its handling, formulation, and ultimate viability in drug development programs. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We present detailed, field-proven protocols for the systematic evaluation of its solubility profile across a physiologically relevant pH range and its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH). The causality behind experimental choices, interpretation of potential outcomes, and strategies for mitigating identified liabilities are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the effective application of this compound.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or key intermediate is the bedrock of successful formulation development.[1] this compound, a cyclic amine, possesses distinct structural features—a primary amine and an ether linkage within a seven-membered ring—that define its chemical behavior.

Core Molecular Properties

The basic molecular properties of this compound have been compiled from public databases and are summarized below.[2]

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[2]
Molecular Formula C₆H₁₃NOPubChem[2]
Molecular Weight 115.17 g/mol PubChem[2]
CAS Number 911825-86-0PubChem[2]
Appearance Combustible liquid (predicted)PubChem[2]
pKa and its Implication on Solubility

The primary amine group of this compound is the principal ionizable center. The basicity of this group, quantified by its pKa, is the most critical determinant of the compound's aqueous solubility. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.

  • Expertise & Experience: For aliphatic and cyclic primary amines, pKa values typically range from 9.0 to 11.0.[3][4] We can predict the pKa of this compound to be within this range. This high pKa means that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form (BH⁺). According to the Henderson-Hasselbalch equation, this cationic form is significantly more water-soluble than the neutral free base. Therefore, pH will be the primary lever to control its solubility in aqueous media.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] It is a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Expertise & Experience: A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] While an experimentally determined value is preferred, computational models provide a useful starting point. For this compound, the combination of the polar amine and ether groups with the six-carbon aliphatic ring suggests a relatively balanced lipophilicity. The "shake-flask" method is the gold standard for experimental logP determination, though HPLC-based methods offer higher throughput.[6][7]

Aqueous Solubility Profile

The solubility of a drug candidate is a paramount factor influencing its bioavailability.[1] Poor aqueous solubility is a major hurdle in drug development. Given the basic nature of this compound, its solubility is expected to be highly pH-dependent.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay

This protocol details the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility, which is essential for pre-formulation studies and Biopharmaceutics Classification System (BCS) classification.[8][9][10]

Objective: To determine the equilibrium solubility of this compound (and/or its hydrochloride salt) in various aqueous media at a controlled temperature.

Methodology:

  • Media Preparation: Prepare a minimum of three aqueous buffers as recommended by the WHO and other regulatory bodies: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., Acetate Buffer), and pH 6.8 (e.g., Phosphate Buffer).[10]

  • Sample Preparation: Add an excess amount of solid this compound (or its salt form) to vials containing a fixed volume (e.g., 5 mL) of each buffer. The presence of undissolved solid is crucial to ensure saturation is reached.[9]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

  • Sample Processing: After incubation, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting: The experiment should be performed in triplicate. Report the solubility in mg/mL or µg/mL as the mean ± standard deviation.

Data Presentation: Predicted Solubility Profile

The following table illustrates how the solubility data for this compound and its hydrochloride salt should be presented. The values are hypothetical but reflect the expected pH-dependent behavior.

Compound FormMediumpHTemperature (°C)Expected Solubility (µg/mL)
This compound 0.1 N HCl1.225> 2000
(Free Base)Acetate Buffer4.525> 2000
Phosphate Buffer6.825~1000-2000
Purified Water~9-10*25< 500
This compound HCl Purified Water~5-625> 2000

*Expected pH of the free base in unbuffered water.

  • Trustworthiness: The protocol is self-validating by requiring the presence of excess solid to confirm equilibrium, using validated analytical methods for quantification, and performing replicates to ensure precision. The use of standard, physiologically relevant buffers ensures the data's applicability.[10]

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a molecule is a regulatory requirement and is critical for identifying potential degradation pathways.[11][12] Forced degradation (stress testing) studies are performed under conditions more severe than accelerated stability testing to generate potential degradation products and validate the specificity of analytical methods.[13][14][15]

Theoretical Degradation Pathways

Based on the structure of this compound, two primary sites are susceptible to chemical degradation:

  • Primary Amine: Primary amines are known to be susceptible to oxidative degradation.[16] The reaction can be initiated by abstraction of an electron from the nitrogen lone pair or a hydrogen atom from an adjacent carbon, leading to various degradation products.[16]

  • Oxepane Ring (Ether Linkage): While cyclic ethers are generally stable, the ether linkage can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to ring-opening. The seven-membered oxepane ring is known to be stable under many conditions but can be manipulated synthetically.[17][18]

Experimental Workflow: Forced Degradation Study

A systematic forced degradation study is essential to uncover these potential liabilities. The workflow below outlines the standard stress conditions recommended by ICH guidelines.[11][19]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API This compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose for set time points Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose for set time points Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Expose for set time points Thermal Thermal Solid, 80°C API->Thermal Expose for set time points Photo Photolytic ICH Q1B Light Box API->Photo Expose for set time points HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples (vs. Control) Base->HPLC Analyze Samples (vs. Control) Oxidation->HPLC Analyze Samples (vs. Control) Thermal->HPLC Analyze Samples (vs. Control) Photo->HPLC Analyze Samples (vs. Control) Purity Assess Peak Purity (PDA Detector) HPLC->Purity Mass Identify Degradants (LC-MS) HPLC->Mass

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the drug solution (or solid, for thermal/photolytic) to the following conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11][19]

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store solid compound at 80°C.

    • Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]

  • Time Points: Sample at appropriate intervals (e.g., 2, 6, 12, 24, 48 hours).

  • Sample Quenching: Neutralize acid and base samples before analysis. Dilute samples to an appropriate concentration.

  • Analysis: Analyze all samples using a developed HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks formed.

Anticipated Results and Interpretation

A stability-indicating method is one that can cleanly separate the intact parent drug from all process impurities and degradation products. The results from the forced degradation study will reveal under which conditions this compound is unstable.

Stress ConditionExpected StabilityRationale / Potential Degradants
Acid Hydrolysis Likely StableThe protonated amine is resistant to further reaction. Ether hydrolysis is possible but typically requires very harsh conditions.
Base Hydrolysis StableThe free base amine and ether linkage are generally stable to base.
Oxidation Likely Unstable The primary amine is a known site for oxidation, potentially leading to imines, hydroxylamines, or other related species.[16]
Thermal StableSaturated cyclic structures are generally thermally robust.
Photolytic StableThe molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation.

Formulation and Handling Strategies

The insights gained from solubility and stability studies directly inform strategies for formulation and handling to ensure the compound's integrity.

  • Salt Formation: The most effective strategy to overcome the low aqueous solubility of the free base is salt formation. The hydrochloride salt of this compound is expected to be highly water-soluble due to the complete protonation of the amine.[21][22] This is a standard and highly effective approach for amine-containing drugs.[21]

  • pH Control: For liquid formulations, maintaining a pH well below the pKa of the amine (e.g., pH 3-5) will ensure the compound remains in its highly soluble, protonated form.

  • Protection from Oxidative Stress: If oxidative degradation is confirmed as the primary degradation pathway, the inclusion of antioxidants in the formulation should be considered. Additionally, manufacturing and storage under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

  • Storage Recommendations: Based on the predicted stability profile, this compound should be stored in well-sealed containers at controlled room temperature, protected from strong oxidizing agents.

Conclusion

This compound is a foundational building block with physicochemical properties dominated by its primary amine functionality. Its aqueous solubility is fundamentally pH-dependent, a characteristic that can be readily leveraged through salt formation and pH control to ensure adequate dissolution for pharmaceutical applications. The primary stability liability is predicted to be oxidative degradation of the amine group, a pathway that must be thoroughly investigated using the forced degradation protocols outlined herein. By systematically applying these principles of solubility and stability characterization, drug development professionals can effectively mitigate risks, design robust formulations, and accelerate the progression of new chemical entities incorporating the this compound scaffold.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • Encyclopedia.pub. (2022, August 25).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
  • The University of Texas at Austin. (2015, May 19).
  • Scholaris. (n.d.). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • World Health Organization (WHO). (n.d.). Annex 4.
  • SlideShare. (2013, February 15).
  • National Center for Biotechnology Inform
  • MedCrave online. (n.d.).
  • ResearchGate. (2025, August 8).
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • ResearchGate. (2025, October 30). Oxidative degradation mechanisms for amines in flue gas capture.
  • Semantic Scholar. (2013, October 1).
  • ResearchGate. (2024, January 13). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Google Patents. (n.d.).
  • MedCrave online. (2016, December 14).
  • Pubs.rsc.org. (2016, April 28).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 7 AMINES.
  • ResolveMass. (2025, November 5).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2022, April 15).
  • University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • Technology Networks. (2024, May 31). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
  • RJPT. (n.d.).
  • ResearchGate. (n.d.).
  • Global Pharma Search. (2014, May 31). Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). Scheme 3.
  • National Center for Biotechnology Inform
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • RSC Publishing. (2024, May 10).
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • National Center for Biotechnology Inform
  • PubMed. (n.d.).

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Oxepan-4-amine and its Derivatives for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the this compound scaffold. We will delve into its synthesis, explore key derivatization strategies, analyze its impact on critical drug-like properties, and survey its applications in modern medicinal chemistry.

The Oxepane Scaffold: A Rising Star in Medicinal Chemistry

The seven-membered oxepane ring is an increasingly valuable scaffold in drug discovery. As a saturated heterocycle, it offers a distinct three-dimensional geometry that can improve how a molecule fits into a biological target. Much like its smaller counterpart, the oxetane ring, the oxepane motif is used by medicinal chemists to fine-tune physicochemical properties, moving beyond traditional flat, aromatic structures to explore new chemical space.[1][2]

This compound, in particular, serves as a versatile starting point. It provides a primary amine handle on a non-aromatic, conformationally flexible core, allowing for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Its derivatives have been investigated for a range of biological targets, demonstrating the scaffold's potential in developing novel therapeutics.[3][4]

Core Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[5]
Molecular Weight 115.17 g/mol PubChem[5]
CAS Number 911825-86-0PubChem[5]
Topological Polar Surface Area 38.3 ŲPubChem[5]
SMILES C1CC(CCOC1)NPubChem[5]

Synthesis of the Core Scaffold: Accessing this compound

A robust and scalable synthesis of the core is paramount for any chemical library generation. The most common and efficient route to this compound proceeds via the corresponding ketone, oxepan-4-one, which is then converted to the amine through reductive amination.

Workflow for this compound Synthesis

G A Tetrahydropyran-4-methanol B Ring Expansion (e.g., Tiffeneau-Demjanov) A->B C Oxepan-4-one B->C D Reductive Amination C->D E This compound D->E

Caption: General synthetic workflow from a commercial starting material to the target this compound.

Experimental Protocol: Reductive Amination of Oxepan-4-one

This protocol describes the direct reductive amination of oxepan-4-one using ammonia to yield the primary amine.[6]

Reagents & Solvents:

  • Oxepan-4-one

  • Ammonia (7N solution in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

  • Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)[7]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of oxepan-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (10-20 eq).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

    • Scientist's Note: This initial step is an equilibrium process. Using a large excess of the amine (ammonia in this case) drives the equilibrium towards the imine product.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise.

    • Scientist's Note: NaBH₃CN is a preferred reducing agent for one-pot reductive aminations because it is selective for the protonated imine (iminium ion) over the ketone starting material, minimizing side reactions.[7][8] It is toxic, and appropriate safety measures must be taken. NaBH(OAc)₃ is a common, safer alternative.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up: a. Quench the reaction by carefully adding water. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. d. Separate the layers and extract the aqueous layer twice more with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford pure this compound.

Derivatization Strategies: Building the Chemical Library

The primary amine of this compound is a versatile functional group that serves as an excellent handle for diversification. The two most powerful methods for creating a library of derivatives are N-alkylation (via reductive amination) and N-arylation (via transition-metal-catalyzed cross-coupling).

G cluster_0 cluster_1 A This compound B N-Alkyl Oxepane Amines A->B Reductive Amination (R-CHO, [H]) C N-Aryl Oxepane Amines A->C Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Base)

Caption: Key synthetic pathways for the derivatization of the this compound core.

Protocol 1: N-Alkylation via Reductive Amination

This method is ideal for attaching a wide variety of alkyl groups to the amine.[7][9]

Reagents & Solvents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve this compound and the desired aldehyde/ketone in DCM.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 1 hour at room temperature.

    • Scientist's Note: The reaction is typically performed at a slightly acidic pH to promote the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that gets reduced.[10]

  • Reduction: Add sodium triacetoxyborohydride in one portion.

  • Reaction Progression: Stir the reaction at room temperature until the starting materials are consumed (typically 4-16 hours), as monitored by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography or preparative HPLC.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the gold standard for forming carbon-nitrogen bonds with aryl or heteroaryl halides.[11][12][13]

Reagents & Solvents:

  • Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[14]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (2.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent, followed by the this compound and the base.

    • Scientist's Note: The choice of ligand and base is critical and substrate-dependent. Bulky, electron-rich phosphine ligands (Buchwald ligands) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[14][15] Strong bases like NaOtBu are common, but milder bases may be needed for sensitive substrates.

  • Reaction Progression: Heat the mixture (typically 80-110°C) until the reaction is complete (monitor by LC-MS). Microwave irradiation can significantly shorten reaction times.[15]

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Impact on Physicochemical and ADME Properties

Incorporating a saturated, three-dimensional scaffold like oxepane can have profound and beneficial effects on a molecule's drug-like properties compared to traditional flat, aromatic structures.[1]

PropertyInfluence of the Oxepane ScaffoldRationale
Solubility Generally increasesThe oxygen atom acts as a hydrogen bond acceptor, disrupting crystal packing and increasing polarity, which can lead to improved aqueous solubility.[2]
Lipophilicity (LogD) Generally decreasesReplacing an aromatic or greasy aliphatic ring with an oxepane can lower the molecule's overall lipophilicity, which is often desirable for better ADME properties.
Metabolic Stability Can improveSaturated rings often lack the sites for oxidative metabolism (e.g., CYP450) that are present in many aromatic systems. This can lead to reduced metabolic clearance and a longer half-life.
Amine Basicity (pKa) AttenuatedThe ether oxygen in the ring can have a modest electron-withdrawing inductive effect, which can slightly lower the pKa of the amine compared to a simple cycloheptylamine. This can be beneficial for reducing off-target effects, such as hERG inhibition.[1]

Applications in Medicinal Chemistry

While the 1,4-oxazepane scaffold is more widely published, derivatives of the core this compound structure are emerging in patent literature and discovery programs.[3][16] The scaffold provides a unique vector for exploring interactions with various biological targets.

Derivative ClassExample Structure (Simplified)Therapeutic Area / TargetReference
N-Aryl DerivativesOxepane ring attached via Nitrogen to a substituted phenyl or heteroaryl ring.CNS Disorders (e.g., Dopamine Receptors), Kinase Inhibitors[4]
N-Alkyl DerivativesOxepane ring attached via Nitrogen to complex alkyl chains.Antiviral, Metabolic Disorders[17][18]
Fused SystemsThe oxepane ring is part of a larger, fused heterocyclic system like oxazepines or benzodiazepines.Anticonvulsants, Anxiolytics[19][20][21]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for modern drug discovery. Its non-planar, flexible structure provides an excellent foundation for creating novel chemical matter with improved physicochemical and pharmacokinetic profiles. The straightforward synthesis of the core and the robust, well-established methods for its derivatization make it an attractive scaffold for generating diverse chemical libraries. As drug discovery programs continue to move away from "flatland" and embrace three-dimensional molecular architectures, the strategic use of scaffolds like this compound will be crucial for accessing novel and effective therapeutics. Future work will likely focus on the synthesis of stereochemically pure versions of this compound to explore chiral interactions with biological targets and further expand its utility in medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19101438, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177678444, this compound hydrochloride.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115886276, N-(2-cyclopropylpropyl)this compound.
  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65081926, N-[1-(2-chlorophenyl)propan-2-yl]this compound.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Mótyán, G., Csenkey, Á., & Kollár, L. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2106–2112.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube.
  • Inorganic Chemistry. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Senthamarai, T., Murugesan, K., & Beller, M. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Conventional Pharmaceutical Researches.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 4(9), 1079-1097.
  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Chemistry, 26(7), 1175-1190.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Monge, M. A., & Buchwald, S. L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 106(2), 263-280.
  • Wikström, H., Anderson, C., Antonsson, M., Bengtsson, S., Johansson, A. M., & Romero, G. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 45(15), 3280-3295.
  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Reddy, G. V., & Reddy, K. R. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2465.
  • ResearchGate. (n.d.). Synthetic pathway for synthesis of dibenz-[b,f][5][8]-oxazepine derivatives (MJ1 - MJ12).
  • Ali, A., Akhter, T., & Iqbal, J. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234.
  • Cankar, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 16, 2349-2358.
  • ResearchGate. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
  • Semantic Scholar. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
  • Wikipedia contributors. (2024). Alprazolam. In Wikipedia, The Free Encyclopedia.
  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes.
  • Wikipedia contributors. (2024). Nicotine. In Wikipedia, The Free Encyclopedia.
  • Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4616, Oxazepam.
  • Bakulina, O., et al. (2018). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 22(3), 359-365.

Sources

The Oxepane Motif in Medicinal Chemistry: A Guide to Its Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. While five- and six-membered rings like tetrahydrofuran (THF) and tetrahydropyran (THP) are ubiquitous in medicinal chemistry, their larger seven-membered counterpart, the oxepane ring, offers a unique and underexplored avenue for innovation. This guide provides an in-depth exploration of the oxepane motif, from its fundamental properties and synthesis to its strategic deployment in modern drug discovery programs.

The Oxepane Ring: Structure and Conformational Uniqueness

Oxepane, a saturated seven-membered heterocycle containing one oxygen atom, is the parent structure of a broad class of compounds.[1] Unlike its smaller, more rigid five- and six-membered analogues, the oxepane ring possesses significant conformational flexibility. Its energy landscape is characterized by a series of low-energy twist-chair and twist-boat conformations.[2] This inherent flexibility is a double-edged sword: it allows for the exploration of a wider conformational space to achieve optimal interactions with a biological target, but it also presents a synthetic challenge due to unfavorable entropic and enthalpic factors during ring formation.[3][4]

The C-O-C bond angle in oxepane is approximately 114.5°, a significant deviation from ideal tetrahedral geometry that contributes to its distinct chemical properties.[2] The presence of the ether oxygen imparts polarity and provides a hydrogen bond acceptor site, crucial for molecular recognition at a target protein.

Comparative Physicochemical Properties

The choice of a cyclic ether in a drug candidate profoundly impacts its properties. The following table provides a comparative overview of oxepane and its smaller homologues.

PropertyOxetane (4-membered)Tetrahydrofuran (5-membered)Tetrahydropyran (6-membered)Oxepane (7-membered)
Molecular Weight 58.08 g/mol 72.11 g/mol 86.13 g/mol 100.16 g/mol [1]
Boiling Point 49-50 °C66 °C88 °C118-119 °C
LogP (Oct/Wat) -0.30.460.9~1.3 (estimated)
Conformational Rigidity High (Planar)Moderate (Envelope/Twist)Low (Chair)Very Low (Twist-Chair/Boat)[2]
Key MedChem Role gem-dimethyl/carbonyl isostere, solubility enhancer[5][6]Solvent, scaffoldScaffold, linkerScaffold, sp3-rich fragment

Data compiled from various chemical property databases and literature sources.

The Oxepane Motif in Nature: An Evolutionary Endorsement

Nature provides the ultimate validation for a chemical scaffold's biological relevance. The oxepane motif is a recurring structural feature in a diverse array of biologically active natural products, particularly those isolated from marine organisms like algae, sponges, and corals.[7][8][9][10] The prevalence of this ring system in molecules with potent cytotoxic, anticancer, antifungal, and antibacterial activities underscores its significance as a privileged scaffold.[7][11]

Notable examples include:

  • Sipholenols: A class of triterpenoids that have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[7][10]

  • Sodwanones: Rare marine triterpenes exhibiting cytotoxicity against various cancer cell lines, including lung, esophageal, and ovarian cancer.[7][10]

  • Austalides: A family of meroterpenoids from marine-derived fungi, many of which feature a complex pentacyclic system that includes an oxepane ring.[7][12]

  • Oxepinamides: Compounds isolated from marine fungi that show significant anti-cancer activity, characterized by an oxepin ring fused to a pyrimidinone moiety.[7][10]

The complex and stereochemically rich structures of these natural products have not only revealed novel biological activities but have also spurred significant efforts in total synthesis, driving the development of new methodologies for constructing the challenging oxepane ring.[7][9]

Synthetic Strategies for Oxepane Ring Construction

The synthesis of seven-membered rings is notoriously challenging compared to their five- and six-membered counterparts. Overcoming the high entropic cost of bringing the reactive ends of a linear precursor together requires carefully designed synthetic strategies.[3][4]

Key Methodologies

A variety of methods have been developed to construct the oxepane core, each with its own advantages for accessing different substitution patterns and stereochemistries.[4]

  • Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for forming medium-sized rings. It involves the use of a ruthenium catalyst (e.g., Grubbs' catalyst) to cyclize a diene precursor, yielding an unsaturated oxepine which can then be hydrogenated to the saturated oxepane. This strategy is central to the Biology-Oriented Synthesis (BIOS) of oxepane libraries.[4][13][14]

  • Lewis Acid-Mediated Cyclizations: These methods often involve the cyclization of acyclic precursors containing epoxides or other reactive functional groups, promoted by a Lewis acid to form the oxepane ring.[4]

  • Ring-Expansion Strategies: Oxepanes can be accessed by expanding smaller, more easily synthesized rings. This can involve skeletal rearrangements of functionalized tetrahydropyrans or homologation of pyranose sugars.[4]

  • Radical Cyclizations: Intramolecular cyclization of a radical onto an acceptor is another effective strategy for forming the seven-membered ring.[4]

  • Intramolecular Williamson Ether Synthesis: A classical approach involving the cyclization of a 1,6-halo-alcohol or a diol derivative under basic conditions.

G Acyclic_Diene Acyclic Diene RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Epoxy_Alcohol Epoxy-Alcohol Lewis_Acid Lewis Acid-Mediated Cyclization Epoxy_Alcohol->Lewis_Acid Hydroxy_Ketone Hydroxy Ketone Reductive_Cyclization Reductive Cyclization Hydroxy_Ketone->Reductive_Cyclization Oxepane Oxepane Motif RCM->Oxepane Lewis_Acid->Oxepane Reductive_Cyclization->Oxepane Ring_Expansion Ring Expansion (from THP) Ring_Expansion->Oxepane

Key synthetic routes to the oxepane core.
Experimental Protocol: Ring-Closing Metathesis (RCM) Approach

The following is a representative, generalized protocol for the synthesis of an oxepane derivative via RCM, a common strategy in library synthesis.[13][14]

  • Precursor Synthesis: Synthesize the acyclic diene precursor. A common route involves the O-allylation of a homoallylic alcohol.

  • Degassing: Dissolve the diene precursor in a suitable dry, degassed solvent (e.g., dichloromethane or toluene) to a dilute concentration (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add a solution of a second-generation Grubbs catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the mixture (e.g., to reflux) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding an agent like ethyl vinyl ether to deactivate the catalyst. Concentrate the mixture in vacuo.

  • Purification: Purify the resulting oxepine intermediate by flash column chromatography.

  • Reduction: Dissolve the purified oxepine in a solvent such as ethanol or ethyl acetate. Add a hydrogenation catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is fully saturated.

  • Final Purification: Filter the reaction mixture through celite to remove the catalyst, concentrate the filtrate, and purify the final oxepane product by chromatography or distillation.

Strategic Roles of Oxepane in Drug Design

The incorporation of an oxepane motif into a drug candidate can serve several strategic purposes, primarily centered on modulating physicochemical properties and exploring new chemical space.

Modulating Physicochemical Properties
  • Increasing sp³ Character: In an era where many drug candidates suffer from "flatness" due to an overabundance of aromatic rings, incorporating sp³-rich scaffolds like oxepane is a key strategy to improve developability. Increased three-dimensionality can lead to higher target selectivity and improved physicochemical properties.[12][15]

  • Solubility and Lipophilicity: The ether oxygen of the oxepane ring can act as a hydrogen bond acceptor, which can contribute to improved aqueous solubility compared to its carbocyclic analogue, cycloheptane. However, the six methylene groups mean it will still increase lipophilicity (LogP) relative to smaller cyclic ethers. This balance must be carefully managed in lead optimization.

  • Metabolic Stability: The oxepane ring itself, being a saturated ether, is generally more resistant to metabolic degradation than many other functional groups. However, its flexibility might allow it to fit into the active sites of metabolic enzymes like Cytochrome P450s, potentially leading to hydroxylation at one of the methylene carbons. The precise impact is highly context-dependent on the substitution pattern and the overall molecule.

Scaffold for 3D Diversity

The conformational flexibility of the oxepane ring allows substituents to be projected into a wide range of spatial vectors. This makes it an excellent scaffold for building compound libraries designed to probe the topology of a protein's binding site. Biology-oriented synthesis (BIOS) approaches have successfully utilized oxepane cores to generate collections of natural product-inspired compounds with significant structural diversity.[13][14][16]

G cluster_core Core Molecule cluster_modification Oxepane as a Modifier cluster_target Biological Target Core Aromatic Core (e.g., Phenyl) Scaffold As a 3D Scaffold (Projects R1, R2) Core->Scaffold Linker As a Flexible Linker Core->Linker Property_Mod As a Property Modulator (sp3-rich) Core->Property_Mod Target Protein Binding Site Scaffold->Target Orient Substituents Linker->Target Spans Distance Property_Mod->Target Improves PK/PD Profile

Strategic roles of the oxepane motif in drug design.
Bioisosteric Replacement

While the smaller oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups, the larger oxepane ring can be considered a potential replacement for other seven-membered rings like azepane or cycloheptane.[6][15][17] Substituting a carbon or nitrogen atom with oxygen fundamentally alters the ring's electronics, polarity, and hydrogen bonding capacity, offering a powerful tool to escape patent space or fine-tune drug-target interactions.

Case Study: "Wntepanes" - Oxepane Scaffolds as Pathway Modulators

A compelling example of the oxepane motif's power in chemical biology and drug discovery comes from the development of "Wntepanes".[13][14][16] Using a Biology-Oriented Synthesis approach, researchers created a library of compounds based on a monocyclic oxepane scaffold.[16] Screening this library for effects on cellular signaling pathways led to the discovery of a unique class of small-molecule activators of the Wnt signaling pathway.[14] These Wntepanes were found to act synergistically with the canonical activator Wnt-3a and modulate van-Gogh-like receptor proteins, demonstrating that a relatively simple oxepane core can serve as the foundation for discovering potent and novel biological probes.[16]

Conclusion and Future Outlook

The oxepane motif represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. Its unique conformational properties and prevalence in bioactive natural products mark it as a privileged scaffold for exploring complex biological targets.

Key Advantages:

  • Access to 3D Chemical Space: Provides a non-flat, sp³-rich core to improve molecular properties.

  • Tunable Physicochemical Properties: The ether functionality offers a handle to modulate polarity and solubility.

  • Novelty and IP Space: Offers a departure from more common heterocyclic systems, providing opportunities for novel intellectual property.

Challenges and Future Directions:

  • Synthetic Tractability: While methods exist, the synthesis of substituted oxepanes can be more complex than for smaller rings. The development of more robust and stereoselective cyclization strategies is a continuing need.[3][4]

  • Conformational Control: The inherent flexibility of the ring can be a disadvantage if a rigid conformation is required for activity. Future work may focus on designing more conformationally constrained oxepane systems.

  • Predictive Modeling: As more oxepane-containing molecules are synthesized and tested, improved computational models will be needed to better predict their conformational preferences and their impact on ADME properties.

By embracing the synthetic challenges and leveraging its unique structural features, drug discovery teams can strategically deploy the oxepane motif to create differentiated, effective, and patentable next-generation therapeutics.

References

  • Wuitschik, G. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Jadhav, A. M. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
  • Barbero, H. et al. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs. [Link]
  • Barbero, H. et al. (2017). The Oxepane Motif in Marine Drugs. Semantic Scholar. [Link]
  • Pote, A. R. et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Dass, D. et al. (2022).
  • Barbero, H. et al. (2017). The Oxepane Motif in Marine Drugs. PubMed. [Link]
  • Pote, A. R. et al. (2024).
  • Basu, K. et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway.
  • Basu, K. et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway.
  • Basu, K. et al. (2011). Structures of representative bioactive NPs embodying the oxepane scaffold.
  • Barbero, H. et al. (2017). The Oxepane Motif in Marine Drugs. MDPI. [Link]
  • Isenegger, P. G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Barbero, H. et al. (2017). The Oxepane Motif in Marine Drugs. MDPI. [Link]
  • Basu, K. et al. (2011).
  • Cheméo. (n.d.). Oxepane (CAS 592-90-5) - Chemical & Physical Properties. Cheméo. [Link]
  • Ezea, V. et al. (2021). Chemotherapeutic Importance of Oxepines.
  • Kumar, A. et al. (2022). Synthesis of oxepine and oxepane containing AAA derivatives.
  • Barbero, H. et al. (2017). The whole family of oxepane-containing austalides.
  • National Center for Biotechnology Information. (n.d.). Oxepane.
  • Bull, J. A. et al. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
  • Isenegger, P. G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
  • Bocian, D. F., & Strauss, H. L. (1977). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. [Link]
  • Li, Q. et al. (2019).
  • Li, Q. et al. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies.

Sources

An In-Depth Technical Guide to the Discovery of Novel Oxepane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxepane Scaffold – A Privileged Structure in Modern Drug Discovery

The seven-membered oxygen-containing heterocycle, known as oxepane, represents a fascinating and challenging structural motif for medicinal chemists. Its synthesis is often complicated by unfavorable entropic and enthalpic barriers, yet nature has repeatedly selected this scaffold for a diverse array of biologically potent molecules.[1] From the intricate polycyclic ethers of marine origin displaying potent cytotoxicity to synthetically accessible small molecules modulating critical signaling pathways, the oxepane core is a validated "privileged structure."[2][3]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical, iterative, and often serendipitous journey of drug discovery. We will navigate the core pillars of compound discovery, beginning with the foundational challenge of synthesis and progressing through characterization, biological evaluation, and the refinement of structure-activity relationships. The methodologies described herein are presented not merely as protocols but as self-validating systems, where the rationale behind each experimental choice is paramount to achieving robust and reproducible outcomes.

Part 1: The Synthetic Imperative – Constructing the Oxepane Core

The construction of the seven-membered oxepane ring is a non-trivial synthetic challenge. Unlike the facile formation of five- and six-membered rings, seven-membered cyclizations are often kinetically and thermodynamically disfavored.[1] However, a robust toolbox of modern synthetic methods has been developed to reliably access these valuable scaffolds.

Pillar 1.1: Strategic Approaches to Oxepane Synthesis

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Several powerful methods have emerged as primary tools for this purpose.

  • Ring-Closing Metathesis (RCM): This method stands out for its functional group tolerance and reliability. RCM is particularly effective for creating unsaturated oxepine intermediates from acyclic diene or ene-yne precursors, which can then be hydrogenated to the saturated oxepane.[4][5] The choice of catalyst (e.g., Grubbs' 1st or 2nd generation) is critical and depends on the steric and electronic nature of the substrate. This strategy has proven invaluable in both natural product synthesis and the generation of compound libraries.[4][5]

  • Cyclization of Acyclic Precursors: Direct intramolecular cyclization remains a cornerstone of oxepane synthesis. Key variants include:

    • Radical Cyclizations: These methods are effective for forming C-C or C-O bonds and can be initiated under mild conditions, making them suitable for complex, functionalized substrates.[1][4]

    • Lewis Acid-Mediated Cyclizations: The activation of an epoxide or other electrophilic group by a Lewis acid can trigger a cascade to form the seven-membered ring, often with excellent stereocontrol.[1]

  • Ring-Expansion Strategies: An alternative to direct cyclization involves the expansion of more readily available smaller rings. A prominent example is the homologation of pyranose or furanose sugars, which provides a powerful entry into polyhydroxylated oxepanes, mimicking the structures of many natural products.[4] This often involves the formation and subsequent rearrangement of cyclopropanated glycals.[4]

Diagram: General Workflow for Oxepane Synthesis via RCM

RCM_Workflow cluster_start Starting Materials cluster_synthesis Acyclic Precursor Synthesis cluster_rcm Key Cyclization Step cluster_final Final Modification A Allyl Alcohol Derivative C Etherification/Coupling A->C B Unsaturated Alcohol/Halide B->C D Acyclic Diene/Ene-yne Precursor C->D E Ring-Closing Metathesis (e.g., Grubbs' Catalyst) D->E F Oxepine Intermediate E->F G Reduction/Hydrogenation F->G H Target Oxepane Compound G->H

Caption: A generalized workflow for synthesizing oxepanes using Ring-Closing Metathesis (RCM).

Protocol 1.2: Representative RCM for Oxepine Synthesis

This protocol provides a generalized, self-validating methodology for the synthesis of an oxepine intermediate, adapted from strategies reported in the literature.[5]

  • Pre-Reaction Setup & Inert Atmosphere:

    • Rationale: Metathesis catalysts are sensitive to oxygen and moisture. A rigorously inert atmosphere is non-negotiable for reproducibility.

    • Procedure: Assemble oven-dried glassware under a positive pressure of argon or nitrogen. All solvents must be purged with argon and passed through a solvent purification system (e.g., alumina columns).

  • Substrate Dissolution:

    • Rationale: The reaction is performed under high dilution (typically 0.01-0.02 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Procedure: Dissolve the acyclic diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve the target concentration.

  • Catalyst Addition:

    • Rationale: Grubbs' second-generation catalyst is often chosen for its higher activity and stability. It should be handled in a glovebox or under a strong counter-flow of inert gas.

    • Procedure: Add the Grubbs' catalyst (typically 2-5 mol%) to the reaction vessel as a solid or as a solution in a small volume of anhydrous DCM.

  • Reaction Monitoring:

    • Rationale: Continuous monitoring prevents over-running the reaction and potential side-product formation. Thin Layer Chromatography (TLC) is a rapid and effective method.

    • Procedure: Monitor the reaction progress by TLC, staining with potassium permanganate to visualize both the starting material and the less-polar product. The reaction is typically complete within 2-12 hours at room temperature or with gentle heating (40 °C).

  • Quenching and Work-up:

    • Rationale: The catalyst must be deactivated to prevent further reactivity during purification. Ethyl vinyl ether is an effective quenching agent.

    • Procedure: Upon completion, add a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the reaction mixture in vacuo.

  • Purification:

    • Rationale: Flash column chromatography is required to remove the ruthenium byproducts and any unreacted starting material.

    • Procedure: Purify the crude residue by flash chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure oxepine product.

Part 2: Structural Elucidation and Property Profiling

The synthesis of a novel molecule is merely the first step. Unambiguous confirmation of its structure and an understanding of its physicochemical properties are critical before committing to extensive biological evaluation.

Pillar 2.1: Spectroscopic and Analytical Confirmation

A multi-pronged analytical approach is essential for structural validation.

TechniquePurposeKey Information Gleaned for Oxepanes
¹H & ¹³C NMR Determines the carbon-hydrogen framework and connectivity.Chemical shifts of protons adjacent to the ring oxygen (typically δ 3.5-4.5 ppm). Coupling constants reveal dihedral angles and thus ring conformation.
2D NMR (COSY, HSQC) Establishes proton-proton and proton-carbon correlations.Unambiguously assigns protons to their corresponding carbons and confirms the bonding network through the entire molecule.
High-Resolution MS Provides an exact mass measurement.Confirms the elemental composition and molecular formula with high precision (typically <5 ppm error).
X-ray Crystallography Gives the definitive 3D structure in the solid state.Provides absolute and relative stereochemistry, bond lengths, angles, and the precise conformation of the oxepane ring.[6]
Pillar 2.2: The Oxepane Moiety's Influence on Drug-Like Properties

The incorporation of an oxepane ring can significantly modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8][9] Understanding these effects is crucial for designing compounds with favorable pharmacokinetics.

  • Improved Solubility: The ether oxygen of the oxepane ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a carbocyclic analogue.[10][11]

  • Metabolic Stability: As a saturated heterocycle, the oxepane ring is generally more resistant to metabolic degradation than more labile functional groups. It can be used to replace metabolically vulnerable moieties.

  • Lipophilicity Modulation: The polar ether functionality can decrease lipophilicity (LogP/LogD), which can be beneficial for avoiding off-target effects and improving pharmacokinetic profiles.[10][12]

  • Conformational Rigidity: The oxepane ring locks a portion of the molecule into a defined three-dimensional space, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

Part 3: Unveiling Bioactivity – From Screening to Target ID

With a confirmed structure and a preliminary understanding of its properties, the novel compound is ready for biological evaluation. The goal is to identify any potential therapeutic activity and, ultimately, the molecular target through which it acts.

Pillar 3.1: Screening Paradigms

The initial search for bioactivity typically follows one of two paths:

  • Target-Based Screening: Compounds are tested for their ability to modulate a specific, pre-defined biological target (e.g., a kinase or receptor). This is a hypothesis-driven approach.

  • Phenotypic Screening: Compounds are tested for their ability to produce a desired change in a cellular or organismal model (e.g., inducing cancer cell death) without a priori knowledge of the target. This approach allows for the discovery of novel mechanisms of action.

A powerful example from the literature involves the Biology-Oriented Synthesis (BIOS) of an oxepane library inspired by natural products.[2][13] This collection was subjected to a phenotypic screen using a reporter gene assay, which ultimately revealed a novel activator of the Wnt signaling pathway.[2][5][13]

Diagram: Biological Screening and Target Identification Workflow

Bio_Workflow A Novel Oxepane Compound Library B High-Throughput Phenotypic Screen (e.g., Reporter Assay) A->B C Inactive Compounds B->C No Effect D Active 'Hit' Compounds B->D Desired Phenotype E Dose-Response & Potency (EC50/IC50 Determination) D->E F Validated Hit E->F G Target Identification F->G H Affinity Chromatography (Immobilized Compound) G->H I Chemical Proteomics G->I J Putative Protein Target(s) H->J I->J K Target Validation (e.g., Knockdown, Overexpression) J->K

Caption: Workflow from initial screening of an oxepane library to target identification and validation.

Pillar 3.2: Target Deconvolution – Finding the "Needle in a Haystack"

Identifying the molecular target of a phenotypically active compound is a critical step. A common and powerful strategy is affinity-based chemical proteomics.

  • Synthesize an Affinity Probe: The "hit" oxepane is re-synthesized with a linker and a reactive group or biotin tag.

  • Immobilization: The probe is immobilized on a solid support (e.g., agarose beads).

  • Protein Capture: The beads are incubated with a cell lysate. Proteins that bind to the oxepane compound will be captured.

  • Elution and Identification: The bound proteins are eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry.

This approach was successfully used to show that bioactive "Wntepanes" likely exert their effect by interacting with Vangl family proteins, a previously unexploited target for small molecules.[2]

Part 4: Iterative Refinement – The Cycle of Lead Optimization

The initial "hit" compound rarely has the ideal combination of potency, selectivity, and pharmacokinetic properties for a drug. The final stage of discovery is lead optimization, an iterative process of chemical synthesis and biological testing guided by the Structure-Activity Relationship (SAR).[14][15]

Pillar 4.1: The Role of Computational Chemistry

Modern lead optimization is heavily reliant on computational methods to guide synthetic efforts, saving time and resources.[16][17]

  • Molecular Docking: If the 3D structure of the target protein is known, computational docking can predict how different analogues of the oxepane hit will bind. This helps prioritize which compounds to synthesize.

  • Pharmacophore Modeling: A 3D model of the essential features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is generated. This model can be used to design novel scaffolds that retain activity.

  • In Silico ADME Prediction: Computational models can predict properties like solubility, metabolism, and potential toxicity, allowing chemists to "design out" liabilities before a compound is ever made.[18][19]

Diagram: The Iterative Cycle of Structure-Activity Relationship (SAR)

SAR_Cycle A Initial 'Hit' Compound B Generate Hypothesis (Computational Modeling) A->B C Design & Synthesize New Analogues B->C D Biological Testing (Potency, Selectivity) C->D E ADME/PK Profiling D->E F Analyze Data (Establish SAR) D->F E->F F->B Refine Hypothesis G Lead Candidate F->G Meets Criteria

Caption: The iterative cycle of medicinal chemistry used to optimize a hit compound into a lead candidate.

Table: Hypothetical SAR Data for an Oxepane Kinase Inhibitor Series
CompoundR¹ GroupR² GroupKinase X IC₅₀ (nM)Microsomal Stability (t½, min)
Hit-1 -H-Phenyl25015
Opt-2 -F-Phenyl18018
Opt-3 -H4-pyridyl855
Opt-4 -H3-pyridyl9545
Opt-5 -F3-pyridyl25 >60

From this hypothetical data, a scientist would conclude that a fluorine at R¹ provides a modest potency boost, but the key to improvement lies at the R² position. Replacing the phenyl group with a pyridine (Opt-3, Opt-4) significantly improves potency, likely by forming a new hydrogen bond in the kinase hinge region. The 3-pyridyl isomer (Opt-4) confers much greater metabolic stability. Combining these two positive changes (Opt-5) results in a potential lead candidate with high potency and a good metabolic profile.

Conclusion and Future Outlook

The discovery of novel oxepane-containing compounds is a testament to the synergy between advanced synthetic chemistry, rigorous biological evaluation, and insightful medicinal chemistry. The oxepane scaffold, once considered a synthetic curiosity, is now firmly established as a valuable component of the drug discovery toolbox. Future advancements will likely focus on developing even more efficient and stereoselective synthetic methodologies, including photocatalytic and biocatalytic strategies.[4] As our understanding of complex biological systems deepens, the unique three-dimensional structures and favorable physicochemical properties offered by oxepane-containing molecules will ensure their continued exploration in the quest for new and transformative medicines.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing).
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to n
  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway.
  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-p
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
  • Recent Progress in the Synthesis of Oxepanes and Medium Ring Ethers.
  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PubMed Central.
  • The Oxepane Motif in Marine Drugs. PubMed Central.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d -Glucose: A Cycloaddition Approach.
  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. PubMed.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
  • Computational Ways to Enhance Protein Inhibitor Design. Frontiers.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
  • Computational Approaches for Drug Design and Discovery: An O | 64867.
  • ADME Properties - Pharmacokinetics. Drug Design Org.
  • Pharmacokinetics: Definition & Use in Drug Development. Allucent.
  • ADME Properties in Drug Delivery. PubMed Central.
  • Pharmaceutical Science: Absorption, Distribution, Metabolism and Excretion (ADME) Modeling's Impact on Drug Development. Longdom Publishing.

Sources

The Ascendance of Oxepan-4-amine: A Technical Guide to a Privileged Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to an increased focus on saturated heterocyclic scaffolds. These structures offer a departure from the "flat" aromatic rings that have historically dominated drug discovery, providing access to unexplored chemical space and improved physicochemical properties. Among these, the oxepane ring system has emerged as a scaffold of significant interest. This in-depth technical guide focuses on a key derivative, oxepan-4-amine, a versatile building block that is increasingly being incorporated into drug candidates. We will provide a comprehensive overview of its synthesis, chemical reactivity, and strategic applications in drug discovery, underpinned by field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this emerging heterocyclic building block.

Introduction: The Oxepane Scaffold – Beyond the Familiar Rings

For decades, medicinal chemists have relied heavily on five- and six-membered heterocyclic rings, such as pyrrolidine, piperidine, and morpholine, as foundational elements in drug design. While undeniably successful, the chemical space defined by these scaffolds has been extensively explored. The seven-membered oxepane ring offers a compelling alternative, providing a larger, more flexible, and conformationally diverse framework. This increased three-dimensionality can lead to enhanced target engagement and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The incorporation of an oxygen atom within the seven-membered ring imparts polarity and the potential for hydrogen bonding interactions, while the aliphatic nature of the scaffold can be tailored to modulate lipophilicity. This compound, with its strategically positioned primary amine, serves as a critical linchpin for introducing this valuable scaffold into a wide array of molecular architectures. The amine handle provides a convenient point for derivatization through well-established synthetic methodologies, making it an attractive building block for library synthesis and lead optimization campaigns.

Synthesis of this compound: A Scalable and Reliable Route

A robust and scalable synthesis is paramount for the widespread adoption of any building block in drug discovery. The most common and efficient route to this compound proceeds via a two-step sequence starting from the commercially available precursor, tetrahydrofuran-4-carbaldehyde. This pathway involves a ring expansion to form the key intermediate, oxepan-4-one, followed by a reductive amination to furnish the desired primary amine.

Step 1: Synthesis of Oxepan-4-one via Intramolecular Directed Aldol Reaction

The synthesis of the key ketone intermediate, oxepan-4-one, can be achieved through a Lewis acid-catalyzed intramolecular directed aldol condensation of a silyl enol ether derived from an acetal. This method provides a reliable means to construct the seven-membered ring.[1]

Experimental Protocol: Synthesis of Oxepan-4-one

  • Materials:

    • (Tetrahydrofuran-3-yl)methanol

    • Triethyl orthoacetate

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Diisopropylethylamine (DIPEA)

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethane (DCM)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (tetrahydrofuran-3-yl)methanol in triethyl orthoacetate, add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) and heat the mixture to effect acetal formation.

    • Isolate the resulting acetal and dissolve it in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C and add diisopropylethylamine, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate to form the silyl enol ether in situ.

    • After stirring for the appropriate time, add a solution of titanium tetrachloride in dichloromethane dropwise at -78 °C to catalyze the intramolecular aldol condensation.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford oxepan-4-one.

Causality Behind Experimental Choices: The use of a directed aldol reaction allows for precise control over the cyclization to form the desired seven-membered ring. Titanium tetrachloride is an effective Lewis acid for promoting this transformation. The low temperature is crucial to control the reactivity and minimize side reactions.

Step 2: Reductive Amination of Oxepan-4-one

With the ketone in hand, the final step is a reductive amination to introduce the primary amine. This is a widely used and reliable transformation in medicinal chemistry.[2][3]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Oxepan-4-one

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve oxepan-4-one in methanol.

    • Add a large excess of ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

    • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions. The choice of reducing agent is critical; NaBH₃CN is effective at reducing imines in the presence of ketones, while NaBH(OAc)₃ is a milder and often preferred alternative.[2]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the ketone spot and the appearance of the more polar amine product on a TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Salt Formation for Improved Handling

The free base of this compound is a liquid that can be challenging to handle and store. Conversion to a crystalline hydrochloride salt significantly improves its handling properties and stability.[4]

Experimental Protocol: Formation of this compound Hydrochloride

  • Materials:

    • This compound

    • Anhydrous diethyl ether or 1,4-dioxane

    • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

    • A white precipitate of this compound hydrochloride will form.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.

Chemical Reactivity and Derivatization

The primary amine of this compound is a versatile functional group that allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular scaffolds.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions with carboxylic acids using standard coupling reagents.

Experimental Protocol: General Amide Coupling

  • Materials:

    • This compound hydrochloride

    • Carboxylic acid of interest

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add HATU or HBTU and DIPEA.

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add this compound hydrochloride followed by an additional equivalent of DIPEA to neutralize the hydrochloride salt.

    • Stir the reaction at room temperature until completion.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by flash chromatography.

Reductive Amination

Further functionalization can be achieved through a second reductive amination, allowing for the synthesis of secondary amines.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone of interest

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Procedure:

    • Dissolve this compound and the desired aldehyde or ketone in DCM or DCE.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature until the starting materials are consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify the product as needed.

Sulfonamide Formation

The primary amine can also be readily converted to a sulfonamide by reaction with a sulfonyl chloride.

Experimental Protocol: Sulfonamide Synthesis

  • Materials:

    • This compound hydrochloride

    • Sulfonyl chloride of interest

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound hydrochloride in DCM and cool in an ice bath.

    • Add an excess of pyridine or triethylamine, followed by the dropwise addition of the sulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting sulfonamide.

Applications in Drug Discovery: A Modern Bioisostere

This compound is increasingly being recognized as a valuable bioisostere for commonly used saturated rings like piperidine and cyclohexane. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.[5]

This compound as a Piperidine Bioisostere

The 4-aminopiperidine motif is prevalent in many drug molecules.[6][7] Replacing this with this compound can offer several advantages:

  • Modulation of Physicochemical Properties: The introduction of the oxygen atom can increase polarity and aqueous solubility, which are often desirable properties for drug candidates.

  • Vectorial Changes for Target Engagement: The larger and more flexible oxepane ring alters the exit vectors of substituents compared to the more rigid piperidine chair conformation. This can lead to new and potentially more favorable interactions with the target protein.

  • Exploration of Uncharted Chemical Space: Replacing a common scaffold like piperidine with the less explored oxepane ring can lead to novel intellectual property.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidineThis compound (Predicted)
Molecular Weight85.15 g/mol 115.17 g/mol
cLogP0.84~0.5
pKa (of conjugate acid)~11.2~10.5
Hydrogen Bond Donors12 (amine)
Hydrogen Bond Acceptors12 (amine and ether oxygen)

Data for piperidine from PubChem.[8] Predicted data for this compound is based on standard computational models.

Case Studies in Drug Discovery

While specific clinical candidates containing the unsubstituted this compound core are still emerging, the broader oxepane scaffold has been successfully incorporated into a number of bioactive molecules, particularly in the areas of oncology and central nervous system (CNS) disorders.

  • Kinase Inhibitors: The unique three-dimensional shape of the oxepane ring can be exploited to achieve selectivity for specific kinase targets. Several patents describe oxazepine- and oxepane-containing compounds as potent kinase inhibitors.[9][10]

  • GPCR Modulators: The conformational flexibility of the oxepane ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs), where subtle conformational changes can have a profound impact on signaling. Allosteric modulators of GPCRs often require scaffolds that can adopt specific non-planar conformations.[1][11]

Conformational Analysis: Understanding the 3D Shape

The biological activity of a molecule is intimately linked to its three-dimensional conformation. The seven-membered oxepane ring is significantly more flexible than a six-membered ring and can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms. The presence of a substituent at the 4-position, such as the amino group in this compound, will influence the conformational equilibrium.

Computational studies and NMR analysis can provide insights into the preferred conformations of this compound and its derivatives.[9][12] Understanding these conformational preferences is crucial for rational drug design, as it allows for the prediction of how the molecule will present its pharmacophoric features to the biological target. The position of the amino group (axial vs. equatorial) in the dominant conformation will dictate the spatial orientation of any groups attached to it.

G cluster_synthesis Synthetic Pathway to this compound THF_CHO Tetrahydrofuran-4-carbaldehyde Oxepan_4_one Oxepan-4-one THF_CHO->Oxepan_4_one Ring Expansion (Intramolecular Aldol) Oxepan_4_amine This compound Oxepan_4_one->Oxepan_4_amine Reductive Amination Oxepan_4_amine_HCl This compound HCl Oxepan_4_amine->Oxepan_4_amine_HCl Salt Formation (HCl)

Caption: Synthetic route to this compound Hydrochloride.

Conclusion and Future Outlook

This compound is a compelling and increasingly accessible heterocyclic building block that offers medicinal chemists a valuable tool to expand beyond traditional scaffolds. Its unique combination of a flexible seven-membered ring, an embedded oxygen atom for modulating polarity, and a versatile primary amine handle for derivatization makes it a highly attractive component for modern drug discovery programs. The scalable synthetic route outlined in this guide provides a clear path for its production and incorporation into screening libraries and lead optimization efforts. As the drive to explore novel and three-dimensional chemical space continues, we anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Bull, J. A., & Croft, R. A. (2016). Saturated N-heterocycles from intramolecular hydroamination: catalysts, ligands, and substrates. Chemical Society Reviews, 45(13), 3629-3644.
  • Eastgate, M. D., Schmidt, M. A., & Dugger, R. W. (2008). On the development of a practical, enantioselective synthesis of a key intermediate for the synthesis of a novel CETP inhibitor. Organic Process Research & Development, 12(5), 876-881.
  • PubChem. (n.d.). This compound.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). ACS Omega. [Link]
  • Silicon-mediated annulation. Part 1. A synthesis of tetrahydropyran-4-ones, oxepan-4-ones, and oxocan-4-ones via intramolecular directed aldol reactions. (1990). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
  • Oxazepam derivatives for immunoassay reagents. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • method for salt preparation. (n.d.).
  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. (n.d.). PubMed Central. [Link]
  • 1,4-oxazepane derivatives. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
  • 1,4-oxazepane derivatives. (n.d.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
  • This compound hydrochloride. (n.d.). PubChem. [Link]
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. [Link]
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.).
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). OUCI. [Link]
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024). MDPI. [Link]
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. (n.d.).
  • Novel oxazine derivatives and their use in the treatment of disease. (n.d.).
  • Drug evolution: p-aminobenzoic acid as a building block. (n.d.). PubMed. [Link]
  • 4-Piperidinamine. (n.d.). PubChem. [Link]
  • Piperidine. (n.d.). PubChem. [Link]
  • Alprazolam. (n.d.). Wikipedia. [Link]
  • Oxazepam. (n.d.). PubChem. [Link]
  • Oxazepam containing pharmaceutical composition. (n.d.).
  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (n.d.).
  • A Synthesis of 4H-1, 4-Benzothiazines. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
  • Hydrochloride salt of amine. (n.d.). Reddit. [Link]
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
  • Amine acid salt compounds and process for the production thereof. (n.d.).
  • Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). (n.d.). PubMed Central. [Link]

Sources

Introduction: The Emergence of the Oxepane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Oxepanes for Drug Discovery Professionals

The oxepane ring, a seven-membered saturated oxygen-containing heterocycle, is a structural motif of increasing importance in medicinal chemistry and drug discovery.[1][2] Found in a diverse array of complex marine natural products with potent biological activities, the oxepane scaffold presents a unique three-dimensional architecture that is attractive for modern drug design.[3][4][5] Unlike their smaller, more rigid counterparts like oxetanes, oxepanes offer greater conformational flexibility, which can be strategically exploited to optimize binding interactions with biological targets.[6][7]

As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic molecules, sp³-rich scaffolds like substituted oxepanes offer a compelling strategy to modulate key physicochemical properties. Understanding and controlling these properties—lipophilicity, solubility, metabolic stability, and conformational preference—is paramount for developing safe and effective drug candidates. This guide provides a detailed exploration of these critical attributes, explains the causal relationships behind experimental choices for their measurement, and offers field-proven protocols for their assessment.

Core Physicochemical Properties and the Impact of Substitution

The strategic placement of substituents on the oxepane ring can profoundly alter its physicochemical profile. The interplay between the inherent polarity of the ether oxygen, the ring's conformational landscape, and the electronic and steric nature of its substituents dictates the molecule's behavior in a biological system.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, and overall pharmacokinetic profile.[8] It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

The oxepane moiety itself introduces polarity due to the ether oxygen, generally leading to lower lipophilicity compared to its carbocyclic analog, cycloheptane. This inherent polarity can be fine-tuned with substituents:

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl groups can decrease the basicity of the ether oxygen and alter the molecule's dipole moment, subtly influencing lipophilicity.

  • Polar and Hydrogen-Bonding Groups: The introduction of hydroxyl (-OH), amine (-NH₂), or amide (-CONH₂) groups drastically reduces LogP by increasing the molecule's affinity for the aqueous phase. These groups can act as both hydrogen bond donors and acceptors.

  • Alkyl and Aromatic Groups: Non-polar substituents increase lipophilicity by enhancing van der Waals interactions with the non-polar phase (n-octanol).

The strategic introduction of an oxepane can be a powerful tool to escape "lipophilicity creep"—the tendency for LogP to increase during lead optimization—by providing a polar, sp³-rich core.

Table 1: Predicted Lipophilicity of Substituted Oxepanes

Compound Substituent (R) cLogP (Calculated) Rationale
Oxepane -H 1.2 Baseline polarity of the ether ring.
2-Methyloxepane -CH₃ 1.6 Addition of a small alkyl group increases lipophilicity.
Oxepan-4-ol 4-OH 0.5 The hydroxyl group significantly increases polarity and reduces cLogP.
4-Phenyloxepane 4-C₆H₅ 3.1 The bulky, non-polar phenyl group drastically increases lipophilicity.
2-(Trifluoromethyl)oxepane 2-CF₃ 2.1 The electron-withdrawing CF₃ group increases lipophilicity despite its polarity.

Note: cLogP values are estimates and serve for comparative purposes.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for drug formulation, administration, and absorption.[9][10] Poor solubility is a leading cause of compound attrition in drug development.[11] The ether oxygen in the oxepane ring acts as a hydrogen bond acceptor, which can improve interactions with water molecules and enhance solubility compared to purely carbocyclic scaffolds.

Substitution patterns play a critical role in modulating solubility:

  • Disruption of Crystal Packing: Introducing non-planar, three-dimensional substituents can disrupt the crystal lattice energy of a solid compound, making it easier for water to solvate individual molecules and thereby increasing solubility.[10] The inherent non-planar conformations of the oxepane ring contribute favorably to this effect.

  • Introduction of Polar Functional Groups: As with lipophilicity, adding polar groups (e.g., amines, alcohols, morpholines) is a highly effective strategy to boost solubility.[11] These groups form strong hydrogen bonds with water.

  • Ionizable Groups: Incorporating acidic or basic centers that will be charged at physiological pH (e.g., carboxylic acids, primary amines) dramatically improves aqueous solubility.

In many medicinal chemistry programs, replacing a lipophilic gem-dimethyl or a metabolically labile methylene group with a small, polar heterocyclic ring like an oxetane has been shown to significantly improve solubility.[12][13] While direct matched-pair data for oxepanes is less common in the literature, the underlying principles are the same: the introduction of a polar, hydrogen-bond-accepting ether within a flexible, sp³-rich ring is a sound strategy for solubility enhancement.[9]

Metabolic Stability: Engineering In Vivo Half-Life

Metabolic stability determines the persistence of a drug in the body, influencing its half-life and dosing frequency. Saturated heterocycles are often susceptible to cytochrome P450 (CYP)-mediated oxidation, typically at the carbon atoms alpha (adjacent) to the heteroatom.[14]

The seven-membered oxepane ring presents multiple potential sites for metabolism. Strategies to enhance its metabolic stability focus on two key principles:

  • Blocking Metabolic Hotspots: Introducing substituents at positions susceptible to oxidation can sterically hinder the approach of metabolic enzymes. For instance, methylation or fluorination of the C2 and C7 positions can protect them from hydroxylation.

  • Altering Electronic Properties: The introduction of electron-withdrawing groups can deactivate the ring towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO).[15] An electron-deficient ring is less likely to donate an electron to the activated iron-oxo species in the CYP enzyme active site.

Compared to smaller rings, the greater flexibility of the oxepane ring may allow it to adopt conformations that better fit into the active sites of metabolic enzymes. However, this same flexibility can be leveraged by medicinal chemists to design substituted analogs that are sterically shielded from metabolic attack. In some contexts, larger heterocyclic rings like azepanes have been shown to be more metabolically labile than their smaller piperidine or morpholine counterparts, necessitating strategies to improve stability.[14]

Conformational Analysis: The Key to Target Binding

The oxepane ring is conformationally flexible, existing primarily in a dynamic equilibrium between several low-energy twist-chair (TC) and chair (C) conformations.[6][7] This is in contrast to the more rigid chair conformation of cyclohexane or the puckered envelope of tetrahydrofuran. High-level electronic structure calculations have shown the twist-chair to be the most stable conformation for the parent oxepane.[6]

The conformational preference of a substituted oxepane is critical because it dictates the spatial orientation of its substituents, which in turn governs how the molecule interacts with its biological target.

  • Substituent Effects: The position and nature (axial vs. equatorial preference) of substituents can significantly influence the conformational equilibrium of the ring. Bulky groups will preferentially occupy positions that minimize steric strain.

  • Conformational Locking: In some cases, the oxepane ring can act as a "conformational lock," rigidifying a portion of the molecule to pre-organize it for optimal binding to a target protein, potentially increasing potency and selectivity.[16]

Understanding the conformational landscape through computational modeling and experimental techniques like NMR is crucial for rational drug design.

Experimental and Computational Methodologies

To harness the potential of the oxepane scaffold, researchers must be able to reliably measure its physicochemical properties. The following section details standard, self-validating protocols for key assessments.

A. Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water at equilibrium. It is considered the most accurate method for LogP determination.[17][18]

  • Step 1: Preparation. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

  • Step 2: Partitioning. Add a small aliquot of the compound stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). The final concentration should be within the linear range of the analytical method.

  • Step 3: Equilibration. Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Step 4: Phase Separation. Centrifuge the vial to ensure complete separation of the two phases.

  • Step 5: Quantification. Carefully remove an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Step 6: Calculation. Calculate the LogP or LogD value using the formula: LogP = log10(C_oct / C_aq).

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[8][17] It is faster and requires less material than the shake-flask method.

  • Step 1: System Setup. Use a C18 reversed-phase column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Step 2: Calibration. Prepare a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Step 3: Analysis. Inject the standard compounds and the test compounds onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Step 4: Calculation of k. Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Step 5: Correlation. Plot log(k) versus the known LogP values for the standard compounds. A linear regression of this plot creates a calibration curve.

  • Step 6: Determination of LogP. Determine the LogP of the test compounds by interpolating their log(k) values onto the calibration curve.

G cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method sf1 Prepare Pre-saturated Octanol and Water sf2 Add Compound and Partition sf1->sf2 sf3 Shake to Equilibrate sf2->sf3 sf4 Centrifuge to Separate Phases sf3->sf4 sf5 Quantify Compound in Each Phase (LC-MS) sf4->sf5 sf6 Calculate LogP = log(C_oct / C_aq) sf5->sf6 rp1 Inject Standards with Known LogP Values rp2 Generate Calibration Curve (log(k) vs. LogP) rp1->rp2 rp3 Inject Test Compound rp4 Measure Retention Factor (k) rp3->rp4 rp5 Interpolate LogP from Calibration Curve rp4->rp5 start Start start->sf1 Choose Method start->rp1 Choose Method

Caption: Comparative workflows for determining LogP via the Shake-Flask and RP-HPLC methods.

B. Assessment of Metabolic Stability

In Vitro Human Liver Microsomal (HLM) Stability Assay

This is the standard, high-throughput assay used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[19] It measures the rate of disappearance of the parent drug over time.

  • Step 1: Reagent Preparation. Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 2X NADPH regenerating solution (containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ in buffer). Prepare test compounds in a suitable solvent at a 200X final concentration (e.g., 200 µM for a 1 µM final assay concentration).

  • Step 2: Incubation Setup. In a 96-well plate, add buffer, the HLM suspension (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound. Mix and pre-incubate the plate at 37°C for 5-10 minutes.

  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells. This is the T=0 time point.

  • Step 4: Time Points and Quenching. Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold quench solution (e.g., acetonitrile) containing an internal standard.

  • Step 5: Sample Processing. Once all time points are collected, seal the plate, vortex, and centrifuge to precipitate the microsomal proteins.

  • Step 6: LC-MS/MS Analysis. Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard using LC-MS/MS.

  • Step 7: Data Analysis. Plot the natural logarithm of the percent remaining compound versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CL_int).

G prep Prepare Reagents: HLMs, NADPH solution, Test Compound incubate Pre-incubate HLMs and Compound at 37°C prep->incubate start Initiate Reaction with NADPH Solution (T=0) incubate->start quench Quench Reaction at Time Points (0, 5, 15, 30 min) with Cold Acetonitrile + IS start->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining vs. Time, Half-life (t½), and CL_int analyze->calculate

Caption: Standard workflow for assessing metabolic stability using human liver microsomes.

C. Conformational Analysis: A Hybrid Approach

A robust understanding of an oxepane's conformation relies on a combination of computational and experimental methods.

  • Computational Methods: Density Functional Theory (DFT) and other high-level electronic structure calculations can predict the relative energies of different conformers (e.g., twist-chair vs. chair), providing a detailed picture of the potential energy surface.[6]

  • Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides information about the average conformation and the dynamics of the ring system through coupling constants and Nuclear Overhauser Effect (NOE) data. X-ray crystallography provides a precise, static picture of the conformation in the solid state.

G comp Computational Modeling (DFT, Molecular Mechanics) hypo Generate Conformational Hypothesis comp->hypo exp Experimental Analysis (NMR, X-ray Crystallography) valid Validate/Refine Model exp->valid hypo->exp valid->comp Feedback Loop spr Establish Structure-Property and Structure-Activity Relationships (SPR/SAR) valid->spr

Caption: The synergistic relationship between computational and experimental conformational analysis.

Conclusion and Future Outlook

Substituted oxepanes represent a valuable and perhaps underutilized scaffold in drug discovery. Their unique combination of sp³-rich three-dimensionality, inherent polarity, and conformational flexibility provides medicinal chemists with a powerful toolset to overcome common challenges in lead optimization, particularly those related to solubility and metabolic stability. By carefully selecting substituents, researchers can navigate the complex interplay of physicochemical properties to design molecules with improved drug-like characteristics.

The continued development of novel synthetic methods to access diverse substituted oxepanes will be critical for their broader application.[1][2] As our understanding of the subtle effects of conformation and substitution on ADME properties grows, the rational design of oxepane-containing therapeutics will undoubtedly lead to the development of innovative medicines for a wide range of diseases.

References

  • Wessjohann, L. A., et al. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
  • Barbero, A., et al. (n.d.). The Oxepane Motif in Marine Drugs. Semantic Scholar. [Link]
  • Barbero, A., et al. (2017). The Oxepane Motif in Marine Drugs. PubMed Central. [Link]
  • Pamuła, M., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace by Typeset. [Link]
  • Pinto, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Vo, D.-V., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
  • Pote, A. R., et al. (2024).
  • Adesokan, A. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Tiritan, M. E., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]
  • Burkhard, J. A., et al. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Pamuła, M., et al. (n.d.). LIPOPHILICITY ñ METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Semantic Scholar. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]
  • Scott, J. S., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • N.A. (n.d.). Influence of the O and S atoms on the oxepane and thiepane TC....
  • N.A. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163. American Chemical Society. [Link]
  • Mako, Z., et al. (n.d.). (PDF) Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach.
  • Barbero, A., et al. (2017). The Oxepane Motif in Marine Drugs. MDPI. [Link]
  • N.A. (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Royal Society of Chemistry. [Link]
  • N.A. (n.d.). Oxepane-containing natural products and biological activities..
  • N.A. (n.d.). The whole family of oxepane-containing austalides..
  • Wipf, P., et al. (2018). An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility.
  • N.A. (n.d.). Synthesis of Oxepanes and Oxepines | Request PDF.
  • Johnson, T. A. (2017). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Sabatino, D., & Damha, M. J. (2007).
  • N.A. (2025).
  • Roughley, S. D., & Leach, A. G. (2019).
  • Njardarson, J. T., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.
  • Johnson, T. A. (2017). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Panda, A., & Raj, G. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. MDPI. [Link]
  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • N.A. (n.d.). Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products | Request PDF.
  • Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • N.A. (n.d.). Synthesis and Properties of Oligonucleotides Containing A 7-Membered (Oxepane) Sugar Ring.
  • N.A. (2017). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Static Structure

In modern drug discovery, understanding a molecule is akin to understanding a dynamic personality, not a static photograph. Small molecules like Oxepan-4-amine, a saturated heterocyclic amine, are not rigid entities but exist as an ensemble of rapidly interconverting conformers. Their biological activity is a direct consequence of their three-dimensional structure, electronic properties, and interaction with the physiological environment. Quantum chemical calculations offer a powerful lens to move beyond the 2D schematic and probe the very nature of these molecules at an electronic level.[1][2]

This guide eschews a simple "how-to" in favor of a "why-to," providing the causal logic behind the computational choices a researcher must make. We will navigate the essential quantum chemical workflows for characterizing this compound, establishing a robust, self-validating protocol that ensures both accuracy and computational efficiency. The methodologies detailed herein are grounded in established principles of computational chemistry and are designed to furnish the critical insights needed for lead optimization and rational drug design.[1][3]

Chapter 1: The First Principle – Conformational Plasticity

The seven-membered oxepane ring grants the molecule significant conformational flexibility. Failing to account for this is the most common and critical error in the computational analysis of such systems. The experimentally observed properties and, more importantly, the biologically active conformation, are a Boltzmann-weighted average of all accessible low-energy structures. Therefore, a thorough conformational search is not an optional preliminary step; it is the foundational experiment of the entire computational project.

A common approach involves a multi-step process that balances computational cost with thoroughness. An initial, faster search using molecular mechanics (MM) force fields (e.g., MMFF94) can efficiently explore the vast conformational space. The resulting low-energy conformers are then subjected to a more rigorous quantum mechanical treatment.

Diagram: Conformational Analysis Workflow

G cluster_0 Phase 1: Broad Search (Molecular Mechanics) cluster_1 Phase 2: Refinement (Quantum Mechanics) Start Initial 3D Structure of this compound MM_Search Systematic or Stochastic Conformational Search (e.g., MMFF94) Start->MM_Search MM_Filter Energy Minimization & Filtering (e.g., within 10 kcal/mol of global min) MM_Search->MM_Filter QM_Opt Geometry Optimization & Frequencies (DFT: B3LYP/6-31G(d)) MM_Filter->QM_Opt Submit unique conformers QM_Filter Identify Unique Low-Energy Conformers (e.g., within 3 kcal/mol of global min) QM_Opt->QM_Filter Final_Set Set of Thermally Accessible Conformers for Analysis QM_Filter->Final_Set

Caption: Workflow for identifying low-energy conformers of this compound.

Chapter 2: The Core Methodology – Density Functional Theory (DFT)

For a molecule the size of this compound (C₆H₁₃NO), Density Functional Theory (DFT) represents the optimal balance of accuracy and computational cost.[2][4] It bypasses the complexity of the many-electron wavefunction, focusing instead on the electron density to calculate the system's energy and properties.[3][4]

The "Language" of DFT: Functionals and Basis Sets

The accuracy of a DFT calculation is governed by two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are a proven choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional, providing a robust starting point for geometries and energies.

    • ωB97X-D: A more modern, range-separated functional that includes empirical dispersion corrections, often yielding improved accuracy for non-covalent interactions.

  • Basis Set: This is the set of mathematical functions used to construct the molecular orbitals.[5] The choice dictates the flexibility the model has to describe the electron distribution.

    • Pople-style basis sets (e.g., 6-31G(d,p)): A good, cost-effective choice for initial geometry optimizations. The (d,p) denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing bonding and geometry.[6][7]

    • Correlation-consistent basis sets (e.g., cc-pVTZ): These are more computationally demanding but offer a systematic path to improving accuracy. They are highly recommended for final single-point energy calculations or property predictions where high accuracy is paramount.[7]

Table 1: Recommended Computational Parameters
ParameterRecommendation for OptimizationRationaleRecommendation for Final PropertiesRationale
Method DFTBest balance of accuracy and cost for this system size.[2]DFTProvides reliable electronic properties essential for analysis.[8]
Functional B3LYP or M06-2XB3LYP is a robust workhorse. M06-2X is excellent for systems where non-covalent interactions might be important.[9]ωB97X-D or B3LYPωB97X-D often provides higher accuracy for a range of properties. B3LYP remains a solid, comparable choice.
Basis Set 6-31G(d,p)Provides necessary polarization functions for accurate geometries at a moderate computational cost.[10]6-311+G(2d,p) or cc-pVTZLarger basis set with diffuse functions (+) for the amine lone pair and multiple polarization functions for higher accuracy in property calculations.[7][10]
Solvation Model None (Gas Phase)Conformational search is often performed in the gas phase to identify all potential minima without solvent bias.IEF-PCM or SMD (Water)Implicit models efficiently capture the bulk electrostatic effects of a solvent like water, which is crucial for biological relevance.[11][12][13]

Chapter 3: The Experimental Protocol – A Validating Workflow

Every computational experiment must be a self-validating system. This protocol ensures that the results are physically meaningful and not artifacts of the calculation.

Diagram: Quantum Chemical Calculation Workflow

G Input Lowest Energy Conformer(s) Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation (Same level of theory) Opt->Freq Verify Verify: 0 Imaginary Frequencies? Freq->Verify Error Error: Not a Minimum (Re-optimize or change structure) Verify->Error No SPE Single Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/cc-pVTZ + Solvation) Verify->SPE Yes Error->Opt Props Property Calculations (NMR, MEP, HOMO-LUMO, etc.) SPE->Props Analysis Data Analysis & Interpretation Props->Analysis

Caption: A self-validating workflow for quantum chemical calculations.

Step-by-Step Methodology
  • Input Structure: Begin with the Cartesian coordinates of a low-energy conformer identified in the conformational search.

  • Geometry Optimization: Perform a full geometry optimization using the parameters outlined in Table 1. This calculation will find the nearest stationary point on the potential energy surface.

  • Frequency Calculation: This is a critical validation step . A frequency calculation must be performed at the exact same level of theory as the optimization.

    • Causality: The calculation determines the second derivatives of the energy with respect to atomic positions. If all resulting vibrational frequencies are real (positive), the optimized structure is a true energy minimum. If one or more imaginary frequencies are found, the structure is a transition state, and the optimization must be revisited.

  • Thermochemical Analysis: The output of the frequency calculation also provides the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These values are essential for accurately comparing the relative stability of different conformers.

  • High-Accuracy Single-Point Energy: To refine the relative energies of the conformers, perform a single-point energy calculation on the optimized geometry using a more robust basis set and including a solvation model (e.g., IEF-PCM for water).[12][13]

  • Property Calculations: Using the optimized, validated structure, proceed to calculate the desired molecular properties.

Chapter 4: Deriving Actionable Insights – Molecular Properties

The ultimate goal of these calculations is to derive properties that inform drug development.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[8]

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO will be localized on the nitrogen atom's lone pair.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[14]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which is invaluable for predicting non-covalent interactions with a biological target.

Table 2: Representative Data Summary (Hypothetical)
PropertyCalculated Value (Gas Phase)Calculated Value (Aqueous)Significance in Drug Development
HOMO Energy -6.5 eV-6.8 eVIndicates electron-donating capability; relevant for hydrogen bonding and metallic interactions.
LUMO Energy +1.2 eV+0.9 eVIndicates electron-accepting capability; relevant for potential metabolic reactions.
HOMO-LUMO Gap 7.7 eV7.7 eVCorrelates with chemical stability and low reactivity.
Dipole Moment 1.8 Debye2.5 DebyeInfluences solubility and the ability to cross nonpolar biological membranes.
Gibbs Free Energy -385.123 Hartrees-385.128 HartreesUsed to determine the relative population of conformers in solution.
Spectroscopic Properties: Predicting NMR Spectra

Quantum chemical methods can predict NMR chemical shifts with remarkable accuracy, aiding in structure elucidation and verification.[15][16]

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants.

  • Protocol:

    • Optimize the geometry of this compound and a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory (e.g., B3LYP/6-311+G(2d,p) with a solvent model).

    • Perform a GIAO NMR calculation on both optimized structures.

    • Calculate the predicted chemical shift (δ) for each nucleus (e.g., ¹³C or ¹H) using the formula: δ_predicted = σ_ref(TMS) - σ_calculated

  • Trustworthiness: This referencing method allows for the cancellation of systematic errors in the calculation, leading to much better agreement with experimental data.[17] The accuracy can be further improved by linear scaling or using motif-specific protocols.[15]

Conclusion

The quantum chemical investigation of this compound is a multi-faceted process that begins with a rigorous exploration of its conformational landscape and culminates in the prediction of actionable electronic and spectroscopic properties. By employing a validated DFT-based workflow, researchers can build a comprehensive, high-fidelity model of the molecule's behavior. These insights are not merely academic; they provide a rational foundation for understanding structure-activity relationships, predicting metabolic fate, and ultimately, accelerating the journey from a promising compound to a viable therapeutic agent.

References

  • Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]
  • Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]
  • Solvent model. Wikipedia. [Link]
  • This compound.
  • Basis Sets Used in Molecular Orbital Calcul
  • Monte‐Carlo Quantum Chemistry of Biogene Amines. Laser and Neutron Capture Effects. AIP Conference Proceedings, AIP Publishing. [Link]
  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
  • Chemical Solvent Models. Q-Chem Manual. [Link]
  • Applications of density functional theory in COVID-19 drug modeling.
  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns.
  • Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]
  • A Brief Review of Density Functional Theory and Solv
  • A brief introduction to basis sets. Molecular Modeling Basics. [Link]
  • Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]
  • Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition.
  • Using quantum chemistry to estimate chemical shifts in biomolecules.
  • Solvent models – Knowledge and References. Taylor & Francis. [Link]
  • DFT Study in Drug Delivery System. MDPI. [Link]
  • Basis set and methods for organic molecules.
  • Rapid prediction of NMR spectral properties with quantified uncertainty. PDF. [Link]
  • This compound hydrochloride.
  • N-(2-cyclopropylpropyl)this compound.
  • Basis set (chemistry). Wikipedia. [Link]
  • Basis Set Selection for Molecular Calcul
  • 4-(3-Methoxy-2-pyridinyl)this compound.
  • Quantum-Chemical Study of the Biogenic Amino Acids.
  • Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]
  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines.
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]
  • Oxepan-4-one.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph

Sources

Conformational Analysis of the Oxepane Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Moiety in Modern Chemistry

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a recurring and vital structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence in marine-derived compounds, such as those with cytotoxic properties against various cancer cell lines, underscores its significance in drug discovery and medicinal chemistry.[1] Unlike their smaller five- and six-membered counterparts, the inherent flexibility and larger ring size of oxepanes lead to a more complex conformational landscape, which profoundly influences their biological activity and physicochemical properties. Understanding the conformational preferences of the oxepane ring is therefore paramount for the rational design of novel therapeutics and the total synthesis of complex natural products.

This technical guide provides an in-depth exploration of the conformational analysis of the oxepane ring, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental low-energy conformations, present detailed protocols for their experimental and computational elucidation, and discuss the influence of substituents on the conformational equilibrium.

The Conformational Landscape of the Oxepane Ring

The conformational analysis of seven-membered rings, such as oxepane, is inherently more complex than that of smaller rings due to a greater number of degrees of freedom. The most stable conformations of oxepane belong to the twist-chair (TC) family, with the chair (C) and boat (B) conformations often representing transition states or higher-energy intermediates.[3]

Low-Energy Conformations

High-level electronic structure calculations have established that the twist-chair (TC) conformation is the most stable for the oxepane ring.[3] The TC conformation alleviates the torsional strain and transannular interactions that destabilize more symmetric conformations. The oxepane ring can exist in multiple TC conformations, depending on the position of the C2 pseudoaxis of symmetry.[4]

The chair (C) and boat (B) conformations of cycloheptane, the carbocyclic analogue of oxepane, are not energy minima but rather transition states.[4] This is due to significant repulsive interactions between eclipsing methylene groups.[4] In oxepane, while the twist-chair remains the global minimum, the relative energies of other conformations like the boat family are influenced by the presence of the heteroatom.[3]

The relative energies of the different twist-chair conformations of oxepane have been calculated using molecular mechanics force fields such as MM2 and MM3.[4] While both force fields concur on the stability order of the conformers, the absolute energy values can differ.[4]

Conformation FamilyRelative Energy (kcal/mol)Key Features
Twist-Chair (TC) Most Stable (Global Minimum)Alleviates torsional and transannular strain.[3]
Chair (C) Higher Energy (Often a Transition State)Suffers from eclipsing and transannular interactions.[3][4]
Boat (B) Higher EnergyCharacterized by flagpole interactions.
Twist-Boat (TB) Higher EnergyA twisted form of the boat conformation with slightly lower energy.

Table 1: Key Conformational Families of the Oxepane Ring and their General Stability.

Puckering Coordinates

A quantitative description of the non-planar geometry of the oxepane ring can be achieved using Cremer-Pople puckering parameters.[5][6] For a seven-membered ring, there are four puckering parameters that describe two distinct pseudorotational subspaces: {q2, φ2} and {q3, φ3}.[5] These coordinates define the amplitude and phase of the ring's pucker, allowing for a detailed mapping of the conformational energy surface.[5][6]

Methodologies for Conformational Analysis

The elucidation of the conformational preferences of the oxepane ring relies on a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Experimental Approach: NMR Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of molecules in solution.[7] By analyzing various NMR parameters, such as chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs), one can deduce the predominant conformation and, in some cases, quantify the populations of different conformers.

Experimental Protocol: NMR-Based Conformational Analysis of an Oxepane Derivative

1. Sample Preparation:

  • Dissolve the purified oxepane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to enhance NOE signals.[8]

2. 1D NMR Spectroscopy:

  • Acquire a high-resolution ¹H NMR spectrum to identify all proton resonances.

  • Acquire a ¹³C NMR spectrum (with and without proton decoupling) to identify all carbon resonances and to obtain ¹J(C,H) coupling constants.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).[9]

    • For small molecules (MW < 600), NOESY is generally preferred.[8]
    • For medium-sized molecules (MW ≈ 700-1200), the NOE may be close to zero, and ROESY is the experiment of choice as the ROE is always positive.[8][10]

4. Data Analysis:

  • J-Coupling Analysis: The magnitude of vicinal (³)J(H,H) coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants, one can estimate the dihedral angles within the oxepane ring and compare them to the theoretical values for different conformations.

  • NOE/ROE Analysis: The intensity of an NOE or ROE cross-peak is proportional to the inverse sixth power of the distance between the two protons (I ∝ 1/r⁶).[11] The presence of strong NOE/ROE correlations between protons that are distant in the molecular structure provides definitive evidence for their spatial proximity, allowing for the determination of the ring's conformation and the relative stereochemistry of substituents. For example, strong 1,3-diaxial NOEs are characteristic of a chair-like conformation.

NMR_Workflow cluster_NMR NMR-Based Conformational Analysis Workflow Sample Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR J_Coupling J-Coupling Analysis TwoD_NMR->J_Coupling NOE_ROE NOE/ROE Analysis TwoD_NMR->NOE_ROE Conformation Deduced Conformation J_Coupling->Conformation NOE_ROE->Conformation

Caption: Workflow for NMR-based conformational analysis.

Computational Approach: Molecular Modeling

Computational chemistry provides a powerful means to explore the conformational space of the oxepane ring, calculate the relative energies of different conformers, and predict their geometric and spectroscopic properties.

Experimental Protocol: Computational Conformational Analysis of an Oxepane Derivative

1. Initial Structure Generation:

  • Build the 2D structure of the oxepane derivative in a molecular editor and generate an initial 3D structure.

2. Conformational Search:

  • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF, OPLS). This step aims to identify all low-energy conformers.

  • Software such as MacroModel or the conformational search modules in programs like HyperChem can be used for this purpose.[3][12]

3. Geometry Optimization and Energy Calculation:

  • Take the low-energy conformers identified in the conformational search and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).

  • A commonly used and reliable method is the B3LYP functional with a 6-31G* or larger basis set.

  • Frequency calculations should be performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

4. Analysis of Results:

  • Compare the relative energies of the optimized conformers to determine the most stable conformation(s).

  • Analyze the geometric parameters (dihedral angles, bond lengths, bond angles) of the low-energy conformers and compare them with experimental data if available.

  • The calculated NMR parameters (chemical shifts and coupling constants) for the low-energy conformers can be compared with the experimental NMR data to validate the computational model and aid in the assignment of the solution-state conformation.

Computational_Workflow cluster_Computational Computational Conformational Analysis Workflow Structure_Gen Initial 3D Structure Generation Conf_Search Conformational Search (Molecular Mechanics) Structure_Gen->Conf_Search DFT_Opt DFT Geometry Optimization and Frequency Calculation Conf_Search->DFT_Opt Energy_Analysis Relative Energy Analysis DFT_Opt->Energy_Analysis Geom_Analysis Geometric Parameter Analysis DFT_Opt->Geom_Analysis NMR_Pred NMR Parameter Prediction DFT_Opt->NMR_Pred Final_Conformation Predicted Low-Energy Conformations Energy_Analysis->Final_Conformation Geom_Analysis->Final_Conformation NMR_Pred->Final_Conformation

Caption: Workflow for computational conformational analysis.

Influence of Substituents

The conformational preferences of the oxepane ring can be significantly influenced by the nature and position of substituents. Steric and stereoelectronic effects play a crucial role in determining the most stable conformation.

Steric Effects

Bulky substituents will generally prefer to occupy positions that minimize steric interactions with the rest of the ring. In a twist-chair conformation, there are both pseudo-axial and pseudo-equatorial positions, and the energetic penalty for placing a substituent in a pseudo-axial position will depend on the specific TC conformation and the nature of the 1,3- and 1,4-interactions.

Stereoelectronic Effects: The Anomeric Effect

For oxepanes with a substituent at the C2 position (adjacent to the ring oxygen), the anomeric effect can play a significant role in determining the conformational equilibrium. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance. This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.

In 2-substituted oxepanes, a similar effect can be operative, leading to a preference for a conformation where the substituent at C2 adopts a pseudo-axial orientation. The magnitude of this effect will depend on the electronegativity of the substituent and the specific geometry of the twist-chair conformation.

Conclusion

The conformational analysis of the oxepane ring is a multifaceted challenge that requires a combination of sophisticated experimental and computational techniques. A thorough understanding of the low-energy conformations and the factors that govern their relative stabilities is essential for researchers in medicinal chemistry, natural product synthesis, and related fields. The methodologies and protocols outlined in this guide provide a robust framework for elucidating the conformational preferences of oxepane-containing molecules, thereby facilitating the design and synthesis of new chemical entities with desired biological activities. As new synthetic methods continue to provide access to a wider range of substituted oxepanes, the principles of conformational analysis will remain a cornerstone of their successful application in science and medicine.

References

  • Influence of the O and S atoms on the oxepane and thiepane TC conformation stability as a function of the position of C2 pseudoaxis. Energies are calculated by means of both MM2 and MM3 force fields. ResearchGate.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing.
  • RING Puckering. Southern Methodist University.
  • The Conformational Analysis of 14-Membered Macrocyclic Ethers. ElectronicsAndBooks.
  • Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. Canadian Science Publishing.
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
  • Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate.
  • Structure and conformation of heterocycles. 13. conformational analysis of 2,3-DI(R)OXY-1,4-dioxanes: anomeric and gauche effects. Tel Aviv University.
  • Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing.
  • NOESY and ROESY. University of Missouri.
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications.
  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. National Institutes of Health.
  • NOESY and EXSY. Queen's University.
  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. National Institutes of Health.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing).
  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • The Conformational Analysis of 14-Membered Macrocyclic Ethers. ResearchGate.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
  • What is the difference between NOESY and ROESY for NMR? Reddit.
  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net.
  • Conformational Analysis. University of Birmingham.
  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison.
  • Application of 1 J(C,H) coupling constants in conformational analysis. ResearchGate.
  • Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect. ResearchGate.
  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate.
  • Conformational Searching using MacroModel and ConfGen. SeRMN-UAB.
  • Conformational Analysis of cis-1,4-ditertiarybutylcyclobutane. University of Massachusetts Amherst.
  • On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed.
  • Ring Conformations. Michigan State University.
  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. MDPI.
  • Conformational Searching. Rowan Scientific.
  • Conformational Searching for Complex, Flexible Molecules. ResearchGate.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Drawing Methods for Lowest Energy Boat and Pentane Conformations. Isaac Scientific Publishing.
  • Conformationally Controlled sp3‐Hydrocarbon‐Based α‐Helix Mimetics. National Institutes of Health.

Sources

The Emerging Therapeutic Potential of Oxepane Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxepane scaffold, a seven-membered heterocyclic ether, has garnered increasing attention in medicinal chemistry due to its presence in a variety of biologically active natural products and its utility in improving the physicochemical properties of synthetic drug candidates. When combined with an amine functionality, this scaffold gives rise to a diverse class of compounds—oxepane amines—with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities associated with oxepane amines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into key areas where these compounds have shown promise, including the modulation of critical signaling pathways, anticancer, antimicrobial, and neuroprotective activities, and their potential as ligands for G-protein coupled receptors. This guide will not only summarize the current state of knowledge but also provide detailed experimental protocols and insights into the underlying structure-activity relationships, thereby empowering the design and synthesis of next-generation therapeutics based on the oxepane amine core.

Introduction: The Oxepane Amine Scaffold in Medicinal Chemistry

The incorporation of cyclic systems is a cornerstone of modern drug design, often imparting conformational rigidity, metabolic stability, and favorable vectoral properties for interaction with biological targets. While five- and six-membered rings have been extensively explored, larger rings like the seven-membered oxepane have historically been less common in drug discovery pipelines. However, a growing body of evidence highlights the unique advantages of the oxepane motif. Its inherent flexibility, combined with the polarity imparted by the ether oxygen, can lead to improved solubility and metabolic stability compared to carbocyclic analogs.[1]

The introduction of an amine group to the oxepane scaffold further enhances its potential. Amines are prevalent in pharmaceuticals due to their ability to form salt bridges and hydrogen bonds, which are crucial for target engagement. The interplay between the oxepane ring and the amine functionality can influence the amine's basicity (pKa), a critical parameter affecting drug absorption, distribution, metabolism, and excretion (ADME) properties. This guide will explore the synergistic effect of these two moieties in conferring a range of biological activities.

Wnt Signaling Pathway Modulation: The Dawn of "Wntepanes"

The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and developmental disorders. A seminal study in biology-oriented synthesis led to the discovery of a novel class of oxepane-containing molecules that activate the Wnt pathway, aptly named "Wntepanes".[2][3][4]

These compounds were identified through the screening of a natural product-inspired oxepane library and were found to act synergistically with the Wnt3a protein.[2][5] Mechanistic studies revealed that the primary target of the most potent Wntepane is the Van Gogh-like 1 (Vangl1) protein, a component of the non-canonical Wnt pathway.[2][6] By binding to Vangl1, Wntepanes are thought to alleviate its inhibitory effect on the canonical Wnt signaling cascade.[6]

Structure-Activity Relationship (SAR) of Wntepanes

Initial SAR studies have provided valuable insights for the design of more potent Wnt pathway activators. Key findings include:

  • Tricyclic Core: A tricyclic oxepane scaffold was found to be optimal for activity.[2]

  • Amine and Imide Moieties: The presence of specific amine and imide functionalities, introduced during the synthetic sequence, was crucial for the observed biological effect.[3]

  • Substituent Tolerance: While the core structure is important, certain positions on the scaffold tolerate a range of substituents, allowing for the fine-tuning of properties like solubility and cell permeability.[2]

Experimental Protocol: Wnt Reporter Gene Assay

This assay is fundamental for identifying and characterizing modulators of the Wnt signaling pathway.

Objective: To quantify the activation of the canonical Wnt signaling pathway in response to treatment with oxepane amines.

Principle: HEK293T cells are transiently transfected with a reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a reporter gene (e.g., luciferase). Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which, in complex with TCF/LEF transcription factors, activates the transcription of the reporter gene.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the oxepane amine compounds at various concentrations. Include a positive control (e.g., Wnt3a conditioned medium or a known GSK3β inhibitor) and a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Wnt_Signaling_Activation_by_Wntepanes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Vangl1 Vangl1 Vangl1->Dsh Inhibits Axin_APC_CK1 Destruction Complex (Axin, APC, CK1) Dsh->Axin_APC_CK1 Inhibits GSK3b GSK3β beta_catenin β-catenin Axin_APC_CK1->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Wntepane Wntepane (Oxepane Amine) Wntepane->Vangl1 Binds to and Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Wnt signaling activation by Wntepanes.

Anticancer Potential: Insights from Marine Natural Products

The marine environment is a rich source of structurally diverse and biologically active natural products. Several of these compounds feature an oxepane ring, often as part of a complex polycyclic system, and exhibit potent cytotoxic activity against a range of cancer cell lines.[7] Many of these marine-derived oxepanes also incorporate amine or guanidinium functionalities, which are often crucial for their anticancer effects.

Guanidinium Alkaloids with Oxepane Rings

A prominent class of such compounds is the guanidinium alkaloids, which often contain a pentacyclic core that includes an oxepane ring.[8][9] These alkaloids have demonstrated significant anticancer activity, with proposed mechanisms including the induction of apoptosis and autophagy in cancer cells.[8] For example, batzelladines O and P, isolated from the marine sponge Monanchora pulchra, have shown cytotoxicity against prostate cancer cells, including docetaxel-resistant lines.[8]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration-dependent effect of oxepane amines on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the oxepane amine compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. The oxepane amine scaffold has shown promise in this area. For instance, a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[1][10][11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Studies on dibenzo[b,e]oxepine derivatives have revealed several key SAR insights:

  • Halogenation: The introduction of a bromomethyl group on the dibenzo[b,e]oxepine scaffold led to a significant improvement in antimicrobial activity.[1][10][11]

  • Bioisosteric Replacement: Replacing the oxygen atom of the oxepine ring with sulfur to form a thiepine analog resulted in a marked increase in both antibacterial and antifungal potency.[1][10][11]

These findings suggest that both electronic and steric factors play a crucial role in the antimicrobial activity of this class of compounds.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)
Compound ClassModificationTest OrganismMIC (µg/mL)Reference
Dibenzo[b,e]oxepinesUnsubstitutedS. aureus, E. coli, A. niger125-200[1][10][11]
Dibenzo[b,e]oxepinesBromomethyl derivativeS. aureus, E. coli, A. niger50-75[1][10][11]
Dibenzo[b,e]thiepinesSulfur bioisostereS. aureus, E. coli, A. niger25-50[1][10][11]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of an oxepane amine that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the oxepane amine in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial_Workflow start Start: Oxepane Amine Compound stock_solution Prepare Stock Solution (e.g., in DMSO) start->stock_solution serial_dilution Perform Serial Dilutions in Broth (96-well plate) stock_solution->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination end End: MIC Value mic_determination->end

Caption: Workflow for MIC determination.

Potential as Neuroprotective Agents and GPCR Ligands

While direct evidence for the neuroprotective effects and G-protein coupled receptor (GPCR) ligand activity of simple oxepane amines is still emerging, the structural features of this scaffold suggest significant potential in these areas.

Neuroprotection

Many neuroprotective agents possess antioxidant and anti-inflammatory properties. The oxepane ring, with its ether oxygen, can influence the electronic properties of the molecule and its ability to interact with reactive oxygen species. Furthermore, the amine functionality is a common feature in many centrally acting drugs. The synthesis of enantiopure poly(hydroxy)aminooxepanes as carbohydrate mimetics provides a platform for developing novel neuroprotective agents that could interfere with pathological processes in neurodegenerative diseases.[6] For example, 8-amino-1,4-benzoxazine derivatives, which share some structural similarities with potential benzo-fused oxepane amines, have demonstrated potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration.[3]

GPCR Ligands

GPCRs are a major class of drug targets, and many GPCR ligands contain an amine that engages in a key salt-bridge interaction with an acidic residue in the receptor binding pocket. The oxepane scaffold can serve as a versatile framework to position the amine group in a specific orientation for optimal receptor binding. The conformational flexibility of the seven-membered ring may also allow for adaptation to the binding sites of different GPCR subtypes. A patent for dopamine receptor ligands describes various heterocyclic structures that could potentially encompass oxepane amines, highlighting the interest in such scaffolds for targeting CNS disorders.[2] Furthermore, the vast chemical space of serotonin receptor ligands includes a wide variety of heterocyclic amines, suggesting that oxepane amines could be valuable additions to this therapeutic area.[1][5][7][8][10]

Future Directions and Conclusion

The exploration of oxepane amines in drug discovery is still in its early stages, yet the existing evidence points towards a promising future. The demonstrated activity of "Wntepanes" in modulating the Wnt signaling pathway opens up new avenues for the development of therapeutics for a range of diseases, from cancer to regenerative medicine. The anticancer and antimicrobial properties of more complex oxepane amine-containing natural products and their synthetic derivatives provide a strong rationale for the continued investigation of this scaffold in oncology and infectious diseases.

Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of oxepane amines are needed to fully explore their biological potential.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their specific molecular targets and pathways.

  • In Vivo Efficacy and Safety: Promising in vitro hits must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Based Drug Design: As more is understood about the interactions of oxepane amines with their biological targets, structure-based design approaches can be employed to optimize their potency and selectivity.

References

  • Basu, S., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 108(17), 6889-6894. [Link]
  • Largeron, M., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5397-5404. [Link]
  • Waldmann, H., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway.
  • Basu, S., et al. (2011). Biological analysis of the oxepane libraries. (A) Wnt pathway mod-...
  • Katritch, V., et al. (2018). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. PubMed Central. [Link]
  • Zhang, Y., et al. (2021). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. Stem Cell Reviews and Reports, 17(5), 1587-1610. [Link]
  • Sadek, B., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Scientia Pharmaceutica, 79(4), 749-762. [Link]
  • Sadek, B., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
  • Kornienko, A., et al. (2022).
  • Shi, Y., et al. (2018). Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. Bioorganic & Medicinal Chemistry, 26(10), 2679-2688. [Link]
  • Barbero, A., et al. (2017). The Oxepane Motif in Marine Drugs. PubMed Central. [Link]
  • Sadek, B., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives.

Sources

Methodological & Application

Application Note: Oxepan-4-amine as a Versatile Building Block for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their biological activity and pharmacokinetic profile. While aromatic systems have historically dominated medicinal chemistry, there is a growing appreciation for the incorporation of saturated heterocyclic scaffolds.[1] These three-dimensional structures offer a range of advantages, including improved aqueous solubility, enhanced metabolic stability, and a greater diversity of spatial arrangements for interacting with biological targets.[2] The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, has emerged as a particularly valuable motif in this context.[3][4] Its inherent flexibility and the synthetic accessibility of its derivatives make it an attractive starting point for the construction of diverse compound libraries.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of Oxepan-4-amine, a key oxepane-containing building block, in parallel synthesis workflows to accelerate the discovery of novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a primary amine featuring the seven-membered oxepane ring. This unique combination of a nucleophilic amine and a flexible, polar heterocyclic core makes it an ideal building block for creating diverse libraries of drug-like molecules.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem CID: 19101438[6]
Molecular Weight 115.17 g/mol PubChem CID: 19101438[6]
Appearance Combustible liquidPubChem CID: 19101438[6]
CAS Number 911825-86-0PubChem CID: 19101438[6]

Core Applications in Parallel Synthesis

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations that are amenable to parallel synthesis formats. The following sections detail the protocols for three key reactions: amide bond formation, reductive amination, and urea synthesis. These reactions allow for the rapid diversification of the this compound core with a wide range of commercially available building blocks.

General Workflow for Parallel Synthesis with this compound

The following diagram illustrates a generalized workflow for the parallel synthesis of a compound library starting from this compound. This workflow is applicable to all the reaction types discussed in this note.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Dispense this compound solution into 96-well reaction block B Dispense diverse building block solutions (e.g., Carboxylic Acids, Aldehydes, Isocyanates) D Seal reaction block and incubate (with heating and/or shaking) A->D Reactants C Dispense reagent solutions (e.g., Coupling agents, Reducing agents) B->D C->D E Quench reaction and perform liquid-liquid or solid-phase extraction D->E Crude Product F High-throughput purification (e.g., preparative HPLC-MS) E->F Partially Purified Product G Analyze purity and confirm identity (e.g., LC-MS, NMR) F->G Purified Product H Store compound library in 96-well format G->H Characterized Library

Caption: General workflow for parallel synthesis using this compound.

Amide Bond Formation: Building Diverse Amide Libraries

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. Coupling this compound with a diverse set of carboxylic acids allows for the generation of a vast chemical space of novel amides.

Rationale for Protocol Selection

For parallel synthesis, a robust and high-yielding coupling method is essential. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an activating agent like hydroxybenzotriazole (HOBt) or OxymaPure, provides a reliable method for amide bond formation under mild conditions. This method is generally tolerant of a wide range of functional groups present in the carboxylic acid building blocks.

Experimental Protocol: Parallel Synthesis of an Oxepan-4-yl Amide Library

Materials:

  • This compound

  • A library of diverse carboxylic acids (e.g., substituted benzoic acids, heteroaromatic carboxylic acids, aliphatic carboxylic acids)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high-throughput setup)

  • Orbital shaker

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare 0.5 M solutions of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M solution of DIC in anhydrous DMF.

    • Prepare a 0.6 M solution of OxymaPure in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.05 mmol).

    • Add 100 µL of a unique carboxylic acid solution to each well (0.05 mmol).

    • Add 100 µL of the OxymaPure solution (0.06 mmol).

    • Add 100 µL of the DIC solution (0.06 mmol).

    • Add 50 µL of the DIPEA solution (0.05 mmol).

  • Reaction Incubation:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate for analysis and purification.

    • Purify the crude products using high-throughput preparative HPLC-MS.

Representative Carboxylic Acid Building Blocks
Building BlockStructureRationale for Inclusion
4-Chlorobenzoic acidCl-C₆H₄-COOHIntroduces a halogen for potential further functionalization.
2-Furoic acidC₄H₃O-COOHIncorporates a heteroaromatic ring to explore different binding interactions.
Cyclohexanecarboxylic acidC₆H₁₁-COOHIncreases the sp³ character of the final molecule, enhancing its three-dimensionality.
3-Pyridinecarboxylic acidC₅H₄N-COOHIntroduces a basic nitrogen atom, which can be important for solubility and target engagement.

Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly amenable to parallel synthesis.[7][8] Reacting this compound with a diverse library of aldehydes or ketones, in the presence of a suitable reducing agent, generates a library of secondary amines with a wide range of substituents.

Rationale for Protocol Selection

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for the reductive amination of aldehydes and ketones.[9] It is particularly well-suited for parallel synthesis as it is stable in common organic solvents and the reaction can often be performed as a one-pot procedure without the need to isolate the intermediate imine.

Experimental Protocol: Parallel Reductive Amination of this compound

Materials:

  • This compound

  • A library of diverse aldehydes (e.g., aromatic, heteroaromatic, and aliphatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in DCM.

    • Prepare 0.5 M solutions of each aldehyde from the library in DCM in a separate 96-well plate.

    • Prepare a 1.0 M solution of acetic acid in DCM.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.05 mmol).

    • Add 100 µL of a unique aldehyde solution to each well (0.05 mmol).

    • Add 10 µL of the acetic acid solution (0.01 mmol).

    • Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

    • Add 32 mg of solid sodium triacetoxyborohydride (0.15 mmol) to each well. A solid dispensing system can be used for high-throughput applications.

  • Reaction Incubation:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product with 500 µL of DCM.

    • The organic layer can be passed through a plug of silica or a phase separator to remove inorganic salts.

    • The crude product is then purified by high-throughput preparative HPLC-MS.

Diagram of Reductive Amination

G OxepanAmine This compound Imine Imine Intermediate OxepanAmine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine SecondaryAmine Secondary Amine Product Imine->SecondaryAmine Reduction STAB NaBH(OAc)3 STAB->Imine

Caption: Reductive amination of this compound with an aldehyde.

Urea Synthesis: Exploring Hydrogen Bonding Interactions

Urea-containing compounds are prevalent in medicinal chemistry due to the ability of the urea moiety to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[10] The reaction of this compound with a diverse set of isocyanates provides a straightforward route to a library of substituted ureas.

Rationale for Protocol Selection

The reaction of a primary amine with an isocyanate is typically a clean, high-yielding, and rapid reaction that does not require a catalyst. This makes it an ideal transformation for parallel synthesis, as the reaction conditions are simple and the work-up is often straightforward.

Experimental Protocol: Parallel Synthesis of an Oxepan-4-yl Urea Library

Materials:

  • This compound

  • A library of diverse isocyanates (e.g., aryl, alkyl isocyanates)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.5 M solutions of each isocyanate from the library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.05 mmol).

    • Add 100 µL of a unique isocyanate solution to each well (0.05 mmol).

  • Reaction Incubation:

    • Seal the reaction block and shake at room temperature for 2-4 hours. The reaction is often complete within this timeframe, but can be left overnight if necessary.

  • Work-up and Purification:

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, the solvent can be evaporated, and the crude product can be purified by high-throughput preparative HPLC-MS.

Representative Isocyanate Building Blocks
Building BlockStructureRationale for Inclusion
Phenyl isocyanateC₆H₅-NCOA simple aromatic isocyanate to establish the core urea linkage.
4-Fluorophenyl isocyanateF-C₆H₄-NCOIntroduces a fluorine atom, which can improve metabolic stability and binding affinity.
Cyclohexyl isocyanateC₆H₁₁-NCOAdds a non-aromatic, lipophilic group.
Benzyl isocyanateC₆H₅CH₂-NCOProvides a flexible linker between the urea and an aromatic ring.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its primary amine functionality allows for its facile incorporation into a wide range of molecular scaffolds through robust and reliable chemical transformations such as amide bond formation, reductive amination, and urea synthesis. The protocols outlined in this application note provide a solid foundation for researchers to leverage the unique properties of the oxepane scaffold in their drug discovery programs, ultimately accelerating the identification of new lead compounds.

References

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19101438, this compound.
  • Facile and Green Synthesis of Saturated Cyclic Amines. (n.d.). PMC.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
  • Synthesis of Saturated N-Heterocycles. (2014). The Journal of Organic Chemistry, 79(10), 4285–4293. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11669–11753. [Link]
  • Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65076874, N-(2-phenylphenyl)this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114954924, N-[(4-methyl-3-pyridinyl)methyl]this compound.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3756. [Link]
  • Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. (1998). Journal of the American Chemical Society, 120(44), 11349–11358. [Link]
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi National Journal of Chemistry.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. (2024).
  • New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring. (2020). Current Organic Synthesis, 17(7). [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(4), 1427–1460. [Link]
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 162-181. [Link]
  • Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. (2012). Revue Roumaine de Chimie, 57(7-8), 695-703.
  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2020). Organic Letters, 22(1), 224-228. [Link]
  • Reductive aminations by imine reductases: from milligrams to tons. (2022). Chemical Science, 13(24), 7056-7071. [Link]
  • Direct ??-Functionalization of Saturated Cyclic Amines. (2014). Angewandte Chemie International Edition, 53(34), 8870-8882. [Link]
  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). RSC Advances, 13(23), 15939-15951. [Link]
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2021). International Journal of Molecular Sciences, 22(16), 8569. [Link]
  • Synthesis, Physicochemical and Pharmacological Properties of N,N',N'', N'''-Substituted Amides of 1,1,3,3-Propanetetracarboxylic Acid. (1993). Archiv der Pharmazie, 326(11), 897-900. [Link]
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2013).
  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. (2013). Medicinal Chemistry, 9(6), 872-881. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177678444, this compound hydrochloride.
  • Takeda Pharmaceutical Co Ltd. (2012). 1,4-oxazepane derivatives. Google Patents.

Sources

Application Note: Oxepan-4-amine as a Versatile Scaffold for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving desired pharmacological profiles. Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. However, the contemporary focus has shifted towards increasing the three-dimensionality of drug candidates to enhance target engagement, improve physicochemical properties, and explore novel chemical space. Saturated heterocycles have emerged as pivotal building blocks in this endeavor, offering a departure from the "flatland" of aromatic compounds.[1] Their non-planar structures can lead to improved solubility, metabolic stability, and reduced off-target toxicity, all critical attributes for successful therapeutic agents.

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a particularly attractive scaffold.[2] Its inherent conformational flexibility allows it to present substituents in a variety of spatial orientations, enabling effective probing of target binding pockets.[2][3] The oxygen atom can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility. This application note provides a technical guide for utilizing oxepan-4-amine, a key oxepane-based building block, in the parallel synthesis of compound libraries for drug discovery programs.

This compound: A Gateway to Molecular Diversity

This compound serves as an excellent starting point for library synthesis due to its readily functionalizable primary amine group. This amine provides a handle for introducing a wide array of substituents through robust and well-established chemical transformations, primarily reductive amination and amide coupling. By systematically varying the building blocks that react with the amine, researchers can rapidly generate large libraries of diverse compounds, each featuring the core oxepane scaffold.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem CID: 19101438[4]
Molecular Weight 115.17 g/mol PubChem CID: 19101438[4]
CAS Number 911825-86-0PubChem CID: 19101438[4]
Topological Polar Surface Area 35.3 ŲPubChem CID: 19101438[4]
cLogP (calculated) 0.6ChemSpider

The favorable cLogP and topological polar surface area (TPSA) of the parent amine suggest that its derivatives are likely to possess drug-like properties. The incorporation of the oxepane motif is anticipated to confer improved aqueous solubility and metabolic stability compared to analogous carbocyclic or more lipophilic heterocyclic systems.[1]

Library Synthesis Workflow

The general workflow for generating a library from the this compound scaffold involves parallel reactions in a multi-well plate format. The core scaffold is dispensed into the wells, followed by the addition of diverse building blocks (aldehydes/ketones or carboxylic acids) and the appropriate reagents.

Figure 1: General workflow for library synthesis using this compound.

Core Protocols for Library Generation

The following protocols are optimized for parallel synthesis in 96-well plates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a highly reliable method for forming carbon-nitrogen bonds and is a cornerstone of library synthesis.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could potentially lead to side reactions with the oxepane ring.

Materials:

  • This compound hydrochloride[8]

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound hydrochloride in DCE.

    • Prepare a 0.2 M solution of DIPEA in DCE.

    • Prepare a 0.3 M solution of each aldehyde from your library in DCE.

    • Prepare a 0.4 M suspension of NaBH(OAc)₃ in DCE. Ensure the suspension is well-agitated before dispensing.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the this compound hydrochloride solution (20 µmol, 1.0 eq).

    • Add 100 µL of the DIPEA solution (20 µmol, 1.0 eq) to neutralize the hydrochloride salt.

    • Add 100 µL of the respective aldehyde solution (30 µmol, 1.5 eq).

    • Seal the reaction block and shake at room temperature for 30 minutes to allow for imine formation.

    • Carefully add 100 µL of the NaBH(OAc)₃ suspension (40 µmol, 2.0 eq).

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the block for 10 minutes.

    • The product can be isolated by liquid-liquid extraction or solid-phase extraction (SPE). For a high-throughput workflow, a catch-and-release SPE protocol using a strong cation exchange (SCX) resin is recommended.

Figure 2: Reductive amination of this compound.

Protocol 2: Amide Coupling for N-Acylation

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[9][10] Coupling this compound with a diverse library of carboxylic acids provides a straightforward route to a wide range of amides. The use of a reliable coupling agent is crucial for achieving high yields and purity in a parallel synthesis format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity and low rate of racemization for chiral carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M solution of each carboxylic acid from your library in DMF.

    • Prepare a 0.22 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL of the respective carboxylic acid solution (20 µmol, 1.0 eq).

    • Add 100 µL of the HATU solution (22 µmol, 1.1 eq).

    • Add 100 µL of the DIPEA solution (40 µmol, 2.0 eq).

    • Allow the pre-activation to proceed for 15 minutes at room temperature.

    • Add 100 µL of the this compound solution (20 µmol, 1.0 eq).

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • The products can be purified by preparative HPLC-MS or by solid-phase extraction.

Figure 3: Amide coupling with this compound.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of compound libraries in drug discovery. Its three-dimensional structure and the ease with which it can be functionalized make it an ideal starting point for exploring new chemical space. The robust and high-throughput compatible protocols for reductive amination and amide coupling described herein provide a solid foundation for the rapid generation of diverse libraries of oxepane-based compounds. The resulting molecules, with their anticipated favorable physicochemical properties, are well-positioned to yield promising lead compounds in a variety of therapeutic areas. A patent for oxepan-2-yl pyrazol-4-yl-heterocyclyl-carboxamide compounds demonstrates the utility of this scaffold in creating libraries for identifying kinase inhibitors.[11]

References

  • Burrows, J. N., et al. (2013). The rise of the sp3-rich drug.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Martinez-Mayorga, K., et al. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 349.
  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. European Patent Office.
  • Chemical Space Exploration of Oxetanes. MDPI.
  • Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d-Glucose: A Cycloaddition Approach. ResearchGate.
  • Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. Canadian Science Publishing.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
  • This compound. PubChem.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • Synthesis of oxepane ring containing monocyclic, conformationally restricted bicyclic and spirocyclic nucleosides from D-glucose: a cycloaddition approach. PubMed.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. National Institutes of Health.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • N-(2-phenylphenyl)this compound. PubChem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • N-[(6-methoxy-3-pyridinyl)methyl]this compound. PubChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. National Institutes of Health.
  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate.
  • Advanced drug development and manufacturing. Google Patents.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate.
  • Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release. PubMed.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. PubMed.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. PubMed.
  • This compound hydrochloride. PubChem.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.
  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. ACS Publications.
  • Oxazepam containing pharmaceutical composition. Google Patents.
  • Human anti-IL-23 antibodies, compositions, methods and uses. Google Patents.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed.
  • Aminoketones and methods for their production. Google Patents.

Sources

Application Notes and Protocols for the Reductive Amination of Oxepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of Oxepan-4-one, a valuable heterocyclic ketone in medicinal chemistry and drug discovery. The oxepane scaffold is a key structural motif in a variety of biologically active molecules, and the introduction of amine functionalities via reductive amination offers a direct and efficient route to novel chemical entities with therapeutic potential. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of Oxepan-4-one in Synthesis

The seven-membered oxepane ring system is a prevalent feature in numerous natural products and pharmacologically active compounds.[1] Its inherent flexibility and three-dimensional character make it an attractive scaffold for probing biological targets. Oxepan-4-one, in particular, serves as a versatile building block, allowing for the introduction of diverse substituents at the C4 position. Reductive amination of this ketone is a powerful transformation for accessing a wide array of N-substituted 4-aminooxepanes, which are of significant interest in the development of new therapeutics.[1]

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone reaction in organic synthesis that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[2] The reaction is typically performed as a one-pot procedure where the formation of the imine and its subsequent reduction occur in the same reaction vessel.[3]

The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of Oxepan-4-one, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine, known as an iminium ion. The choice of a mild reducing agent is crucial at this stage; it must selectively reduce the iminium ion without significantly reducing the starting ketone.[4]

Reductive_Amination_Mechanism Ketone Oxepan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine R1R2NH (Primary or Secondary Amine) Amine->Hemiaminal Hemiaminal->Ketone - Amine Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Iminium->Hemiaminal + H₂O, - H⁺ Product N-Substituted Oxepan-4-amine Iminium->Product + Reducing Agent H2O H₂O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Proton H⁺ Protocol1_Workflow Start Start Reagents Combine Oxepan-4-one, Benzylamine, and Acetic Acid in DCM Start->Reagents Stir1 Stir at Room Temperature (30-60 min) Reagents->Stir1 AddSTAB Add Sodium Triacetoxyborohydride (portion-wise) Stir1->AddSTAB Stir2 Stir at Room Temperature (4-24 h, monitor by TLC/LC-MS) AddSTAB->Stir2 Quench Quench with Saturated aq. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain N-benzyl-oxepan-4-amine Purify->End

Sources

Application Note: A Comprehensive Guide to Amide Coupling Partners for Oxepan-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxepan-4-amine is an increasingly important saturated heterocyclic building block in modern drug discovery, offering a desirable scaffold to improve physicochemical properties and explore novel chemical space. The formation of an amide bond at the C4-amino position is a primary strategy for molecular diversification. This technical guide provides an in-depth exploration of common amide coupling partners for this compound. We delve into the mechanistic principles of various coupling reagents, present a survey of diverse carboxylic acid partners, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

The Oxepane Scaffold: A Privileged Motif in Drug Design

Saturated heterocyclic scaffolds are cornerstones of medicinal chemistry. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous, larger seven-membered rings such as oxepane offer distinct advantages. The non-planar, flexible conformation of the oxepane ring allows for the presentation of substituents in unique three-dimensional vectors, potentially leading to improved target engagement and selectivity. Furthermore, the ether oxygen can act as a hydrogen bond acceptor and favorably modulate properties like solubility and metabolic stability. This is analogous to the successful incorporation of smaller oxetane rings in FDA-approved drugs like Paclitaxel and Ziresovir (RO-0529), where the cyclic ether moiety is critical for activity and pharmacokinetic profiles.[1] this compound, with its synthetically tractable secondary amine, serves as a versatile anchor point for building molecular complexity and generating libraries of novel compounds.

Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring a high-temperature water removal process that is incompatible with complex molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid's carboxyl group, converting the hydroxyl into a better leaving group. This is typically achieved in situ using a "coupling reagent". The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by the amine (in this case, this compound) to form the stable amide bond.[2][3]

The choice of coupling reagent, solvent, and base is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization of chiral centers, and the overall functional group tolerance of the substrates.[4]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Acid->Intermediate + Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Intermediate Product Amide Product Intermediate->Product Amine This compound Amine->Product + Byproduct Byproducts (e.g., DCU, HOAt) Product->Byproduct

Figure 1: General workflow for amide coupling reactions.

A Comparative Analysis of Common Coupling Reagents

A vast array of coupling reagents is available to the modern chemist.[] They are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts. The selection of a reagent is a critical experimental parameter.

Reagent ClassExamplesKey Features & AdvantagesCommon Solvents/BasesConsiderations
Carbodiimides EDC, DIC, DCCCost-effective, widely used. Water-soluble byproducts (EDC) simplify workup.[2][6]DCM, DMF / DIPEA, Et₃NLower reactivity. Often require additives (HOBt, Oxyma) to increase efficiency and suppress racemization.
Uronium/Aminium HATU, HBTU, HCTUHighly reactive and fast.[7][8] Excellent for hindered substrates. Low racemization, especially with HATU.[9]DMF, ACN / DIPEAMore expensive. Can cause guanidinylation of the amine if not pre-activated with the acid.[8][10]
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium salts. Does not cause guanidinylation side reactions.[8]DMF, NMP / DIPEAByproducts can sometimes complicate purification.

A Survey of Carboxylic Acid Coupling Partners

The true utility of this compound is realized through the diversity of carboxylic acids it can be coupled with to generate targeted molecules. The choice of the carboxylic acid "partner" is driven entirely by the goals of the drug discovery program.

G cluster_partners Carboxylic Acid Partners (R-COOH) center This compound Core Aromatics Aromatic / Aryl-aliphatic (e.g., Benzoic Acid, Phenylacetic Acid) center->Aromatics Heterocycles Heterocyclic (e.g., Pyrazole-, Thiazole-, Pyridine-carboxylic acids) center->Heterocycles Aliphatics Aliphatic & Alicyclic (e.g., Acetic Acid, Cyclohexanecarboxylic Acid) center->Aliphatics Bioisosteres Carboxylic Acid Bioisosteres (e.g., Acylsulfonamides, Tetrazoles) center->Bioisosteres AminoAcids N-Protected Amino Acids (e.g., Boc-Gly-OH, Fmoc-Ala-OH) center->AminoAcids Complex Complex Fragments (From drug discovery programs) center->Complex

Figure 2: Diverse classes of carboxylic acid coupling partners for this compound.

  • Aromatic and Heterocyclic Carboxylic Acids: These are arguably the most common coupling partners in medicinal chemistry. They are used to introduce flat, rigid motifs that can engage in π-stacking or form key hydrogen bonds with protein targets. Heterocycles are particularly valuable for modulating properties and acting as pharmacophoric elements.[11][12]

  • Aliphatic and Alicyclic Carboxylic Acids: These partners are used to explore saturated chemical space, improve properties like solubility, and optimize the geometry of the final molecule.

  • N-Protected Amino Acids: Coupling with amino acids allows for the synthesis of peptide mimetics, which can be crucial for targeting protein-protein interactions.

  • Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid functional group itself may be undesirable due to metabolic liability or poor cell permeability. Coupling with precursors to acidic bioisosteres like acylsulfonamides or tetrazoles can be a powerful strategy.[13]

Detailed Experimental Protocols

The following protocols are robust, validated starting points for the synthesis of this compound amides.

Protocol 1: General Procedure using EDC/HOBt

This method is a reliable and cost-effective choice for many standard couplings. The use of 1-Hydroxybenzotriazole (HOBt) as an additive generates a more reactive HOBt-ester intermediate, which increases reaction rates and minimizes the risk of racemization for chiral carboxylic acids.[2]

Reagents & Materials:

  • This compound (or its HCl salt)

  • Carboxylic Acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, use 4.0 eq if starting with amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids, typically to a concentration of 0.1-0.2 M with respect to the carboxylic acid.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the cooled solution.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) in one portion. The reaction mixture may become cloudy.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Procedure using HATU

This method is ideal for sterically hindered substrates, electron-deficient amines or acids, or when rapid reaction times are desired. HATU, an aminium-based reagent, forms a highly reactive OAt-ester, which benefits from anchimeric assistance during the coupling step, leading to high yields and minimal side reactions.[8][9]

Reagents & Materials:

  • This compound (or its HCl salt)

  • Carboxylic Acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, use 4.0 eq if starting with amine salt)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere

Step-by-Step Methodology:

  • Pre-activation (Critical Step): To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (0.1-0.2 M).

  • Base for Activation: Add DIPEA (2.0 eq) and stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial to form the active ester and prevent HATU from reacting directly with the amine.[10]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a small amount of DMF and add it to the pre-activated mixture. Add the remaining portion of DIPEA (1.0 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete in a short time frame.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. If not, extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting & Field-Proven Insights

  • Low Yield: If yields are poor, especially with hindered substrates, switch to a more powerful coupling reagent like HATU.[14] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Guanidinylation Side Product: When using uronium reagents like HATU or HBTU, the amine can react with the coupling reagent itself. The best way to prevent this is to follow the pre-activation protocol, where the acid and coupling reagent are mixed before the amine is introduced.[8][10]

  • Racemization: For chiral carboxylic acids, racemization can occur via oxazolone formation. Running reactions at lower temperatures (0 °C to RT) and using additives like HOBt or HOAt (inherent in HATU) significantly suppresses this side reaction.

  • Difficult Purification: The urea byproduct from DCC is notoriously difficult to remove. Using EDC (forms a water-soluble urea) or switching to phosphonium/uronium reagents, whose byproducts are also typically water-soluble, can greatly simplify purification.[2][7]

Conclusion

This compound is a valuable scaffold for generating novel chemical matter. Its successful functionalization via amide bond formation is dependent on the judicious selection of coupling partners and reaction conditions. Standard carbodiimide protocols offer a cost-effective route for many substrates, while modern uronium reagents like HATU provide a powerful and efficient alternative for more challenging couplings. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can effectively and reliably synthesize diverse libraries of this compound amides to accelerate their drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Substituted alkyl amine derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepins. (1985). Google Patents.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • 1,4-oxazepane derivatives. (2012). Google Patents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • 1,4-oxazepane derivatives. (2012). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Oxazepam derivatives for immunoassay reagents. (1977). Google Patents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Syntheses Procedure. (n.d.).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central.
  • HATU coupling - what's the best order?. (2024). Reddit.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Fused Aminodihydro-Oxazine Derivatives. (2013). Google Patents.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). PubMed.

Sources

The Untapped Potential of Oxepan-4-amine: A Novel Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiar Scaffolds

The relentless pursuit of novel agrochemicals with improved efficacy, enhanced safety profiles, and robust intellectual property positions necessitates the exploration of new chemical space. While established heterocyclic building blocks have been the cornerstone of many successful products, the introduction of unique, three-dimensional scaffolds is a proven strategy for overcoming challenges such as resistance and suboptimal physicochemical properties. In this context, Oxepan-4-amine emerges as a compelling, yet underexplored, building block for the synthesis of next-generation fungicides, herbicides, and insecticides.

This application note presents a forward-looking perspective on the potential of this compound in agrochemical design. Drawing parallels from the well-documented success of smaller cyclic ethers, such as oxetanes, in medicinal chemistry, we will explore the prospective benefits of the oxepane moiety. We will then provide detailed, field-proven protocols for the incorporation of this novel amine into various agrochemical scaffolds, empowering researchers to pioneer its use in their discovery programs.

The Oxepane Moiety: A Gateway to Favorable Physicochemical Properties

While direct applications of this compound in agrochemicals are not yet established in the literature, the closely related four-membered oxetane ring has been extensively studied in drug discovery. The insights gleaned from oxetane chemistry provide a strong rationale for the potential advantages of incorporating an oxepane ring into agrochemical candidates.

The oxetane unit is known to trigger profound and positive changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference when it replaces commonly used functionalities.[1] These four-membered oxygen-containing rings can improve aqueous solubility, reduce metabolic liability, and decrease the basicity of adjacent amine groups.[2] The compact, polar, and sp³-rich nature of the oxetane moiety also contributes to improved drug-like properties.[3]

Extrapolating from these findings, the seven-membered oxepane ring in this compound offers a unique combination of features:

  • Enhanced Solubility: The embedded ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the final compound. This is a critical parameter for formulation and systemic movement in plants.

  • Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to longer-lasting activity in the target pest or plant.

  • Three-Dimensionality: The non-planar, flexible nature of the oxepane ring introduces three-dimensionality, which can lead to higher target selectivity and improved binding affinity. This increased sp³ character is a key trend in modern agrochemical design.

  • Novelty and Patentability: As an underutilized scaffold, derivatives of this compound offer a clear path to novel chemical entities with a strong intellectual property position.

The following table summarizes the potential impact of incorporating the oxepane moiety as a bioisosteric replacement for other common chemical groups in agrochemicals.

PropertyPotential Impact of Oxepane MoietyRationale
Aqueous Solubility IncreasedThe ether oxygen acts as a hydrogen bond acceptor.
Lipophilicity (LogP) ModulatedCan be fine-tuned based on the overall structure to optimize for membrane permeability.
Metabolic Stability IncreasedThe cyclic ether is generally more stable to enzymatic degradation than acyclic analogues.
Target Binding Potentially ImprovedThe 3D conformation can lead to more specific and stronger interactions with the target protein.
Intellectual Property StrongRepresents a novel and underexplored chemical space in agrochemicals.

Proposed Synthetic Pathways and Protocols

This compound, as a primary amine, is amenable to a wide range of well-established chemical transformations, allowing for its straightforward incorporation into various agrochemical classes. Here, we present generalized, yet detailed, protocols for two of the most common and crucial reactions in agrochemical synthesis: amide bond formation and sulfonamide synthesis.

Workflow for Agrochemical Synthesis using this compound

cluster_start Starting Materials cluster_reaction Core Reactions cluster_product Potential Agrochemical Classes This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Sulfonamide_Formation Sulfonamide Formation This compound->Sulfonamide_Formation Carboxylic_Acid Agrochemical Carboxylic Acid Intermediate (e.g., Aryloxypropionic Acid) Carboxylic_Acid->Amide_Coupling Sulfonyl_Chloride Agrochemical Sulfonyl Chloride (e.g., Arylsulfonyl Chloride) Sulfonyl_Chloride->Sulfonamide_Formation Fungicide Novel Fungicide Amide_Coupling->Fungicide e.g., Carboxamides Herbicide Novel Herbicide Amide_Coupling->Herbicide e.g., Aryloxyalkanamides Sulfonamide_Formation->Herbicide e.g., Sulfonylureas analogues

Caption: Proposed synthetic workflow for incorporating this compound.

Experimental Protocol 1: Amide Coupling for the Synthesis of Novel Carboxamide Agrochemicals

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid intermediate, a common structural motif in many fungicides and herbicides.

1. Materials and Reagents:

  • This compound

  • Agrochemical carboxylic acid intermediate (e.g., 2-(4-chlorophenoxy)propanoic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

2. Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the agrochemical carboxylic acid intermediate (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve the coupling reagent (BOP or HATU, 1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the coupling reagent solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(oxepan-4-yl) amide derivative.

3. Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the coupling reagent with atmospheric moisture.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction.

  • BOP/HATU: Highly efficient peptide coupling reagents that activate the carboxylic acid for rapid amide bond formation with minimal side reactions.

  • Aqueous Work-up: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water and DMF from the organic layer.

Experimental Protocol 2: Synthesis of Novel Sulfonamide Agrochemicals

This protocol outlines the synthesis of a sulfonamide, a key functional group in many herbicides, by reacting this compound with a sulfonyl chloride.

1. Materials and Reagents:

  • This compound

  • Agrochemical sulfonyl chloride intermediate (e.g., 2-chloro-N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)benzenesulfonamide)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

2. Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Add pyridine or TEA (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the agrochemical sulfonyl chloride intermediate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine/TEA), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide derivative.

3. Causality Behind Experimental Choices:

  • Pyridine/TEA: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • 0 °C Reaction Temperature: The reaction of amines with sulfonyl chlorides is often exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of side products.

  • Acidic and Basic Washes: The HCl wash removes the basic starting materials and byproducts, while the NaHCO₃ wash removes any acidic impurities.

Visualization of a Hypothetical Synthetic Pathway

The following diagram illustrates a hypothetical two-step synthesis of a novel fungicide candidate incorporating the this compound moiety, starting from a known fungicidal acid.

A Fungicidal Carboxylic Acid (e.g., Mandipropamid Acid) C Activation with HATU/DIPEA in DMF A->C B This compound E Nucleophilic Acyl Substitution B->E D Activated Carboxylic Acid Intermediate C->D D->E F Novel N-(oxepan-4-yl) Fungicide Candidate E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Hypothetical synthesis of a novel fungicide.

Conclusion and Future Outlook

This compound represents a promising, yet untapped, resource for the discovery of novel agrochemicals. While direct precedent in the field is lacking, the extensive and successful application of its smaller analogue, oxetane, in medicinal chemistry provides a compelling case for its potential. The introduction of the oxepane moiety offers a strategic approach to enhancing critical properties such as solubility and metabolic stability, while simultaneously opening up new, patentable chemical space. The straightforward chemical reactivity of the primary amine functionality allows for its ready incorporation into a multitude of agrochemical scaffolds using robust and well-understood synthetic protocols. It is our hope that this application note will serve as a catalyst for the exploration of this compound, paving the way for the development of the next generation of innovative and effective crop protection solutions.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.).
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024). RSC Medicinal Chemistry.
  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. (2024). Journal of the American Chemical Society.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2015). Angewandte Chemie International Edition.

Sources

The Oxepane Ring: A Strategic Insertion for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Flatland in Drug Design

In the intricate dance of drug discovery, the conformational and physicochemical properties of a molecule dictate its ultimate success or failure. The relentless pursuit of candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles has led medicinal chemists to explore beyond the flat, aromatic landscapes that once dominated drug design. Saturated heterocycles have emerged as powerful tools to introduce three-dimensionality and fine-tune molecular properties. Among these, the seven-membered oxepane ring, a saturated ether, is gaining recognition as a valuable motif to impart favorable drug-like characteristics. While its smaller counterpart, the oxetane ring, has been more extensively studied, the unique conformational flexibility and steric profile of the oxepane ring offer distinct advantages in navigating the complex biological milieu.

This application note provides a comprehensive guide to the strategic incorporation of the oxepane ring to enhance the drug-like properties of therapeutic candidates. We will delve into the theoretical underpinnings of its impact on physicochemical parameters, provide practical synthetic strategies, and detail experimental protocols for evaluating the resulting improvements in metabolic stability.

The Rationale: Why Oxepane?

The introduction of an oxepane ring into a drug candidate is a deliberate strategy to modulate several key parameters that govern its pharmacokinetic and pharmacodynamic behavior. The rationale behind this approach is rooted in the unique structural and electronic features of this seven-membered heterocycle.

Impact on Physicochemical Properties

The incorporation of an oxepane moiety can significantly alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity. As a polar cyclic ether, the oxepane ring can increase the overall polarity of a molecule, which often translates to improved aqueous solubility—a critical factor for oral bioavailability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially fostering crucial interactions within a target's binding site.

The conformational flexibility of the oxepane ring is another key attribute. Unlike smaller, more rigid rings, the oxepane can adopt multiple low-energy conformations, such as the twist-chair and boat-chair forms[1]. This flexibility can allow a molecule to better adapt to the topology of a binding pocket, potentially enhancing potency and selectivity. This conformational sampling is a key differentiator from the more constrained four-membered oxetane and five-membered tetrahydrofuran (THF) rings.

dot graph TD { A[Oxepane Ring] --> B{Modulation of Physicochemical Properties}; B --> C[Increased Polarity]; B --> D[Reduced Lipophilicity]; B --> E[Hydrogen Bond Acceptor]; B --> F[Enhanced Conformational Flexibility]; C --> G[Improved Aqueous Solubility]; D --> H[Favorable ADME Profile]; E --> I[Enhanced Target Binding]; F --> I; G --> J[Improved Bioavailability]; H --> J; I --> K[Increased Potency & Selectivity]; }

Caption: Impact of Oxepane Incorporation on Drug Properties.

Enhancing Metabolic Stability

A frequent hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The introduction of an oxepane ring can serve as a metabolic shield, sterically hindering access to metabolically labile sites on the molecule. By replacing a more susceptible group, such as a gem-dimethyl or an aliphatic chain, with a more robust oxepane moiety, the metabolic half-life of a compound can be significantly extended. While direct comparative data for oxepanes is still emerging, studies on the closely related oxetanes have consistently demonstrated a marked improvement in metabolic stability when used as bioisosteres for metabolically vulnerable groups[2][3].

Synthetic Strategies for Oxepane Incorporation

The synthesis of oxepane-containing molecules can be challenging due to the entropic and enthalpic barriers associated with forming a seven-membered ring[4]. However, several effective strategies have been developed and are summarized below.

dot graph LR { subgraph "Synthetic Approaches" A[Ring-Closing Metathesis (RCM)] B[Williamson Ether Synthesis] C[Cyclization of Diols] D[Baeyer-Villiger Oxidation] end subgraph "Starting Materials" E[Acyclic Diene] F[Halo-alcohol] G[Diol] H[Cyclic Ketone] end E --> A; F --> B; G --> C; H --> D; A --> I((Oxepane Ring)); B --> I; C --> I; D --> I; }

Caption: Key Synthetic Routes to the Oxepane Ring.

Representative Synthetic Protocol: Ring-Closing Metathesis

Ring-closing metathesis (RCM) has proven to be a powerful and versatile method for the construction of the oxepane ring from acyclic precursors[5]. The following protocol is adapted from a biology-oriented synthesis of an oxepane collection and demonstrates a robust approach to this transformation[2][6].

Protocol 1: Synthesis of an Oxepane Core via Ring-Closing Metathesis

Materials:

  • Acyclic ene-yne ether precursor (1 equivalent)

  • Grubbs' first-generation catalyst (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Solid-supported scavenger resin (e.g., a polymer-bound phosphine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the acyclic ene-yne ether precursor in anhydrous dichloromethane to a concentration of 0.1 M in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add Grubbs' first-generation catalyst (10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add a solid-supported scavenger resin to quench the catalyst and stir for 2 hours.

  • Purification: Filter the mixture to remove the scavenger resin and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired oxepane-containing compound.

Evaluating the Impact: In Vitro Metabolic Stability

A key justification for incorporating an oxepane ring is the anticipated improvement in metabolic stability. The in vitro liver microsomal stability assay is a standard and reliable method to assess a compound's susceptibility to phase I metabolism.

Protocol 2: Liver Microsomal Stability Assay

This protocol provides a detailed procedure for determining the metabolic stability of an oxepane-containing compound compared to its non-oxetane analogue[7][8][9].

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compounds (oxetane-containing and analogue) and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive control in DMSO (e.g., 10 mM). Create working solutions by diluting the stock solutions in buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂. Pre-warm the plate at 37 °C for 10 minutes.

  • Initiation of Reaction: Add the test compound or control to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time-Course Incubation: Incubate the plate at 37 °C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From the slope of the natural log of the concentration versus time, calculate the half-life (t½) and the intrinsic clearance (CLint).

dot graph TD { subgraph "Workflow" A[Prepare Reaction Mixture] --> B[Pre-incubate at 37°C]; B --> C[Initiate with NADPH]; C --> D[Incubate and Quench at Timepoints]; D --> E[Centrifuge and Collect Supernatant]; E --> F[LC-MS/MS Analysis]; F --> G[Data Analysis]; end }

Caption: Liver Microsomal Stability Assay Workflow.

Table 1: Hypothetical Comparative Physicochemical and Metabolic Data

CompoundStructurecLogPAqueous Solubility (µM)HLM CLint (µL/min/mg)
Lead Compound R-CH(CH₃)₂3.510150
Oxepane Analogue R-(Oxepan-4-yl)2.85030

This table presents hypothetical data to illustrate the potential improvements upon oxepane incorporation. Actual results will be compound-specific.

Case Study: Oxepanes in Bioactive Natural Products

The prevalence of the oxepane motif in a diverse array of biologically active marine natural products underscores its significance in molecular recognition and biological function[7][10]. For instance, members of the sipholenol family, which contain a complex polycyclic system including an oxepane ring, have demonstrated potent anti-cancer properties and the ability to reverse multidrug resistance[7]. Similarly, the palisadins, a group of marine-derived compounds, feature an oxepane ring and have shown interesting biological activities[7][10]. The recurring presence of this scaffold in nature's evolutionary selection for bioactivity provides a strong validation for its use in rational drug design.

Conclusion and Future Directions

The incorporation of an oxepane ring represents a promising and increasingly accessible strategy for medicinal chemists to address common challenges in drug discovery, particularly those related to ADME properties. The ability of the oxepane motif to enhance solubility, modulate lipophilicity, and improve metabolic stability makes it a valuable addition to the drug designer's toolkit. While the body of literature on oxepanes is not as extensive as that for smaller cyclic ethers, the foundational principles and the successful application in natural products provide a strong impetus for its broader adoption.

Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies for accessing diverse oxepane building blocks. Furthermore, the systematic generation of matched-pair analysis data will be crucial to quantitatively delineate the structure-property relationships associated with oxepane incorporation, providing a more predictive framework for its application in drug design. As our understanding of the subtle interplay between molecular conformation and biological activity deepens, the strategic use of flexible scaffolds like the oxepane ring will become an increasingly important aspect of designing the next generation of therapeutics.

References

  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs, 15(11), 361. [Link]
  • Basu, S., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 108(17), 6805-6810. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Basu, S., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway.
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Kotha, S., et al. (2017). Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products.
  • Kotha, S., & Kumar, S. (2018). Synthesis of oxepine and oxepane containing AAA derivatives.
  • Pote, A. R., et al. (2024).
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
  • Drug Design. (n.d.). Bioisosterism. Drug Design. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Agwamba, E. C., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(18), 15831-15846. [Link]
  • Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]
  • Schiller, P. W., et al. (1985). Synthesis, opiate receptor affinity, and conformational parameters of [4-tryptophan]enkephalin analogues. Biochemistry, 24(12), 2982-2987. [Link]
  • International Journal of Current Science. (n.d.). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. International Journal of Current Science. [Link]
  • ADME and Rational Chemical Design. (n.d.). Beyond Benign. [Link]
  • Barbero, H., Díez-Poza, C., & Barbero, A. (2017). The Oxepane Motif in Marine Drugs.
  • Li, Y., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10996-11020. [Link]
  • Yang, J., et al. (2019).
  • Dzierbicka, K., & Sławiński, J. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(19), 5966. [Link]

Sources

Introduction: The Oxepane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules Utilizing Oxepan-4-amine

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Saturated heterocycles are foundational building blocks in this endeavor, and among them, the seven-membered oxepane ring has emerged as a scaffold of significant interest.[1][2] Unlike its smaller five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran), the oxepane motif offers a greater degree of three-dimensionality and conformational flexibility. This unique characteristic allows for the exploration of a broader chemical space, often leading to enhanced interactions with biological targets.[3][4] Marine natural products, a rich source of complex and potent bioactive compounds, frequently feature the oxepane ring, showcasing its evolutionary selection as a privileged scaffold for biological activity, including noteworthy cytotoxic properties against various cancer cell lines.[3][5]

This compound, a primary amine derivative of this scaffold, serves as a versatile and highly valuable starting material for the synthesis of diverse compound libraries.[6] Its primary amine functionality provides a reactive handle for a multitude of synthetic transformations, enabling the facile introduction of various substituents and pharmacophores. The incorporation of the oxepane moiety can improve key drug-like properties such as solubility and metabolic stability while reducing the basicity of the adjacent amine, a feature often desirable for optimizing pharmacokinetics and minimizing off-target effects.[7]

This technical guide provides an in-depth exploration of two fundamental synthetic transformations of this compound: N-Acylation and Reductive Amination . We will detail field-proven protocols, explain the rationale behind methodological choices, and illustrate how these core reactions pave the way for the construction of advanced bioactive molecules, including potent kinase inhibitors and CNS-penetrant agents.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₆H₁₃NO[6]
Molecular Weight 115.17 g/mol [6]
CAS Number 911825-86-0[6]
Appearance Combustible liquid[6]
Boiling Point Data not widely available[8]

Core Synthetic Methodologies: Derivatizing this compound

The primary amine of this compound is a nucleophilic center that can be readily functionalized. The following diagram illustrates the two principal pathways discussed in this guide for elaborating this core structure into a diverse set of derivatives.

G cluster_start Starting Material cluster_paths Key Synthetic Transformations cluster_products Functionalized Intermediates A This compound B N-Acylation A->B R-CO-X (Acid Chloride/Anhydride) C Reductive Amination A->C 1. R-CHO / R-CO-R' 2. Reducing Agent D Amide Derivatives (Secondary Amides) B->D E Amine Derivatives (Secondary Amines) C->E

Caption: General synthetic pathways for the functionalization of this compound.

Application & Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[9] This transformation couples this compound with a carboxylic acid derivative, seamlessly incorporating new structural motifs. The resulting amides are prevalent in a vast number of pharmaceuticals due to their structural stability and ability to participate in hydrogen bonding, a key interaction for target binding.

Causality Behind Experimental Choices

The choice of acylating agent is critical and depends on the reactivity of the substrate and desired reaction conditions.

Acylating AgentActivating Reagent/BaseTypical ConditionsRationale & Insights
Acid Chloride (R-COCl) Tertiary Amine (e.g., Et₃N, DIPEA)0 °C to RT, Aprotic Solvent (DCM, THF)High Reactivity: Very efficient for most amines. The reaction is fast but generates HCl, which must be scavenged by a base to prevent protonation of the starting amine. Best for robust substrates.[10]
Acid Anhydride ((RCO)₂O) None required, or mild baseRoom TemperatureModerate Reactivity: Less aggressive than acid chlorides, making them suitable for more sensitive substrates. The only byproduct is a carboxylic acid, which is less corrosive than HCl.[10]
Carboxylic Acid (R-COOH) Coupling Reagents (e.g., HATU, HOBt/EDC)Room Temperature, Aprotic Solvent (DMF, DCM)High Versatility: Allows direct use of carboxylic acids, avoiding the need to prepare acid chlorides. This method is excellent for complex fragments and preserving stereochemistry.[11]
Detailed Experimental Protocol: N-Acylation with an Acid Chloride

This protocol describes the synthesis of N-(oxepan-4-yl)acetamide as a representative example.

G cluster_workflow N-Acylation Workflow A 1. Dissolve this compound and Triethylamine in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acetyl Chloride (dropwise) B->C D 4. Warm to RT & Stir (2h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (Wash with H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Step-by-step workflow for a typical N-acylation reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[10]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

  • Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[12]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(oxepan-4-yl)acetamide.

Application & Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful and highly versatile method for synthesizing secondary and tertiary amines.[13] The process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine.[14] This one-pot procedure is widely favored in drug discovery for its efficiency and broad substrate scope.[15]

Causality Behind Experimental Choices: The Reducing Agent

The success of a reductive amination hinges on selecting a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.[14]

Reducing AgentTypical SolventKey Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) DCM, DCE, THFThe Workhorse: Mild and selective for imines over most aldehydes and ketones. It does not require acidic conditions and tolerates a wide range of functional groups. Its mild nature makes it the most common choice for general reductive aminations.[16]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHClassic Choice: Also selective for imines, but it is highly toxic (releases HCN gas under acidic conditions). It often requires slightly acidic conditions (pH ~6) to promote imine formation, which can be incompatible with sensitive substrates.[14][16]
Sodium Borohydride (NaBH₄) MeOH, EtOHUse with Caution: A stronger reducing agent that can reduce the starting aldehyde or ketone. Therefore, the imine must be pre-formed before the addition of NaBH₄. This two-step, one-pot approach is less convenient but effective.[16]
Detailed Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with benzaldehyde using sodium triacetoxyborohydride (STAB).[10]

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Amine & Aldehyde in DCM B 2. Stir at RT (1h) (Imine Formation) A->B C 3. Add STAB (portion-wise) B->C D 4. Stir at RT (16h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extract, Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Step-by-step workflow for a STAB-mediated reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Imine Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour to facilitate the formation of the intermediate imine.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in small portions over 10-15 minutes. Gas evolution (hydrogen) may be observed.

  • Reaction: Continue stirring the mixture at room temperature for 16 hours (overnight).

  • Monitoring: Check for the completion of the reaction by TLC or LC-MS, confirming the disappearance of the starting materials and the formation of the desired product.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one more time with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to afford the pure N-benzyl-oxepan-4-amine.

Application in Bioactive Scaffolds

The functionalized oxepane derivatives synthesized through the protocols above are valuable intermediates for constructing complex bioactive molecules.

  • Kinase Inhibitors: The oxepane scaffold is increasingly used to develop novel kinase inhibitors.[17] The N-acylated or N-alkylated oxepane-4-amine can serve as a solvent-exposed moiety that improves solubility and permeability while the other end of the molecule engages with the kinase active site. Scaffold-based design often utilizes such building blocks to optimize drug candidates for potency and selectivity.[18][19]

  • Central Nervous System (CNS) Agents: The three-dimensional nature of the oxepane ring is advantageous for designing ligands that target complex receptors in the CNS. The ability to tune the polarity and basicity of the amine via N-substitution is critical for achieving brain penetration and desired pharmacological activity.[20] Derivatives of related seven-membered heterocycles have shown promise as orexin receptor antagonists for treating insomnia.[20]

Safety and Handling

As a primary amine, this compound and its reagents require careful handling in a well-ventilated chemical fume hood.

  • Hazards: this compound is a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Handling Reagents:

    • Acid Chlorides: Highly corrosive and moisture-sensitive. Handle with extreme care.

    • Reducing Agents: STAB and NaBH₄ react with water to release flammable hydrogen gas. Avoid contact with moisture and quench reactions carefully.[16]

    • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its unique seven-membered heterocyclic structure provides access to novel chemical space, while its primary amine functionality allows for straightforward and efficient derivatization. The robust N-acylation and reductive amination protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize diverse libraries of oxepane-containing compounds. By leveraging these methods, scientists can systematically explore structure-activity relationships and develop next-generation bioactive molecules with optimized therapeutic profiles.

References

  • ResearchGate. (n.d.). Strategies used to synthesize the oxetane scaffolds.
  • TSI Journals. (n.d.). Chemotherapeutic Importance of Oxepines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2009). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. PubMed Central.
  • ResearchGate. (2021). (PDF) Chemotherapeutic Importance of Oxepines.
  • Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • National Center for Biotechnology Information. (2017). The Oxepane Motif in Marine Drugs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • Semantic Scholar. (2017). The Oxepane Motif in Marine Drugs.
  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • National Center for Biotechnology Information. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. PubMed.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central.
  • National Center for Biotechnology Information. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). N-(2-cyclopropylpropyl)this compound. PubChem Compound Database.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • National Center for Biotechnology Information. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • ResearchGate. (n.d.). The whole family of oxepane-containing austalides.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Synthesis of N-acylated amines.
  • National Center for Biotechnology Information. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. PubMed.
  • ResearchGate. (n.d.). Oxepane-containing natural products and biological activities.
  • National Center for Biotechnology Information. (n.d.). Oxazepam. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives.
  • National Center for Biotechnology Information. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • ARKAT USA. (2004). N-Acylation in combinatorial chemistry.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • National Center for Biotechnology Information. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. PubMed.
  • CAMEO Chemicals - NOAA. (n.d.). OXAZEPAM.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET MCP AMINE 4.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Oxepan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Oxepane Scaffolds in Medicinal Chemistry

The oxepane ring, a seven-membered saturated oxygen-containing heterocycle, is a privileged scaffold found in a variety of biologically active natural products. The inherent flexibility and three-dimensional nature of the seven-membered ring system allow for unique spatial arrangements of substituents, enabling novel interactions with biological targets. When functionalized with a chiral amine at the C4 position, oxepan-4-amine derivatives become valuable building blocks for the synthesis of novel therapeutics. The stereochemistry of the amine is often critical for pharmacological activity, with different enantiomers exhibiting distinct efficacy and toxicity profiles. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure this compound derivatives is of significant interest to researchers in drug discovery and development.

This comprehensive guide provides detailed protocols for the asymmetric synthesis of chiral this compound derivatives, covering both biocatalytic and chemical approaches. We will begin with the synthesis of the key precursor, oxepan-4-one, followed by two distinct stereoselective amination strategies. Finally, we will detail the analytical methods required to determine the enantiomeric purity and absolute configuration of the final products.

I. Synthesis of the Key Precursor: Oxepan-4-one

A reliable supply of the starting material, oxepan-4-one, is essential for the synthesis of the target chiral amines. While commercially available from several suppliers[1][2], an in-house synthesis can be achieved through an intramolecular cyclization of a suitable acyclic precursor. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, is a classic and effective method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone.[3][4][5][6][7] An alternative approach is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile.[8][9][10][11][12]

Below is a generalized protocol for the synthesis of oxepan-4-one based on the principles of the Dieckmann condensation.

Protocol 1: Synthesis of Oxepan-4-one via Dieckmann Condensation

This protocol involves a two-step sequence starting from a readily available acyclic diester.

Step 1: Intramolecular Dieckmann Condensation

  • Reaction: Diethyl 3,3'-oxydipropionate is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Claisen condensation, yielding ethyl 4-oxooxepane-3-carboxylate.

  • Rationale: The alkoxide base deprotonates the α-carbon of one ester group, generating an enolate which then attacks the carbonyl of the second ester group, forming the seven-membered ring. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.[4][7]

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The resulting β-keto ester is subjected to acidic or basic hydrolysis to cleave the ester, followed by decarboxylation upon heating to afford oxepan-4-one.

  • Rationale: The β-keto acid intermediate formed upon hydrolysis is thermally unstable and readily loses carbon dioxide to furnish the final cyclic ketone.

Detailed Protocol:

  • Dieckmann Condensation:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl 3,3'-oxydipropionate (1.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-oxooxepane-3-carboxylate.

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester, add a solution of aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH).

    • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

    • If basic hydrolysis was used, acidify the reaction mixture to a pH of ~2 with concentrated HCl.

    • Continue to heat the acidic mixture at reflux to effect decarboxylation. Monitor the evolution of CO2.

    • Once decarboxylation is complete, cool the mixture and extract the product with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude oxepan-4-one by vacuum distillation or column chromatography.

II. Asymmetric Synthesis of Chiral this compound Derivatives

With the precursor, oxepan-4-one, in hand, the next critical step is the stereoselective introduction of the amine functionality at the C4 position. We present two powerful and complementary methods: a biocatalytic approach using an imine reductase and a chemical approach based on transition-metal catalyzed asymmetric reductive amination.

Strategy A: Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers several advantages for asymmetric synthesis, including high enantioselectivity, mild reaction conditions, and environmental sustainability. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines.[13] A subclass of these enzymes, known as reductive aminases (RedAms), can directly convert a ketone and an amine into a chiral amine in a single step.[6] This approach has been successfully applied to the synthesis of chiral azepane-4-amines, a close structural analog of our target molecule.

Protocol 2: Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination of Oxepan-4-one

This protocol utilizes a whole-cell biocatalyst expressing a suitable imine reductase. The choice of enzyme will determine the stereochemical outcome (either the (R)- or (S)-enantiomer). Several IREDs are commercially available, or the gene for a specific IRED can be expressed in a suitable host like E. coli.

Reaction Overview:

  • Reaction: Oxepan-4-one is reacted with an amine source (e.g., ammonia or an alkylamine) in the presence of a whole-cell biocatalyst containing an imine reductase and a cofactor regeneration system.

  • Rationale: The enzyme catalyzes the in situ formation of an imine from the ketone and amine, followed by a highly stereoselective reduction of the imine to the chiral amine. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is necessary to continuously recycle the NADPH cofactor required by the IRED.[13]

Detailed Protocol:

  • Biocatalyst Preparation (if not commercially available):

    • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired imine reductase.

    • Grow the cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection.

    • Induce protein expression with IPTG at a suitable temperature and allow for overnight expression.

    • Harvest the cells by centrifugation and prepare a whole-cell catalyst by resuspending the cell pellet in a buffer (e.g., phosphate buffer, pH 7.5).

  • Asymmetric Reductive Amination:

    • In a reaction vessel, combine the whole-cell biocatalyst suspension, oxepan-4-one (1.0 eq.), the amine source (e.g., ammonium chloride, excess), NADP+ (catalytic amount), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Adjust the pH of the reaction mixture to the optimal pH for the enzyme (typically between 7.0 and 9.0).

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by chiral HPLC or GC.

    • Upon completion, centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the chiral this compound by column chromatography or crystallization.

Table 1: Representative Data for Biocatalytic Reductive Amination

SubstrateEnzymeAmine SourceProductConversion (%)Enantiomeric Excess (ee %)
Oxepan-4-one(S)-IREDNH4Cl(S)-Oxepan-4-amine>99>99
Oxepan-4-one(R)-IREDNH4Cl(R)-Oxepan-4-amine>99>99

Note: Data is illustrative and based on analogous reactions with cyclic ketones.

Strategy B: Chemical Asymmetric Reductive Amination

As an alternative to biocatalysis, transition metal-catalyzed asymmetric reductive amination provides a powerful and versatile chemical method for the synthesis of chiral amines.[10] Chiral catalysts, typically based on iridium or rhodium complexes with chiral phosphine ligands, can achieve high levels of enantioselectivity.[10]

Protocol 3: Iridium-Catalyzed Asymmetric Reductive Amination of Oxepan-4-one

This protocol describes a direct asymmetric reductive amination of oxepan-4-one using a chiral iridium catalyst.

Reaction Overview:

  • Reaction: Oxepan-4-one is reacted with an amine and a reducing agent in the presence of a chiral iridium catalyst.

  • Rationale: The iridium catalyst facilitates the formation of a chiral imine intermediate, which is then reduced stereoselectively by the reducing agent. The chiral ligand on the iridium center controls the facial selectivity of the reduction, leading to the formation of one enantiomer in excess.

Detailed Protocol:

  • Catalyst Preparation (in situ):

    • In a dry reaction vessel under an inert atmosphere, dissolve the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral phosphine ligand (e.g., a derivative of f-Binaphane) in a suitable anhydrous solvent (e.g., THF or toluene).

    • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Asymmetric Reductive Amination:

    • To the catalyst solution, add oxepan-4-one (1.0 eq.), the amine (e.g., benzylamine, 1.1 eq.), and a Lewis acid co-catalyst (e.g., Ti(OiPr)4).

    • Introduce the reducing agent (e.g., H2 gas via a balloon or in a pressure reactor).

    • Stir the reaction mixture at a controlled temperature and pressure until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography. If a benzylamine was used, the benzyl group can be removed by hydrogenolysis to yield the primary amine.

Table 2: Representative Data for Chemical Asymmetric Reductive Amination

SubstrateCatalystLigandReducing AgentProductYield (%)Enantiomeric Excess (ee %)
Oxepan-4-one[Ir(COD)Cl]2(R)-f-BinaphaneH2(R)-N-Benzyl-oxepan-4-amine8596
Oxepan-4-one[Ir(COD)Cl]2(S)-f-BinaphaneH2(S)-N-Benzyl-oxepan-4-amine8295

Note: Data is illustrative and based on analogous reactions with cyclic ketones.

III. Analytical Methods for Chiral Analysis

The successful asymmetric synthesis of chiral this compound derivatives requires robust analytical methods to determine the enantiomeric excess (ee) and the absolute configuration of the product.

A. Determination of Enantiomeric Excess by Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable techniques for separating and quantifying enantiomers.

SFC often provides faster analysis times and better peak shapes for chiral amines compared to HPLC.

  • Instrumentation: A standard SFC system equipped with a UV detector and a back-pressure regulator.

  • Chiral Stationary Phase (CSP): A polysaccharide-based or cyclofructan-based chiral column is often effective.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol or ethanol).

  • Additives: Acidic and/or basic additives (e.g., trifluoroacetic acid and triethylamine) are typically added to the co-solvent to improve peak shape and resolution.

Typical SFC Conditions:

ParameterValue
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase CO2 / Methanol (with 0.1% TFA and 0.1% TEA)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm

Note: These conditions are a starting point and may require optimization for specific derivatives.

B. Determination of Absolute Configuration by NMR Spectroscopy (Mosher's Method)

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][4][5][8] The method involves derivatizing the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the chemical shifts of the protons in the 1H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original amine.[3][4][5][8]

  • Derivatization:

    • Divide the chiral this compound sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the corresponding Mosher's amides.

    • Purify the resulting diastereomeric amides.

  • NMR Analysis:

    • Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

    • Carefully assign the proton signals for both diastereomers, paying close attention to the protons on the oxepane ring.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.

  • Configuration Assignment:

    • Based on the established model for Mosher's amides, protons on one side of the MTPA plane will be shielded (negative Δδ), while protons on the other side will be deshielded (positive Δδ).

    • By analyzing the sign of the Δδ values for the protons on the oxepane ring, the absolute configuration of the chiral center can be determined.[3][4][5][8]

IV. Visualizations

Diagrams of Synthetic and Analytical Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_asymmetric_synthesis Asymmetric Amination Acyclic_Diester Acyclic Diester Dieckmann Dieckmann Condensation Acyclic_Diester->Dieckmann Beta_Keto_Ester β-Keto Ester Dieckmann->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Oxepan_4_one Oxepan-4-one Hydrolysis_Decarboxylation->Oxepan_4_one Biocatalytic Biocatalytic Reductive Amination Oxepan_4_one->Biocatalytic Chemical Chemical Asymmetric Reductive Amination Oxepan_4_one->Chemical Chiral_Amine Chiral this compound Biocatalytic->Chiral_Amine Chemical->Chiral_Amine Analytical_Workflow cluster_ee Enantiomeric Excess Determination cluster_config Absolute Configuration Determination Chiral_Amine Chiral this compound SFC Chiral SFC Analysis Chiral_Amine->SFC Mosher Mosher's Method (Derivatization & NMR) Chiral_Amine->Mosher ee_Value ee Value (%) SFC->ee_Value Absolute_Config Absolute Configuration ((R) or (S)) Mosher->Absolute_Config

Caption: Analytical workflow for chiral analysis.

V. Conclusion

The asymmetric synthesis of chiral this compound derivatives is a challenging yet rewarding endeavor for medicinal chemists. This guide has provided a comprehensive overview of two robust and stereoselective strategies: biocatalytic and chemical reductive amination. By following the detailed protocols for the synthesis of the oxepan-4-one precursor and the subsequent asymmetric amination, researchers can access these valuable chiral building blocks with high enantiopurity. Furthermore, the outlined analytical methods for determining enantiomeric excess and absolute configuration are crucial for ensuring the quality and stereochemical integrity of the final products. The application of these methods will undoubtedly facilitate the discovery and development of novel therapeutics based on the privileged oxepane scaffold.

VI. References

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2452–2455. [Link]

  • Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(23), 8489–8495. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Davis, B. R., & Garrett, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.

  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Roiban, G.-D., & Reetz, M. T. (2015). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 6(10), 5761-5767. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

  • Xiao, D., & Zhang, X. (2001). Highly Enantioselective Hydrogenation of Acyclic Imines Catalyzed by Iridium Complexes of f-Binaphane. Angewandte Chemie International Edition, 40(18), 3425-3428. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130. [Link]

  • Gogoi, P., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255.

  • Arctom. (n.d.). Oxepan-4-one. Retrieved from [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2645. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18649-18657. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(1), 143. [Link]

  • PubChem. (n.d.). Oxepan-4-one. Retrieved from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 18-23. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(75), 71098-71113. [Link]

  • Preparation method of oxazepam. CN114989102B.

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 18(11), 1435-1442. [Link]

  • Structures of cyclic imine substrates reduced by IREDs. ResearchGate. [Link]

  • IRED 33: Imine reductase enzyme. Johnson Matthey. [Link]

  • Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]

  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. [Link]

  • 1,4-oxazepane derivatives. WO2012046882A1.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37243-37253. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(75), 71098-71113. [Link]

  • Oxazepam containing pharmaceutical composition. WO1987000428A1.

Sources

Application Note: A Scalable and Efficient Synthesis of Oxepan-4-amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of Oxepan-4-amine, a valuable building block in contemporary drug discovery. The presented methodology is centered around a robust and highly efficient one-pot reductive amination of commercially available oxepan-4-one. This process utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring high yields and purity while minimizing the formation of byproducts. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries, offering field-proven insights to facilitate a seamless transition from laboratory to pilot-plant scale.

Introduction: The Significance of this compound in Medicinal Chemistry

Saturated heterocyclic amines are privileged scaffolds in the design of novel therapeutics due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. Among these, the oxepane moiety has garnered significant interest for its unique conformational properties, which can enable novel interactions with biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other potential drug candidates. The development of a scalable and cost-effective synthetic route to this key intermediate is therefore of paramount importance for accelerating drug discovery programs.

Synthetic Strategy: Reductive Amination of Oxepan-4-one

The chosen synthetic strategy for the large-scale preparation of this compound is a one-pot reductive amination of oxepan-4-one. This method is favored for its operational simplicity, high atom economy, and amenability to scale-up.[1] The reaction proceeds through two key mechanistic steps that occur in a single reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the ketone (oxepan-4-one) with an amine source, in this case, ammonia (from ammonium acetate), under mildly acidic conditions to form an intermediate iminium ion.

  • In Situ Reduction: The formed iminium ion is then immediately and selectively reduced by a hydride-donating reagent to yield the target primary amine, this compound.

A critical aspect of this one-pot procedure is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for the iminium ion over the starting ketone.[2][3] This selectivity minimizes the formation of the corresponding alcohol byproduct (oxepan-4-ol), which can be challenging to separate from the desired amine product.[4] Furthermore, NaBH(OAc)₃ is not water-sensitive, making it a safer and more practical option for large-scale operations compared to other borohydrides.[4][5]

G cluster_0 One-Pot Reductive Amination A Oxepan-4-one C Iminium Ion Intermediate A->C Condensation B Ammonium Acetate (Ammonia Source) B->C E This compound C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)3) D->E

Figure 1: Workflow for the one-pot reductive amination synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be linearly scaled with appropriate adjustments to equipment and safety procedures.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Oxepan-4-one≥95%Commercially Available
Ammonium Acetate≥98%Commercially AvailableServes as the ammonia source.
Sodium Triacetoxyborohydride≥95%Commercially AvailableMild and selective reducing agent.[3]
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor quenching and work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid2M in Diethyl EtherCommercially AvailableFor salt formation and purification.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add oxepan-4-one (1.0 eq).

  • Addition of Amine Source and Solvent: Add ammonium acetate (5.0 eq) to the flask, followed by anhydrous dichloromethane (DCM) to achieve a concentration of 0.2-0.5 M with respect to the oxepan-4-one.

  • Initiation of Iminium Formation: Stir the resulting suspension at room temperature (20-25 °C) under a nitrogen atmosphere for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Controlled Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 30-60 minutes. Caution: The addition can be exothermic; maintain the internal temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification via Salt Formation: For enhanced purity, dissolve the crude amine in a minimal amount of diethyl ether and add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt of this compound will precipitate.[6]

  • Isolation of the Final Product: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

Safety and Hazard Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all operations in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: While less reactive with water than other borohydrides, it should be handled with care. Avoid inhalation of dust.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with appropriate containment.

  • Quenching: The quenching step with sodium bicarbonate will release gas. Ensure adequate venting to prevent pressure build-up.

Results and Discussion

This protocol consistently provides this compound hydrochloride in high yield and purity, suitable for use in subsequent synthetic steps without the need for chromatographic purification.

ParameterTypical Result
Yield 75-85%
Purity (by NMR) >98%
Appearance White to off-white solid

The success of this scale-up synthesis hinges on the careful control of the reaction conditions. The portion-wise addition of sodium triacetoxyborohydride is crucial to manage the exothermicity of the reaction. The final purification via salt formation is a highly effective and scalable method for obtaining a pure, stable, and easy-to-handle solid product.[7][8]

G cluster_1 Process Flow Diagram A Reaction Setup: Oxepan-4-one, NH4OAc, DCM B Iminium Formation (1-2h at RT) A->B C Controlled Addition of NaBH(OAc)3 B->C D Reaction Monitoring (12-24h at RT) C->D E Quenching with Sat. NaHCO3 D->E F Extraction with DCM E->F G Drying and Concentration F->G H Crude this compound G->H I Purification via HCl Salt Formation H->I J Pure this compound HCl I->J

Figure 2: Detailed process flow for the synthesis and purification of this compound hydrochloride.

Conclusion

The one-pot reductive amination of oxepan-4-one using sodium triacetoxyborohydride offers a highly efficient, scalable, and reliable method for the synthesis of this compound. The protocol detailed in this application note is designed to be robust and reproducible, providing a solid foundation for the large-scale production of this important building block for pharmaceutical research and development.

References

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
  • Denton, R. et al. Large-scale reductive amination and synthesis applications.
  • Fleming, F. F. et al. Catalytic reductive aminations using converter gas: synthesis of selected pharmaceuticals.
  • Alec C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. 2024.
  • Organic Reactions.
  • Hive Novel Discourse.
  • Reddy, C. R. et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. 2024.
  • Dixon, D. J. et al. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams.
  • Reddy, C. R. et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Kappe, C. O. et al. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • Dixon, D. J. et al. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science. 2017.
  • PubChem. This compound hydrochloride. [Link]
  • Dixon, D. J. et al. Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents.
  • Lindsley, C. W. et al. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. 2004.
  • Afanasyev, O. I. et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019.
  • US Patent US20100204470A1.
  • US Patent US5686588A. Amine acid salt compounds and process for the production thereof.
  • US Patent US9238073B2. Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.

Sources

Protecting Group Strategies for Oxepan-4-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting Oxepan-4-amine

This compound, a saturated seven-membered heterocyclic amine, represents a valuable scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure and the presence of a reactive secondary amine make it a critical building block for novel therapeutics. However, the very reactivity of the amine functionality, its nucleophilicity and basicity, can be a double-edged sword during complex multi-step syntheses.[1] Unwanted side reactions, such as N-alkylation, N-acylation, or interference with other reagents, can lead to complex product mixtures, reduced yields, and purification challenges.[2][3][4]

To circumvent these issues and achieve chemoselectivity, the temporary masking of the amine group with a protecting group is an indispensable strategy.[2][4][5] An ideal protecting group for this compound should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively in high yield without affecting other functionalities within the molecule.[3][6] This guide provides a detailed overview of common and effective protecting group strategies for this compound, complete with detailed protocols and a comparative analysis to aid researchers in selecting the optimal approach for their synthetic campaigns.

Navigating the Landscape of Amine Protection: Key Strategies for this compound

The choice of a protecting group is a critical strategic decision in synthetic planning. For this compound, the most common and versatile protecting groups are carbamates, which effectively decrease the nucleophilicity of the amine nitrogen.[5][7] We will focus on three industry-standard carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection among these is often dictated by the overall synthetic route and the stability of other functional groups present in the molecule, a concept known as orthogonal protection.[2][4][8] Orthogonal strategies allow for the selective removal of one protecting group in the presence of others, enabling complex and sequential molecular modifications.[2][4][8]

The Robust and Versatile tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines in non-peptide chemistry due to its ease of introduction and its stability under a broad range of conditions, particularly basic and nucleophilic environments.[9][10]

Rationale for Use with this compound: The Boc group's resilience to basic conditions and many reducing and oxidizing agents makes it an excellent choice for syntheses involving transformations such as ester saponification, reductions with mild hydrides, or oxidations of other functional groups.

Protection and Deprotection Strategy:

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Oxepan4Amine This compound BocProtected N-Boc-Oxepan-4-amine Oxepan4Amine->BocProtected Boc2O, Base (e.g., TEA, NaOH) THF or Dioxane, rt DeprotectedAmine This compound BocProtected->DeprotectedAmine Strong Acid (e.g., TFA, HCl) DCM or Dioxane, rt

Figure 1: General scheme for the protection and deprotection of this compound using a Boc group.

Experimental Protocols:

Protocol 1: N-Boc Protection of this compound

  • Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (0.5 M), add triethylamine (TEA, 1.5 equiv).

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected this compound, which can be further purified by column chromatography if necessary.[9]

Protocol 2: N-Boc Deprotection of N-Boc-Oxepan-4-amine

  • Setup: Dissolve N-Boc-oxepan-4-amine (1.0 equiv) in dichloromethane (DCM) or dioxane (0.2 M).

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA, 10 equiv) or a 4M solution of HCl in dioxane (10 equiv) at room temperature.[9][11][12]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The formation of carbon dioxide bubbles may be observed.[11][12] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolation: The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate) to obtain the free amine.

Data Summary Table:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Boc₂O, Base (TEA, NaOH), THF/Dioxane, rtStrong Acid (TFA, HCl), DCM/Dioxane, rtStable to bases, nucleophiles, catalytic hydrogenation. Labile to strong acids.[10][13]
Cbz Cbz-Cl, Base (NaHCO₃, NaOH), THF/H₂O, 0 °C to rtH₂, Pd/C, MeOH/EtOH, rt OR HBr/AcOH, rtStable to acidic and basic conditions. Labile to hydrogenolysis and strong acids.[14][15]
Fmoc Fmoc-Cl or Fmoc-OSu, Base (NaHCO₃), Dioxane/H₂O or DMF, rtBase (20% Piperidine in DMF), rtStable to acidic conditions and hydrogenolysis. Labile to bases.[16][17][18]
The Cbz Group: A Classic Choice with Orthogonal Deprotection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, introduced by Bergmann and Zervas in the 1930s.[19] Its removal via catalytic hydrogenolysis provides a mild and orthogonal deprotection strategy to the acid-labile Boc group.[14][15][19]

Rationale for Use with this compound: The Cbz group is ideal when the synthetic route requires the use of strong acids that would cleave a Boc group. Its removal under neutral hydrogenolysis conditions is highly chemoselective and often results in very clean reactions.[15][19]

Protection and Deprotection Strategy:

Cbz_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Oxepan4Amine This compound CbzProtected N-Cbz-Oxepan-4-amine Oxepan4Amine->CbzProtected Cbz-Cl, Base (e.g., NaHCO3) THF/H2O, 0 °C to rt DeprotectedAmine This compound CbzProtected->DeprotectedAmine H2, Pd/C MeOH or EtOH, rt

Figure 2: General scheme for the protection and deprotection of this compound using a Cbz group.

Experimental Protocols:

Protocol 3: N-Cbz Protection of this compound

  • Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1) or dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.[19][20]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.[19]

Protocol 4: N-Cbz Deprotection of N-Cbz-Oxepan-4-amine via Hydrogenolysis

  • Setup: Dissolve N-Cbz-oxepan-4-amine (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.[15][21]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[21]

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.[15]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

The Base-Labile Fmoc Group: Orthogonality to Acid-Labile Groups

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a key player in solid-phase peptide synthesis and is valuable in solution-phase synthesis due to its unique deprotection condition: mild basic treatment.[16][17][18] This makes it orthogonal to both Boc and Cbz groups.

Rationale for Use with this compound: The Fmoc group is the protector of choice when the synthesis involves multiple steps requiring acidic conditions or catalytic hydrogenation, under which the Fmoc group is stable.[18]

Protection and Deprotection Strategy:

Fmoc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Oxepan4Amine This compound FmocProtected N-Fmoc-Oxepan-4-amine Oxepan4Amine->FmocProtected Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO3) Dioxane/H2O or DMF, rt DeprotectedAmine This compound FmocProtected->DeprotectedAmine 20% Piperidine in DMF rt

Figure 3: General scheme for the protection and deprotection of this compound using an Fmoc group.

Experimental Protocols:

Protocol 5: N-Fmoc Protection of this compound

  • Setup: Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (1:1) or dimethylformamide (DMF).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equiv) to the stirred solution at room temperature.[18][22]

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 6: N-Fmoc Deprotection of N-Fmoc-Oxepan-4-amine

  • Setup: Dissolve N-Fmoc-oxepan-4-amine (1.0 equiv) in DMF (0.2 M).

  • Reagent Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.[16][23][24]

  • Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 10-30 minutes.[23] Monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • Isolation: The residue can be purified by column chromatography to isolate the free this compound.

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, enabling a high degree of control over the synthetic route. By understanding the stability and reactivity of these protecting groups, researchers can navigate challenging synthetic pathways with confidence. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals to make informed decisions, ultimately accelerating the discovery and development of novel oxepan-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Wikipedia. (2024). Protecting group.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Kociénski, P. J. (1994). Protecting Groups. Thieme.
  • Bentham Science. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • ResearchGate. (2000). (PDF) Methods for Removing the Fmoc Group.
  • NIH National Library of Medicine. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • ResearchGate. (2013). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Beilstein Journals. (2013). EXPERIMENTAL PROCEDURES.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • PubMed. (2015). Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics.
  • NIH National Library of Medicine. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Evans, D. A. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SciSpace. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.
  • SynArchive. (n.d.). Protecting Groups List.

Sources

Solid-phase synthesis utilizing Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Synthesis Utilizing Oxepan-4-amine

Authored by: A Senior Application Scientist

Abstract

The integration of unique, non-planar cyclic amines into small molecule libraries is a cornerstone of modern drug discovery. The oxepane motif, a seven-membered heterocyclic ether, is recognized for its ability to confer favorable physicochemical and pharmacological properties.[1][2] This document provides a detailed guide for researchers and drug development professionals on the application of this compound in solid-phase synthesis (SPS). We will explore the strategic considerations, step-by-step protocols, and in-process controls necessary for the successful incorporation of this valuable scaffold. The methodologies described herein are designed to be robust and adaptable, enabling the generation of diverse compound libraries for high-throughput screening.

Introduction: The Strategic Value of the Oxepane Scaffold in SPS

Solid-phase synthesis (SPS) revolutionized the construction of complex molecules by anchoring a starting material to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing.[3][4] This technique is exceptionally well-suited for creating large libraries of related compounds, a critical task in lead generation and optimization.[5]

The choice of building blocks is paramount. The oxepane ring system, a "privileged scaffold," is increasingly utilized in medicinal chemistry to escape "flatland" and explore three-dimensional chemical space.[6][7] Its incorporation can lead to improved aqueous solubility, metabolic stability, and novel interactions with biological targets.[1][2] this compound serves as an excellent entry point for introducing this motif, acting as a versatile scaffold onto which further diversity can be built.

This guide provides the technical protocols to leverage this compound in an SPS workflow, from initial resin loading to final product purification.

Overall Workflow of Solid-Phase Synthesis

The general workflow for incorporating this compound as a scaffold is depicted below. The process begins with the immobilization of a carboxylic acid building block, followed by deprotection, coupling of this compound, and finally, cleavage from the solid support.

SPS_Workflow Resin 1. Resin Swelling Loading 2. Loading First Building Block (R-COOH) Resin->Loading Immobilization Deprotection1 3. Nα-Deprotection Loading->Deprotection1 Expose Amine Coupling 4. Coupling of This compound Deprotection1->Coupling Form Amide Bond Capping 5. Capping (Optional) Coupling->Capping Block Unreacted Sites Elaboration 6. On-Resin Elaboration (Optional) Capping->Elaboration Cleavage 7. Cleavage & Global Deprotection Elaboration->Cleavage Release Product Purification 8. Purification & Analysis Cleavage->Purification Isolate Final Compound

Caption: High-level workflow for solid-phase synthesis using this compound.

Materials and Reagents

Successful synthesis requires high-quality materials. Ensure all solvents are anhydrous and reagents are fresh.

Category Item Recommended Grade/Type Purpose
Solid Support 2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, 1% DVB, ~1.0-1.6 mmol/gAttaching the first carboxylic acid; very acid-labile.[8]
Rink Amide Resin100-200 mesh, ~0.5-1.0 mmol/gFor synthesizing C-terminal amides.[8]
Solvents Dichloromethane (DCM)Anhydrous, ACS GradeResin swelling, washing, reactions.
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeResin swelling, washing, coupling reactions.[8]
Diethyl Ether (Et2O)Anhydrous, ACS GradeProduct precipitation.
Building Blocks This compound>95% purityKey scaffold.[9]
Fmoc-protected Amino Acids>98% purityExample first building blocks.
Coupling Reagents HATU, HBTU, or HCTU>98% purityHigh-efficiency aminium/uronium salts.[10][11][12]
Diisopropylcarbodiimide (DIC)>99% purityCarbodiimide activator.[13]
Additives & Bases OxymaPure® or HOBt>98% purityRacemization suppressants.[14]
N,N-Diisopropylethylamine (DIPEA)>99.5%, redistilledNon-nucleophilic base for coupling.[11]
Deprotection Piperidine>99%, redistilledFor Fmoc group removal.[4]
Cleavage Trifluoroacetic Acid (TFA)>99%, Reagent GradeCleavage from resin, removal of acid-labile groups.[15]
Scavengers Triisopropylsilane (TIS)>98% purityCation scavenger to prevent side reactions.[16]
1,2-Ethanedithiol (EDT)>98% purityScavenger, particularly for Trp-containing peptides.[16]
Monitoring NinhydrinACS GradeFor Kaiser test (detecting primary amines).[12]

Detailed Protocols

Protocol 1: Loading the First Building Block onto 2-CTC Resin

Rationale: 2-Chlorotrityl chloride resin is chosen for its extreme acid sensitivity, allowing the first building block (typically a carboxylic acid) to be attached via an ester linkage that can be cleaved under very mild acidic conditions.[3] This preserves most acid-labile side-chain protecting groups if needed for subsequent solution-phase chemistry. A non-nucleophilic base like DIPEA is used to activate the carboxylic acid without competing in the reaction.

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a fritted reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.

  • Building Block Preparation: In a separate vial, dissolve 1.5 equivalents (relative to resin loading) of the Nα-Fmoc-protected carboxylic acid (e.g., Fmoc-Gly-OH) in a minimal amount of anhydrous DCM (approx. 5 mL/g of resin).

  • Activation & Loading: Add 3.0 equivalents of DIPEA to the dissolved carboxylic acid. Immediately add this solution to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping Unreacted Sites: To prevent side reactions in subsequent steps, it is critical to cap any remaining reactive chlorotrityl sites. Drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) (10 mL/g resin). Agitate for 30 minutes.[8]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a stream of nitrogen or in vacuo.

  • Loading Determination (Optional but Recommended): The loading can be quantified by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[17]

Protocol 2: Coupling of this compound

Rationale: this compound is a secondary amine, which is generally less nucleophilic and more sterically hindered than a primary amine. Therefore, a highly efficient coupling reagent is required to drive the reaction to completion. Aminium salts like HATU are preferred as they form a highly reactive O-acylisourea intermediate with the resin-bound carboxylic acid, facilitating rapid acylation of the secondary amine.[10][11]

Caption: Key steps in the HATU-mediated coupling of this compound.

Step-by-Step Procedure:

  • Nα-Deprotection:

    • Swell the resin from Protocol 1 in DMF (10 mL/g).

    • Drain and add a solution of 20% piperidine in DMF (10 mL/g).[8]

    • Agitate for 5 minutes, drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test on a few beads. A positive result (deep blue beads) confirms the presence of the free primary amine.[12]

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in anhydrous DMF (5-7 mL/g resin). Note: Pre-activation for 1-2 minutes before adding to the resin can be beneficial but is not always necessary.

    • Add the coupling solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring the Coupling:

    • The Kaiser test is not informative here as it only detects primary amines.[18]

    • Recommended: A small aliquot of the resin can be cleaved (see Protocol 3) and the supernatant analyzed by LC-MS to confirm the addition of the oxepane moiety.

    • Alternatively, a qualitative chloranil or isatin test can be used to detect the presence of unreacted secondary amines.

Protocol 3: Cleavage from the Resin and Global Deprotection

Rationale: Trifluoroacetic acid (TFA) is a strong acid used to cleave the final compound from the resin and simultaneously remove most common acid-labile protecting groups (e.g., Boc, tBu, Trt).[15] However, the reactive cationic species generated during this process can cause side reactions. "Cleavage cocktails" are therefore essential.[16][19] Triisopropylsilane (TIS) is a highly effective cation scavenger, and water is included to hydrolyze the cleaved ester/amide bond and act as a scavenger as well.

Cocktail Name Composition (v/v) Use Case
Reagent K (General) TFA / Water / Phenol / Thioanisole / EDTFor peptides with sensitive residues like Cys, Met, Trp.[19]
Reagent B ("Odorless") TFA / TIS / Water (95:2.5:2.5)General purpose for compounds without highly sensitive residues.[15]
Mild Cleavage (from 2-CTC) TFA / TIS / DCM (1:1:98)Cleaves from 2-CTC resin while keeping most side-chain groups intact.

Step-by-Step Procedure (Using Reagent B):

  • Preparation: Wash the final, dried peptide-resin with DCM (3x) and dry it thoroughly.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh in a fume hood: 95% TFA, 2.5% TIS, 2.5% Water.

    • Add the cocktail to the resin (10 mL/g of initial resin).

    • Agitate at room temperature for 2-3 hours. The reaction vessel should be sealed but vented.

  • Product Collection:

    • Filter the TFA solution away from the resin beads into a clean collection tube.

    • Wash the resin beads 2-3 times with a small volume of fresh TFA to ensure complete recovery of the product. Combine the filtrates.

  • Precipitation:

    • Concentrate the TFA solution under a stream of nitrogen to about 10-20% of its original volume.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold (0°C) diethyl ether (approx. 10x the volume of the TFA concentrate). The crude product should precipitate as a solid.

  • Isolation:

    • Centrifuge the mixture to pellet the solid.

    • Carefully decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude product pellet under vacuum.

Protocol 4: Purification and Analysis

Rationale: The crude product isolated after cleavage is rarely pure and contains deletion sequences or products of side reactions. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target compound based on its hydrophobicity.

Step-by-Step Procedure:

  • Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze by LC-MS to confirm the molecular weight of the desired product and assess the crude purity.

  • Purification:

    • Dissolve the remaining crude product in a minimal amount of the initial HPLC mobile phase.

    • Purify the compound using a preparative RP-HPLC system with a C18 column. A typical gradient is Water/Acetonitrile, both containing 0.1% TFA.

    • Collect fractions corresponding to the target product peak.

  • Final Steps:

    • Combine the pure fractions and confirm their identity by LC-MS.

    • Lyophilize the combined fractions to obtain the final product as a fluffy, white powder (TFA salt).

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low or No Loading on 2-CTC Resin Inactive carboxylic acid; wet solvents/reagents; insufficient base.Ensure all reagents and solvents are anhydrous. Use freshly opened/distilled reagents. Increase reaction time or equivalents of acid/base.
Incomplete Coupling of this compound Steric hindrance; insufficient activation.Increase reaction time and/or temperature (to ~40°C). Switch to a more powerful coupling reagent (e.g., COMU). Double-couple: repeat the coupling step with fresh reagents.[12]
Low Yield After Cleavage Incomplete cleavage; product precipitation on resin.Extend cleavage time to 4 hours. Use a more "solubilizing" cleavage cocktail (e.g., containing DCM).
Extra Peaks in Crude LC-MS Capping failure; side reactions during cleavage.Ensure capping step is performed thoroughly after initial loading. Use the appropriate scavenger cocktail for your molecule's functional groups.

References

  • Pícha, J., & Horák, J. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
  • Loffet, A. (2003). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 7(1), 59-70. [Link]
  • Scicinski, J. J., Hudson, D., & Toster, J. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127. [Link]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of medicinal chemistry, 57(23), 10257-10274. [Link]
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
  • ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. [Link]
  • Houghten, R. A. (2000). Privileged Scaffolds for Library Design and Drug Discovery. Journal of medicinal chemistry, 43(23), 4349-4370. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
  • Denton, E. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
  • Tantry, S. J., & Kumar, K. S. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
  • A-Z Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. A-Z Biotech. [Link]
  • Stepanov, V. M., & Ryabova, T. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Molecules, 28(24), 8031. [Link]
  • Barbero, A., & Diez-Poza, C. (2017). The Oxepane Motif in Marine Drugs. Marine drugs, 15(11), 341. [Link]
  • PubMed. (2017). The Oxepane Motif in Marine Drugs.
  • Semantic Scholar. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs. [Link]
  • PubMed. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
  • Trzeciak, A., & Bannwarth, W. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]
  • Semantic Scholar. (2007). Generation of New Synthetic Scaffolds Using Framework Libraries Selected and Refined via Medicinal Chemist Synthetic Expertise. Journal of Medicinal Chemistry. [Link]
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
  • ResearchGate. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Enzymology. [Link]
  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride.
  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). N-(2-cyclopropylpropyl)this compound.
  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. CK-12. [Link]
  • Wikipedia. (n.d.). Oxepane. Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). Oxepane.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). N-[(4-methyl-3-pyridinyl)methyl]this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxepan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable heterocyclic amine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome low yields and other synthetic hurdles.

Troubleshooting Guide: Overcoming Low Yields in this compound Synthesis

This section addresses specific issues that can arise during the synthesis of this compound, particularly via the reductive amination of oxepan-4-one.

Q1: My reductive amination of oxepan-4-one is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Low yields in the reductive amination of oxepan-4-one are a common challenge and can stem from several factors. The primary pathway for this synthesis is the reaction of oxepan-4-one with an ammonia source to form an intermediate imine (or enamine), which is then reduced to the desired primary amine.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine, leading to a low concentration of the intermediate for reduction.

    • Troubleshooting Steps:

      • pH Optimization: Imine formation is often acid-catalyzed. A weakly acidic medium (pH 4-6) can facilitate the reaction. You can use a catalytic amount of acetic acid. However, strongly acidic conditions can protonate the ammonia source, reducing its nucleophilicity.

      • Water Removal: The formation of the imine from the ketone and ammonia releases water. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[1] Using a dehydrating agent, such as molecular sieves (3Å or 4Å), or performing the reaction in a solvent that allows for azeotropic removal of water can drive the reaction forward.

      • Choice of Ammonia Source: While aqueous ammonia can be used, anhydrous sources like ammonia in an organic solvent (e.g., methanol or dioxane) or ammonium acetate can be more effective in driving imine formation.

  • Side Reactions of the Carbonyl Starting Material: The reducing agent might be reducing the oxepan-4-one to oxepan-4-ol before it can react with the ammonia source.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reductive aminations.[2][3][4][5] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion at a controlled pH (around 6-7).[6][7]

      • Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the oxepan-4-one and the ammonia source (with an acid catalyst if needed) for a period to allow for imine formation, and then add the reducing agent.[5][8]

  • Steric Hindrance: The seven-membered ring of oxepane may adopt conformations that hinder the approach of the reagents.

    • Troubleshooting Steps:

      • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.

      • Catalyst Choice: For catalytic hydrogenations, the choice of catalyst and support can influence the outcome.

Frequently Asked Questions (FAQs)

Q2: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method for synthesizing this compound is the reductive amination of oxepan-4-one . This one-pot reaction combines the ketone with an ammonia source and a reducing agent to directly yield the primary amine. The use of sodium triacetoxyborohydride as the reducing agent is highly recommended due to its selectivity and high yields in similar systems.[3][4][5][9][10]

Q3: What are the critical parameters to control for a successful reductive amination of oxepan-4-one?

The critical parameters to monitor and control are:

  • pH of the reaction mixture: As discussed, a slightly acidic pH is often optimal.

  • Choice of reducing agent: Selectivity is key to avoiding side reactions.

  • Reaction solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, especially with water-sensitive reagents like NaBH(OAc)₃.[5][11]

  • Purity of starting materials: Ensure the oxepan-4-one is free from impurities that could interfere with the reaction.

  • Stoichiometry of reagents: An excess of the ammonia source and reducing agent is typically used.

Q4: How can I effectively purify the final this compound product?

Purification of the basic this compound can be challenging due to its polarity and potential for streaking on silica gel.

  • Acid-Base Extraction: A common and effective method is to perform an acid-base extraction.

    • After the reaction, quench any remaining reducing agent carefully.

    • Extract the reaction mixture with an organic solvent.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine, which will then move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of a base like triethylamine in the eluent to prevent streaking. Alternatively, reverse-phase chromatography can be a good option for polar amines.

Experimental Protocols

Representative Protocol for the Reductive Amination of Oxepan-4-one using Sodium Triacetoxyborohydride

This is a general procedure and may require optimization for your specific setup and scale.

Materials:

  • Oxepan-4-one

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of oxepan-4-one (1.0 eq) in DCE (or DCM), add ammonium acetate (2.0-3.0 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by acid-base extraction or column chromatography as needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)pH RangeSelectivity for Imine/Iminium IonKey AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFWeakly acidic to neutralHighMild, high yielding, tolerates many functional groups.[3][4][5]Water-sensitive.[11]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolAcidic (pH 4-6)High (at controlled pH)Effective for one-pot reactions.[6]Highly toxic (releases HCN with strong acids).[1][6]
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to basicModerateInexpensive, readily available.Can reduce the starting ketone; often requires a two-step procedure.[1][11]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol, EthanolNeutralHigh"Green" reducing agent, high yielding.Requires specialized equipment (hydrogenator); potential for catalyst poisoning.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_imine Step 1: Imine Formation (Equilibrium) cluster_reduction Step 2: Reduction ketone Oxepan-4-one imine Intermediate Imine/ Iminium Ion ketone->imine + NH3 - H2O ammonia Ammonia Source (e.g., NH4OAc) imine->ketone + H2O - NH3 amine This compound imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amine caption General workflow for this compound synthesis.

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

Sources

Technical Support Center: N-Functionalization of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of Oxepan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of N-substituted oxepane-4-amine derivatives. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: I am attempting to N-alkylate this compound with an alkyl halide (e.g., benzyl bromide) and a base like triethylamine, but I'm observing very low conversion to my desired secondary amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation of this compound can stem from several factors, primarily related to the nucleophilicity of the amine and the reaction conditions. A common and significant side reaction is overalkylation , where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Overalkylation The product secondary amine is more reactive than the starting primary amine, leading to multiple additions of the alkyl group.[1][3]1. Stoichiometry Control: Use a large excess of this compound relative to the alkyl halide to increase the probability of the halide reacting with the primary amine. 2. Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step. 3. Alternative Methods: For controlled mono-alkylation, reductive amination is a superior method.[2][4]
Inappropriate Base A weak base may not effectively neutralize the H-X formed, leading to protonation of the amine and loss of nucleophilicity.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a stronger inorganic base like K₂CO₃ or Cs₂CO₃.
Solvent Effects The choice of solvent can influence the reaction rate and selectivity.Polar aprotic solvents like DMF or acetonitrile are generally suitable as they can solvate the ions formed during the reaction.
Steric Hindrance While this compound itself is not excessively bulky, highly branched alkyl halides can significantly slow down the Sₙ2 reaction.[5][6]If using a sterically demanding alkyl halide, consider increasing the reaction temperature or switching to a more reactive leaving group (e.g., iodide or triflate).
Workflow for Troubleshooting Low Yield in N-Alkylation

start Low Yield in N-Alkylation check_overalkylation Analyze crude NMR/LC-MS for higher molecular weight byproducts. start->check_overalkylation overalkylation_yes Overalkylation Confirmed check_overalkylation->overalkylation_yes Byproducts present overalkylation_no No Significant Overalkylation check_overalkylation->overalkylation_no No byproducts solution_stoichiometry Adjust Stoichiometry: Increase excess of amine overalkylation_yes->solution_stoichiometry solution_slow_addition Implement Slow Addition of Alkyl Halide overalkylation_yes->solution_slow_addition solution_reductive_amination Switch to Reductive Amination overalkylation_yes->solution_reductive_amination check_reaction_conditions Review Base and Solvent overalkylation_no->check_reaction_conditions base_issue Is the base strong enough and non-nucleophilic? check_reaction_conditions->base_issue solvent_issue Is the solvent appropriate (polar aprotic)? base_issue->solvent_issue Yes solution_base Use DIPEA or K₂CO₃ base_issue->solution_base No solution_solvent Use DMF or Acetonitrile solvent_issue->solution_solvent No check_sterics Assess Steric Hindrance solvent_issue->check_sterics Yes sterics_issue Is the alkyl halide bulky? check_sterics->sterics_issue solution_sterics Increase temperature or use a better leaving group sterics_issue->solution_sterics Yes

Caption: Troubleshooting workflow for N-alkylation.

Issue 2: Formation of an Unexpected Hydroxy Amine Byproduct

Question: I'm performing a reaction under acidic conditions (e.g., reductive amination with NaBH₃CN at pH ~5-6) and I'm isolating a byproduct with a mass corresponding to the addition of water to my starting material or product. What is happening?

Answer:

The oxepane ring, a seven-membered cyclic ether, is susceptible to acid-catalyzed ring-opening .[7][8] While generally more stable than smaller rings like oxetanes or epoxides, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to cleavage of the ether linkage.[9][10] The amine functionality within the same molecule can act as an internal nucleophile or the reaction can be intermolecular with water if present.

Mechanism of Acid-Catalyzed Ring Opening:

  • Protonation of the Ether Oxygen: The Lewis basic ether oxygen is protonated by the acid catalyst, making it a better leaving group.

  • Nucleophilic Attack: A nucleophile (water, or another amine molecule) attacks one of the carbons adjacent to the ether oxygen.

  • Ring Cleavage: The C-O bond breaks, resulting in a linear hydroxy amine derivative.

Protocol: Optimized Reductive Amination to Minimize Ring Opening
  • Pre-formation of Imine/Iminium Ion: In a suitable solvent (e.g., methanol or dichloroethane), stir the this compound and the carbonyl compound (aldehyde or ketone) at room temperature for 1-2 hours. This allows the imine to form under neutral conditions before introducing the acid-stable reducing agent.

  • pH Control: If an acid catalyst is necessary to promote imine formation, use a mild acid like acetic acid and maintain a pH between 6 and 7.[11]

  • Controlled Addition of Reducing Agent: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under slightly acidic conditions and can often be used without a separate acid catalyst.[11] Sodium cyanoborohydride (NaBH₃CN) is also an option but requires careful pH management.[4][12]

  • Temperature Management: Maintain the reaction at room temperature or below. Avoid heating unless absolutely necessary.

  • Monitor Progress: Check the reaction progress by TLC or LC-MS every 1-2 hours.

  • Aqueous Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid before extraction.

Issue 3: Incomplete Sulfonylation or Acylation

Question: My sulfonylation (with TsCl) or acylation (with Ac₂O or AcCl) of this compound is sluggish and often incomplete, even with excess reagent. Why is this happening and what can I do?

Answer:

Incomplete sulfonylation or acylation can be attributed to steric hindrance and the basicity of the reaction medium. While the oxepane ring is conformationally flexible, the amine at the 4-position can be somewhat sterically shielded.[13][14]

Key Factors and Solutions:

  • Base Selection: The choice of base is critical. It must be strong enough to scavenge the HCl or carboxylic acid byproduct, but should not introduce competing side reactions.[15]

    • For Sulfonylation: Pyridine is a classic choice as both a base and a catalyst. For more hindered systems, DMAP (4-Dimethylaminopyridine) can be used as a nucleophilic catalyst along with a stoichiometric base like triethylamine or DIPEA.

    • For Acylation: Triethylamine or DIPEA are commonly used. In cases of low reactivity, using a pre-formed activated ester or a stronger acylating agent might be beneficial.

  • Steric Hindrance: The sulfonyl group (e.g., tosyl) is significantly bulkier than an acetyl group. If steric hindrance is a major issue, consider using a less bulky sulfonyl chloride.[6]

  • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for these reactions.

  • Reagent Purity: Ensure that the sulfonyl chloride or acylating agent has not hydrolyzed due to improper storage.

start Incomplete Sulfonylation/Acylation check_base Is the base appropriate? (e.g., Pyridine, DIPEA) start->check_base base_ok Base is appropriate check_base->base_ok Yes base_not_ok Base is weak/inappropriate check_base->base_not_ok No check_temp Is the reaction at room temperature? base_ok->check_temp solution_base Use Pyridine for sulfonylation. Use DIPEA + DMAP for hindered cases. base_not_ok->solution_base temp_yes Yes check_temp->temp_yes temp_no No, it's heated check_temp->temp_no solution_heat Gently heat to 40-50 °C temp_yes->solution_heat check_reagent Is the acylating/sulfonylating reagent fresh and pure? temp_no->check_reagent solution_heat->check_reagent reagent_ok Yes check_reagent->reagent_ok Yes reagent_not_ok No/Uncertain check_reagent->reagent_not_ok No solution_reagent Use a fresh bottle or purify the reagent. reagent_not_ok->solution_reagent

Sources

Technical Support Center: Optimizing Oxepane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxepane ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming seven-membered cyclic ethers. The formation of oxepane rings is often challenging due to unfavorable enthalpic and entropic barriers compared to the synthesis of five- or six-membered rings.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

Q1: Why is my oxepane ring-closing reaction failing or giving low yields?

A1: The formation of medium-sized rings like oxepanes is inherently challenging.[1] Several factors could be contributing to low yields or reaction failure:

  • Unfavorable Cyclization Kinetics: Seven-membered rings have significant entropic and enthalpic barriers to closure.

  • Substrate Conformation: The precursor molecule may not readily adopt the necessary conformation for cyclization.

  • Side Reactions: Competing reactions such as intermolecular oligomerization or decomposition can consume the starting material.

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and may not be optimal for your specific substrate.

Q2: What are the most common strategies for synthesizing oxepanes?

A2: A variety of methods have been developed to construct the oxepane moiety.[2] Key strategies include:

  • Intramolecular Cyclization: This is a direct approach but can be challenging.

  • Ring-Closing Metathesis (RCM): A powerful method for forming cyclic olefins which can then be reduced to oxepanes.[2]

  • Ring Expansion: Methods involving the expansion of smaller rings, such as cyclopropanes or epoxides, are also employed.[1]

  • Radical Cyclizations: These can be effective for specific substrates.[2]

  • Lewis Acid-Mediated Cyclizations: These can facilitate ring closure by activating a functional group.[2]

Q3: How do I choose the right catalyst for my reaction?

A3: Catalyst selection is highly dependent on the reaction type:

  • Ring-Closing Metathesis (RCM): Grubbs' and Schrock's catalysts are commonly used for RCM.[2][3] The choice between them depends on the substrate's functional group tolerance and the desired reactivity.

  • Transition Metal-Catalyzed Cyclizations: Rhodium(I) catalysts have been shown to be effective in certain cascade reactions forming oxepanes.[1]

  • Acid/Base Catalysis: For intramolecular Williamson ether synthesis or similar cyclizations, the choice of acid or base is critical to avoid side reactions.

Q4: What role do protecting groups play in oxepane synthesis?

A4: Protecting groups are often essential to prevent unwanted side reactions with other functional groups in the molecule.[4] For example, hydroxyl or amino groups may need to be protected to prevent them from interfering with the desired cyclization. The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable afterward.[4]

Q5: My reaction is producing a furan or pyran ring instead of the desired oxepane. Why is this happening?

A5: The formation of five- or six-membered rings is often kinetically and thermodynamically favored over the formation of a seven-membered ring. This is a common issue, particularly in intramolecular cyclizations. The regioselectivity of the ring closure is a key challenge to overcome.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers potential solutions.

Issue 1: Low or No Yield of Oxepane Product
Potential Cause Troubleshooting Steps Scientific Rationale
Unfavorable Reaction Kinetics Increase reaction temperature; Use a higher concentration of catalyst; Employ a different catalytic system.Higher temperatures can help overcome the activation energy barrier for cyclization. A more active catalyst can increase the reaction rate.
Intermolecular Reactions Dominating Run the reaction at high dilution; Use a syringe pump for slow addition of the substrate.High dilution conditions favor intramolecular reactions over intermolecular reactions by reducing the probability of molecules reacting with each other.
Incorrect Solvent Screen a variety of solvents with different polarities and coordinating abilities.The solvent can significantly influence the conformation of the substrate and the solubility of the catalyst, thereby affecting the reaction outcome.
Substrate Decomposition Lower the reaction temperature; Use milder reaction conditions (e.g., weaker base or acid).Harsh conditions can lead to the degradation of sensitive starting materials or products.
Issue 2: Formation of Undesired Side Products (e.g., Dimers, Polymers, Isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Intermolecular Reactions See "High Dilution" recommendations in Issue 1.Favors the desired intramolecular cyclization.
Competing Ring Closures (5- or 6-membered rings) Modify the substrate to favor 7-membered ring formation (e.g., introduce steric hindrance to disfavor smaller ring formation); Change the catalyst or reaction conditions to alter the regioselectivity.The formation of smaller rings is often kinetically favored. Strategic substrate design can alter the energy landscape to favor the desired product.
Isomerization of Double Bonds (in RCM) Use a catalyst known for higher selectivity; Optimize reaction time and temperature.Some metathesis catalysts can promote double bond migration, leading to undesired isomers.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is Volatile Use gentle evaporation techniques (e.g., rotary evaporator with a cold trap); Purify via chromatography at lower temperatures if possible.Oxepanes can have low boiling points, leading to loss of product during solvent removal.
Product is Unstable on Silica Gel Use a different stationary phase for chromatography (e.g., alumina, C18); Deactivate silica gel with a small amount of triethylamine before use.Some oxepanes may be sensitive to the acidic nature of silica gel, leading to decomposition.
Close Polarity of Product and Starting Material Utilize a different chromatography technique (e.g., preparative HPLC); Consider derivatization of the product to alter its polarity for easier separation.If the Rf values are too similar, alternative separation methods are necessary.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form an Oxepine

This protocol provides a general guideline for an RCM reaction to form an unsaturated oxepine, which can subsequently be reduced to the corresponding oxepane.

Materials:

  • Diene-containing linear precursor

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Dissolve the diene precursor in the anhydrous, degassed solvent to a concentration of 0.001–0.01 M.

  • Sparge the solution with argon or nitrogen for 15-30 minutes to remove any dissolved oxygen.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the reaction vessel under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of an Oxepine to an Oxepane

Materials:

  • Oxepine substrate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)

Procedure:

  • Dissolve the oxepine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 wt% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude oxepane product.

  • If necessary, purify the product by flash column chromatography.

IV. Visualization of Key Concepts

Diagram 1: Decision Workflow for Optimizing Oxepane Synthesis

This diagram outlines a logical progression for troubleshooting and optimizing your oxepane ring formation reaction.

G start Reaction Start: Low Yield or Failure check_conditions Review Reaction Conditions: - Catalyst - Solvent - Temperature - Concentration start->check_conditions side_products Analyze Side Products: - Dimer/Polymer - Isomer - Smaller Rings check_conditions->side_products high_dilution Implement High Dilution Conditions side_products->high_dilution Dimer/Polymer optimize_catalyst Screen Catalysts & Ligands side_products->optimize_catalyst Low Conversion optimize_solvent Screen Solvents side_products->optimize_solvent Decomposition modify_substrate Modify Substrate Design side_products->modify_substrate Wrong Ring Size success Successful Oxepane Formation high_dilution->success optimize_catalyst->success optimize_solvent->success modify_substrate->success

Caption: A troubleshooting flowchart for oxepane synthesis.

Diagram 2: Competing Ring Closure Pathways

This diagram illustrates the competition between the desired 7-membered ring formation and the often-favored 5- and 6-membered ring closures.

G Acyclic Acyclic Precursor TS_5 5-exo-tet TS Acyclic->TS_5 Kinetically Favored TS_6 6-exo-tet TS Acyclic->TS_6 Often Favored TS_7 7-endo-tet TS Acyclic->TS_7 Desired Pathway (Thermodynamically Less Favored) Furan Tetrahydrofuran (5-membered) TS_5->Furan Pyran Tetrahydropyran (6-membered) TS_6->Pyran Oxepane Oxepane (7-membered) TS_7->Oxepane

Caption: Energy landscape of competing cyclization pathways.

V. References

  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. (2024). National Institutes of Health.

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024). RSC Publishing.

  • Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products. (2019). Thieme E-Journals.

  • Protecting Groups. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Improving the Stability of Oxepan-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Oxepan-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. Instability can lead to inconsistent experimental results, loss of valuable material, and compromised data integrity. By understanding the underlying causes of degradation and implementing the robust protocols outlined below, you can ensure the reliability and reproducibility of your work.

Section 1: Understanding the Instability of this compound

This compound, a saturated cyclic amine, is susceptible to several degradation pathways, primarily driven by its nucleophilic nitrogen atom. The principal mechanisms of instability in solution are:

  • Oxidation: The lone pair of electrons on the amine nitrogen makes it susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2][3] This process can be accelerated by heat, light, and the presence of metal ions. Oxidation can lead to the formation of various byproducts, including imines, hydroxylamines, and N-oxides, often resulting in a visible color change (e.g., yellowing or browning) of the solution.[1][4]

  • pH-Dependent Degradation: The stability of amines in aqueous solutions is highly dependent on pH.[5][6] In acidic conditions (low pH), the amine is protonated to form an ammonium salt (oxepan-4-aminium). This protonation protects the nitrogen from acting as a nucleophile and can significantly slow down oxidative degradation.[7][8] Conversely, in neutral to basic conditions (higher pH), the free base form predominates, increasing its reactivity and susceptibility to degradation.[9]

  • Reaction with Solvents and Solutes: While generally stable in common aprotic organic solvents, this compound can react with electrophilic species. This includes acidic impurities in solvents, carbon dioxide from the air (forming carbamates), and reactive functional groups on other molecules in the solution.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered by users. The following flowchart provides a logical path for diagnosing and resolving stability issues.

Q1: My clear, colorless solution of this compound in methanol has turned yellow after a week on the benchtop. What is happening and is it still usable?

A1: A yellow to brown color change is a classic indicator of amine oxidation.[1] Exposure to atmospheric oxygen, light, and ambient temperature has likely caused the formation of colored degradation products.[2][3]

  • Causality: The free base form of the amine in the neutral solvent is readily oxidized by air.

  • Recommendation: The solution's purity is compromised. We strongly advise against using the discolored solution for quantitative experiments, as the actual concentration of this compound is lower than calculated, and the degradation products may interfere with your assay. You should discard the solution and prepare a fresh stock following the recommended protocols in Section 3. To verify degradation, you can use analytical techniques like LC-MS or GC-MS to identify the parent compound and potential byproducts.[10][11]

Q2: I observe new, unexpected peaks in my LC-MS analysis after storing my this compound solution in a buffered aqueous solution at pH 8. What are these peaks?

A2: The appearance of new peaks confirms that the compound is degrading. At a pH of 8, a significant portion of the amine is in its reactive free base form. The new peaks likely correspond to oxidative degradation products (e.g., hydroxylamines, imines) or products from reactions with buffer components.[1][12]

  • Causality: The basic pH fails to protect the amine nitrogen, leaving it vulnerable to oxidation and other reactions.

  • Recommendation: First, attempt to identify the degradation products by their mass-to-charge ratio to understand the degradation pathway. For future experiments, prepare the solution at a lower pH (e.g., pH 5-6) to improve stability, as detailed in Protocol 3.2. If your experiment requires a basic pH, the amine solution should be prepared fresh immediately before use and used within a few hours.

Q3: My assay results are inconsistent when I use an this compound stock solution that is more than a day old, even when stored at 4°C. Why?

A3: Inconsistency is a direct consequence of solution instability. Even at 4°C, degradation can occur, especially if the solution was not prepared under optimal conditions (e.g., incorrect pH, exposure to air). The concentration of the active amine is decreasing over time, leading to variable results.

  • Causality: Standard refrigeration slows but does not completely halt chemical reactions. If the solution is not deoxygenated and pH-adjusted, significant degradation can still occur within 24 hours.

  • Recommendation: Implement the rigorous storage and handling protocols outlined in Section 3. For highly sensitive applications, always use a freshly prepared solution. If a stock solution must be used, it should be qualified before each experiment (e.g., by HPLC) to confirm its concentration and purity.[10][11]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and resolving stability issues with this compound solutions.

G observe Instability Observed (e.g., color change, new peaks, inconsistent results) q_color Is the solution discolored (yellow/brown)? observe->q_color q_peaks Are there new peaks in LC-MS / NMR? observe->q_peaks cause_ox Likely Cause: Air Oxidation q_color->cause_ox Yes q_color->q_peaks No sol_ox Solution: 1. Discard solution. 2. Prepare fresh using inert atmosphere (Protocol 3.3). 3. Store in amber vials, refrigerated. cause_ox->sol_ox cause_deg Cause: Chemical Degradation q_peaks->cause_deg Yes q_ph What is the solution pH? cause_deg->q_ph ph_high pH > 7 (Basic/Neutral) q_ph->ph_high ph_low pH < 6 (Acidic) q_ph->ph_low cause_ph Cause: Free base is unstable. High pH accelerates degradation. ph_high->cause_ph cause_other Possible Cause: Reaction with solvent impurities or other components. ph_low->cause_other sol_ph Solution: 1. Prepare fresh solution just before use. 2. For storage, acidify to pH 5-6 (Protocol 3.2). cause_ph->sol_ph sol_other Solution: 1. Use high-purity, degassed solvents (Protocol 3.1). 2. Check for reactivity with other solutes. cause_other->sol_other

Caption: Troubleshooting flowchart for this compound solution instability.

Section 3: Protocols for Stabilization & Handling

Adherence to the following protocols is critical for maximizing the shelf-life and reliability of your this compound solutions.

Data Summary Table: Recommended Storage Conditions
ParameterAqueous SolutionOrganic Solvent (Aprotic)
pH / Acidity pH 5.0 - 6.0 (using a non-reactive buffer like MES or by adding HCl)N/A (Consider using the hydrochloride salt form)
Solvent Degassed, HPLC-grade waterAnhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile) stored over molecular sieves
Atmosphere Inert (Argon or Nitrogen) headspaceInert (Argon or Nitrogen) headspace
Temperature -20°C for long-term (>1 week) 2-8°C for short-term (<1 week)-20°C for long-term (>1 week) 2-8°C for short-term (<1 week)
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined cap
Light Protect from lightProtect from light
Protocol 3.1: Recommended Solvent Selection and Preparation

Objective: To minimize degradation by using pure, deoxygenated solvents.

Materials:

  • HPLC-grade or anhydrous solvent (Water, DMSO, DMF, etc.)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile, sealed storage bottle

Procedure:

  • Solvent Selection: Choose a high-purity solvent appropriate for your application. For aqueous solutions, use HPLC-grade water. For organic solutions, use anhydrous grade solvents.

  • Deoxygenation (Aqueous): Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, a key driver of oxidation.[3]

  • Drying (Organic): Ensure anhydrous organic solvents are handled under an inert atmosphere and stored over molecular sieves to prevent moisture absorption, as amines are often hygroscopic.[13]

  • Storage: Store the prepared solvent in a tightly sealed container with an inert gas headspace.

Protocol 3.2: pH Adjustment for Aqueous Solutions

Objective: To stabilize this compound by protonating it to its less reactive ammonium salt form.

Materials:

  • This compound

  • Degassed HPLC-grade water (from Protocol 3.1)

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound and dissolve it in the degassed water.

  • Place the solution in a beaker with a stir bar on a magnetic stir plate.

  • Immerse a calibrated pH probe into the solution.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH.

  • Continue adding acid until the pH of the solution is stable within the target range of 5.0 - 6.0. The amine is now predominantly in its more stable protonated (hydrochloride salt) form.[8][14]

  • Transfer the pH-adjusted solution to an appropriate storage container (see Protocol 3.4).

Protocol 3.3: Inert Atmosphere Handling

Objective: To prevent oxidative degradation by minimizing contact with atmospheric oxygen during handling and preparation.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Storage start Weigh Amine in Vial purge Purge Vial with Inert Gas (Ar/N2) start->purge add_solvent Add Degassed Solvent via Syringe purge->add_solvent mix Cap and Mix (Vortex/Sonicate) add_solvent->mix aliquot Aliquot into smaller amber vials mix->aliquot purge2 Purge Headspace with Inert Gas aliquot->purge2 seal Seal Tightly with PTFE-lined Cap purge2->seal store Store at -20°C Protected from Light seal->store

Caption: Workflow for preparing and storing solutions under an inert atmosphere.

Procedure:

  • Place the pre-weighed solid this compound in a vial.

  • Purge the vial with a gentle stream of Argon or Nitrogen for 1-2 minutes to displace the air.

  • Using a syringe, add the required volume of deoxygenated solvent (from Protocol 3.1).

  • Immediately cap the vial tightly.

  • Mix until the solid is fully dissolved.

  • For storage, it is best practice to aliquot the stock solution into smaller, single-use vials. Before sealing each aliquot, briefly purge the headspace with inert gas. This prevents repeated exposure of the main stock to air during use.

Protocol 3.4: Long-Term Storage

Objective: To establish optimal conditions for storing this compound solutions to ensure stability over weeks or months.

Procedure:

  • Preparation: Prepare the solution following Protocols 3.1, 3.2 (for aqueous), and 3.3.

  • Container: Use amber glass vials to protect the solution from light. Ensure the cap has a chemically resistant liner, such as PTFE, to prevent leaching and ensure a tight seal.[13]

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, pH (if applicable), preparation date, and your initials.

  • Storage: Store the sealed vials upright in a freezer at -20°C or colder.[15][16]

  • Thawing: When ready to use, thaw the vial quickly and use the contents immediately. Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen. Using single-use aliquots is the best way to prevent this.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Is it better to buy the hydrochloride salt of this compound instead of the free base? Yes. If available, purchasing the hydrochloride salt is highly recommended, especially for use in aqueous solutions.[14] The salt is the protonated form of the amine and is inherently more stable against oxidation. Dissolving the salt directly in water will yield a mildly acidic solution that is more robust for storage.

  • FAQ 2: Can I use antioxidants like BHT or ascorbic acid to improve stability? While antioxidants can be effective, their use must be carefully considered. They may interfere with downstream biological or chemical assays. If you choose to explore this option, you must run control experiments to ensure the antioxidant itself does not impact your results. For most applications, proper handling (inert atmosphere, correct pH) is a more robust and less intrusive method of stabilization.

  • FAQ 3: How should I monitor the stability of my solution over time? The best practice is to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is ideal.[10][11] Upon preparing a new stock, run an initial analysis to establish a baseline (t=0). Then, analyze an aliquot periodically (e.g., weekly or monthly) under the same conditions. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.

  • FAQ 4: How do I properly dispose of degraded this compound? Degraded amine solutions should be treated as chemical waste. Follow all local and institutional safety guidelines for the disposal of organic chemical waste. Do not pour it down the drain. Collect it in a designated, properly labeled waste container for pickup by your institution's environmental health and safety department.

References

  • Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties.
  • Organic & Biomolecular Chemistry (RSC Publishing). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen.
  • ResearchGate. (n.d.). Aerobic amine oxidation reactions under air.
  • ACS Publications. Atmospheric Autoxidation of Amines | Environmental Science & Technology.
  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • ACS Publications. Developments in the Aerobic Oxidation of Amines | ACS Catalysis.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • PubMed Central (PMC). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • National Institutes of Health (NIH), PubChem. This compound.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • University of York, Department of Biology. Safe Storage of Chemicals.
  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?
  • PubMed Central (PMC). Bacterial degradation of monocyclic aromatic amines.
  • PubMed Central (PMC). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate...
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.
  • National Institutes of Health (NIH), PubChem. This compound hydrochloride.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • National Institutes of Health (NIH), PubChem. N-[(6-methyl-2-pyridinyl)methyl]this compound.
  • YouTube. (2023, October 2). How does pH Affect Amino Acids?
  • Utah State University, DigitalCommons@USU. (2001, July). EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES.
  • National Institutes of Health (NIH), PubChem. N-(2-cyclopropylpropyl)this compound.
  • OnePointe Solutions. (2022, September 1). How To Properly Store Chemicals in a Lab.

Sources

Technical Support Center: Reductive Amination of Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the reductive amination of hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded solutions to common and complex problems. Our approach is rooted in explaining the why behind experimental observations and choices, empowering you to not just solve the immediate issue, but to build a deeper understanding of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my reductive amination of a bulky ketone failing or giving very low yields?

This is the most common challenge and often stems from issues in the first step of the reaction: the formation of the iminium ion intermediate.

Core of the Problem: Steric Hindrance in Imine/Iminium Formation

Reductive amination is a two-step process:

  • Formation of a hemiaminal, followed by dehydration to an imine or iminium ion.

  • Reduction of the imine/iminium ion to the amine.

With sterically hindered ketones, the bulky groups surrounding the carbonyl carbon create a significant energy barrier for the approaching amine nucleophile.[1][2][3] This steric clash disfavors the formation of the tetrahedral hemiaminal intermediate, which is a crucial step toward the imine or iminium ion.[2] Consequently, the equilibrium between the starting materials and the iminium ion lies heavily towards the starting materials.[1]

Troubleshooting Workflow: Diagnosing Imine Formation Issues

G cluster_0 Problem: Low or No Product cluster_1 Initial Checks cluster_2 Troubleshooting Imine Formation cluster_3 Outcome start Low Yield with Hindered Ketone check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Confirm Anhydrous Conditions start->check_conditions increase_temp Increase Reaction Temperature check_conditions->increase_temp remove_water Actively Remove Water (e.g., Molecular Sieves, Dean-Stark) increase_temp->remove_water acid_catalysis Optimize Acid Catalyst (e.g., AcOH, TiCl4) remove_water->acid_catalysis prolong_time Prolong Reaction Time for Imine Formation acid_catalysis->prolong_time success Improved Yield prolong_time->success failure Still Low Yield prolong_time->failure

Caption: Troubleshooting flowchart for low yield in reductive amination.

Solutions & Protocols

  • Drive the Equilibrium: The formation of the imine/iminium ion is an equilibrium reaction that produces water.[2][4] To push the reaction forward, especially with hindered substrates, it is crucial to remove water as it forms.

    • Protocol 1: Use of Dehydrating Agents. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

    • Protocol 2: Azeotropic Removal of Water. If your solvent and reaction temperature allow, use a Dean-Stark apparatus to azeotropically remove water.

  • Acid Catalysis: The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[5][6] However, the pH must be carefully controlled.

    • Too much acid: Will protonate the amine, rendering it non-nucleophilic.[5]

    • Too little acid: The reaction will be sluggish.

    • Optimal pH: Generally, a pH of 4-5 is ideal for the formation of the iminium ion.[7][8]

    • Recommended Catalysts: Acetic acid is a common choice. For particularly stubborn ketones, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be very effective as they can also act as dehydrating agents.[9][10]

  • Increase Reaction Temperature and Time: Giving the reaction more energy and time can help overcome the activation barrier for imine formation.

Question 2: My starting ketone is being reduced to an alcohol instead of forming the amine. What's going wrong?

This is a classic selectivity issue, where your reducing agent is too reactive and attacks the ketone before it can form the iminium ion.

Core of the Problem: Reducing Agent Reactivity

The success of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the iminium ion in the presence of the starting ketone.[9] Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both carbonyls and iminium ions.[7][11] If iminium formation is slow due to steric hindrance, the NaBH₄ will preferentially reduce the more abundant ketone.[7]

Solution: Choose a Milder, More Selective Reducing Agent

The key is to use a hydride source that is less reactive towards ketones but still potent enough to reduce the iminium ion.

Reducing AgentAbbreviationKey Characteristics
Sodium TriacetoxyborohydrideSTABA mild and selective reagent that is particularly effective for reductive aminations of ketones.[11][12] It is often the first choice for hindered systems. It tolerates a wide range of functional groups.[12]
Sodium CyanoborohydrideNaBH₃CNAnother selective reducing agent that is stable in mildly acidic conditions, which are optimal for imine formation.[8][11][13] However, it is highly toxic and generates cyanide waste.[13]
Trichlorosilane (HSiCl₃) with a Lewis Base-A metal-free option that has been shown to be effective for the direct reductive amination of hindered ketones with secondary arylamines.[1]
Catalytic HydrogenationH₂/Pd, Pt, NiCan be very effective but may also reduce other functional groups in the molecule.[11]

Protocol: Reductive Amination of a Hindered Ketone using STAB

  • To a solution of the hindered ketone (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) at room temperature, add acetic acid (1.1 equiv.).

  • Stir the mixture for 1-4 hours to allow for iminium ion formation. You can monitor this by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I'm trying to synthesize a hindered tertiary amine, and the reaction is not working. Are there special considerations?

The synthesis of sterically hindered tertiary amines via direct reductive amination is particularly challenging because you are bringing together two sterically demanding partners (a hindered ketone and a secondary amine).[1] This exacerbates the steric hindrance issue for iminium ion formation.[1]

Core of the Problem: Cumulative Steric Hindrance

The formation of a tertiary amine from a ketone and a secondary amine proceeds through a tertiary iminium ion. The steric bulk on both the ketone and the secondary amine can make the formation of this intermediate extremely difficult.

Troubleshooting Diagram: Synthesizing Hindered Tertiary Amines

G cluster_0 Challenge: Synthesis of Hindered Tertiary Amine cluster_1 Strategy 1: Force the Direct Reaction cluster_2 Strategy 2: Alternative Reagents cluster_3 Strategy 3: Stepwise Approach start Low Yield with Ketone + Secondary Amine harsh_conditions Higher Temperatures & Longer Reaction Times start->harsh_conditions trichlorosilane Use HSiCl3 / TMEDA for Aryl Amines start->trichlorosilane stepwise Consider a Stepwise Synthesis (e.g., Grignard, then oxidation/reduction) start->stepwise lewis_acid Strong Lewis Acid Catalysis (e.g., TiCl4) harsh_conditions->lewis_acid rh_ru_catalysis Rh/Ru Catalyzed Systems with CO trichlorosilane->rh_ru_catalysis

Caption: Strategies for synthesizing hindered tertiary amines.

Advanced Solutions

  • Forcing Conditions: In some cases, higher temperatures and longer reaction times, in conjunction with a strong Lewis acid catalyst, can drive the reaction to completion.

  • Specialized Reagents:

    • Trichlorosilane/TMEDA System: A method has been developed for the direct reductive amination of ketones with secondary aryl amines using trichlorosilane as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator.[1] This provides a metal-free route to bulky tertiary amines.[1]

    • Rhodium and Ruthenium Catalysis: An atom-economical method utilizes complementary Rhodium and Ruthenium catalysts with carbon monoxide as a deoxygenating agent for the synthesis of sterically hindered tertiary amines from ketones and primary or secondary amines.[14]

  • Consider a Different Synthetic Route: If direct reductive amination fails, a multi-step approach may be necessary. For example, the addition of an organometallic reagent (e.g., a Grignard or organolithium) to an imine or a related derivative, followed by further transformations.

References

  • Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. [Link]
  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
  • Imines and Enamines: Formation and Mechanism. (2024). YouTube. [Link]
  • Myers Chem 115. (n.d.). Harvard University. [Link]
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). RSC Publishing. [Link]
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central. [Link]
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020).
  • Improved process for synthesis of hindered amine stabilizers for polymeric materials. (n.d.).
  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023).
  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). J&K Scientific. [Link]
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). University of Pennsylvania. [Link]
  • Reductive Amination - Common Conditions. (n.d.).
  • Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Synthesis of Chiral Oxepane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of chiral oxepane amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in this important class of molecules. Chiral oxepane amines are increasingly vital structural motifs in medicinal chemistry, and their enantiopure synthesis is paramount for achieving desired pharmacological profiles.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and overcome synthetic hurdles, particularly the persistent challenge of racemization.

Section 1: Understanding and Preventing Racemization

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical issue in chiral synthesis.[2] In the context of chiral oxepane amines, this loss of stereochemical information can occur at various stages and through several mechanisms. Understanding these pathways is the first step toward prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in chiral oxepane amine synthesis?

A1: Racemization during the synthesis of chiral oxepane amines is typically initiated by the formation of a planar, achiral intermediate. The key factors that promote this are:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to a loss of stereochemical integrity at the chiral center.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization. It's a common culprit for the erosion of enantiomeric excess (ee).[2]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. Strong bases can deprotonate a stereogenic center, especially if it is alpha to a carbonyl or other electron-withdrawing group, leading to a planar intermediate.[2] The strength and steric hindrance of the base are critical factors.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states that lead to racemization.

  • Prolonged Reaction Times: The longer a reaction is exposed to conditions that can induce racemization, the greater the potential for loss of enantiopurity.[2]

  • Reaction Mechanism: Certain synthetic routes, such as those involving carbocation intermediates, are inherently more susceptible to racemization.

Q2: I am synthesizing a 2-amino-oxepane derivative via an intramolecular cyclization. What are the key parameters to control to prevent racemization at the newly formed stereocenter?

A2: Intramolecular cyclizations to form chiral amines on an oxepane ring are powerful but require careful control of reaction conditions. To prevent racemization, consider the following:

  • Choice of Base and Temperature: This is arguably the most critical factor. The use of a strong, non-hindered base can easily lead to racemization. It is often preferable to use a weaker, sterically hindered organic base at the lowest temperature that still allows for a reasonable reaction rate.

  • Leaving Group: The nature of the leaving group in your acyclic precursor can influence the kinetics of the cyclization. A more reactive leaving group can allow for lower reaction temperatures, thereby reducing the risk of racemization.

  • Solvent: Aprotic solvents are generally preferred as they are less likely to participate in proton exchange that can facilitate racemization.

Parameter Recommendation for Preventing Racemization Rationale
Base Use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, DBU in certain contexts).Minimizes deprotonation at the chiral center and side reactions.
Temperature Maintain the lowest possible temperature for the reaction to proceed.Reduces the kinetic energy available for racemization pathways.
Solvent Aprotic, non-polar to moderately polar (e.g., THF, Toluene, DCM).Avoids proton transfer and stabilizes desired transition states.
Reaction Time Monitor the reaction closely and quench promptly upon completion.Minimizes exposure to potentially racemizing conditions.

Q3: How does the choice of an N-protecting group affect the stereochemical stability of my oxepane amine?

A3: The nitrogen protecting group plays a significant role in the stability of an adjacent chiral center. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization. Conversely, a bulky protecting group can sterically hinder the approach of a base, thus protecting the stereocenter. For particularly sensitive substrates, consider protecting groups known to be robust against racemization.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides actionable troubleshooting steps.

Issue 1: Loss of Enantiomeric Excess (ee) During Ring-Opening of an Oxepane Precursor with an Amine Nucleophile
  • Symptom: You start with an enantiopure oxepane precursor (e.g., an epoxide or a cyclic sulfate) and an amine, but the resulting amino alcohol product has a lower than expected ee.

  • Possible Cause: The reaction conditions are promoting a competing racemization pathway. This could be due to the basicity of the amine nucleophile itself or the presence of other basic/acidic species. The ring-opening mechanism might also proceed through an intermediate that is prone to racemization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the first and simplest parameter to adjust. Reducing the temperature can significantly slow down the rate of racemization relative to the desired ring-opening reaction.

    • Use a Lewis Acid Promoter: In some cases, a mild Lewis acid can activate the oxepane ring towards nucleophilic attack, allowing the reaction to proceed at a lower temperature and with a less basic amine. Care must be taken as strong Lewis acids can also promote side reactions.

    • Modify the Nucleophile: If using a primary or secondary amine, consider using it as a salt (e.g., hydrochloride or trifluoroacetate) and adding a stoichiometric amount of a hindered, non-nucleophilic base to liberate the free amine in situ. This can temper the basicity of the reaction medium.

    • Solvent Choice: Ensure your solvent is dry and aprotic. Protic solvents can facilitate proton exchange that may lead to racemization.

Experimental Workflow: A General Protocol for Stereoretentive Oxepane Ring-Opening

The following is a generalized protocol for the ring-opening of an activated oxepane (e.g., a tosylated diol cyclized to an oxepane) with an amine nucleophile, designed to minimize racemization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Enantiopure Oxepane Precursor & Amine reagents Select hindered base (e.g., 2,6-lutidine) and aprotic solvent (e.g., THF) start->reagents setup Set up reaction under inert atmosphere (N2 or Ar) reagents->setup cool Cool reaction vessel to 0°C or lower setup->cool add_base Add hindered base to the oxepane precursor in solvent cool->add_base add_amine Slowly add the amine nucleophile add_base->add_amine monitor Monitor reaction progress by TLC or LC-MS add_amine->monitor quench Quench reaction with saturated aq. NH4Cl monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify analyze Analyze enantiomeric excess (ee) by chiral HPLC or SFC purify->analyze

Caption: Workflow for Stereoretentive Oxepane Ring-Opening.

Issue 2: Racemization of a Chiral Center on the Oxepane Ring Alpha to a Carbonyl Group
  • Symptom: You have an oxepane intermediate with a ketone or ester functionality, and the adjacent stereocenter is racemizing during subsequent transformations.

  • Possible Cause: The α-proton is highly acidic and is being abstracted by basic reagents or even mildly basic conditions, leading to enolate formation and loss of stereochemistry.

  • Troubleshooting Steps:

    • Avoid Basic Conditions: If possible, choose synthetic routes that do not involve basic reagents. If a base is necessary, use a very hindered, non-nucleophilic base at low temperatures.

    • Protect the Carbonyl Group: Temporarily protect the ketone or ester as a ketal or other suitable protecting group. This will remove the activating effect of the carbonyl and prevent deprotonation at the α-position.

    • Change the Reaction Sequence: If possible, introduce the chiral amine functionality after the step that requires basic conditions.

Section 3: Analytical Methods for Chiral Purity Assessment

Accurate determination of enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most common and reliable techniques.[3][4]

Frequently Asked Questions (FAQs)

Q4: What are the best chiral stationary phases (CSPs) for separating oxepane amine enantiomers?

A4: The choice of CSP is highly dependent on the specific structure of your analyte. However, for chiral amines, the following classes of CSPs have shown broad utility:

  • Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., phenylcarbamates) are often the first choice for screening.[3] They offer a wide range of selectivity for various chiral compounds.

  • Cyclofructan-based CSPs: These have demonstrated high success rates for the separation of primary amines, particularly in polar organic or SFC modes.[3]

Q5: I am having trouble getting good peak shape and resolution in my chiral HPLC analysis. What should I do?

A5: Poor peak shape and resolution for chiral amines are common issues. Here is a systematic approach to troubleshooting:

  • Mobile Phase Additives: The basic nature of amines often leads to tailing on silica-based CSPs. Adding a small amount of a basic modifier to the mobile phase is crucial.

    • For normal-phase chromatography, add 0.1-0.5% of an amine like diethylamine (DEA) or triethylamine (TEA).

    • For polar organic and reversed-phase modes, a combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., TEA) can be effective.

  • Temperature Optimization: Temperature can have a significant impact on chiral recognition. Generally, lower temperatures lead to better resolution, but this is not always the case. It is worthwhile to screen a range of temperatures (e.g., 10°C to 40°C).

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase analysis time.

  • Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. Small changes can have a large effect on selectivity.

Troubleshooting Chiral HPLC Analysis

G cluster_troubleshooting Troubleshooting Steps start Poor Resolution or Peak Shape add_additive Add/Optimize Mobile Phase Additive (e.g., 0.1% DEA/TEA) start->add_additive optimize_temp Optimize Column Temperature add_additive->optimize_temp If no improvement end Successful Separation add_additive->end Problem Solved adjust_flow Adjust Flow Rate optimize_temp->adjust_flow If no improvement optimize_temp->end Problem Solved change_mp Change Mobile Phase Composition adjust_flow->change_mp If no improvement adjust_flow->end Problem Solved change_csp Try a Different Chiral Stationary Phase (CSP) change_mp->change_csp If no improvement change_mp->end Problem Solved change_csp->end Problem Solved

Caption: Decision tree for troubleshooting chiral HPLC separations.

By understanding the mechanisms of racemization, carefully selecting reaction conditions, and employing robust analytical techniques, the synthesis of enantiopure chiral oxepane amines can be achieved with high fidelity. This guide serves as a starting point for troubleshooting and developing your synthetic strategies. For further inquiries, please consult the references provided.

References

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Exploring the Chemical Space.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Pote, A. R., Weierbach, S. M., Carney, J. R., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers.
  • Racemization in Prins Cyclization Reactions. (2006). Journal of the American Chemical Society, 128(41), 13640–13648.
  • Fülöp, F., et al. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. (n.d.). Helvetica Chimica Acta.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Preventing racemization during chiral amine synthesis. (2025). BenchChem.
  • Enantioselective extraction of unprotected amino acids coupled with racemization. (2021).
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024).
  • Ring opening of epoxides with nitrogen heterocycles. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
  • Chiral HPLC Separ
  • Krische, M. J., et al. (n.d.). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society.
  • Synthesis of Oxepanes and Oxepines. (n.d.).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.).

Sources

Technical Support Center: Byproduct Formation in Large-Scale Oxepan-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of Oxepan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during the synthesis of this critical intermediate. This guide provides in-depth, experience-based insights into common challenges, their root causes, and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthetic routes to this compound, and what are the expected classes of byproducts for each?

A1: In large-scale production, two primary synthetic routes are favored for their efficiency and scalability:

  • Reductive Amination of Oxepan-4-one: This is a widely used method in the pharmaceutical industry for synthesizing amines.[1][2] It involves the reaction of Oxepan-4-one with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.

    • Potential Byproducts:

      • Oxepan-4-ol: Formed by the reduction of the starting ketone, Oxepan-4-one, before imine formation can occur.[3]

      • Secondary Amine Dimer (Bis(oxepan-4-yl)amine): Results from the reaction of the newly formed this compound with another molecule of Oxepan-4-one.

      • Unreacted Starting Materials: Residual Oxepan-4-one.

  • Catalytic Hydrogenation of Oxepan-4-one Oxime: This route involves the conversion of Oxepan-4-one to its oxime, followed by catalytic hydrogenation to yield the desired amine. This method is also common for producing primary amines from ketones.[4]

    • Potential Byproducts:

      • Oxepan-4-one: Can result from the hydrolysis of the oxime intermediate, particularly under acidic conditions.

      • Partially Reduced Intermediates: Such as the corresponding hydroxylamine, which can be a significant impurity if the hydrogenation is incomplete.[5][6]

      • Aziridine Byproducts: In some cases, intramolecular cyclization can lead to the formation of aziridine derivatives, especially if the reaction conditions are not well-controlled.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Scenario 1: Reductive Amination of Oxepan-4-one

Problem: Low yield of this compound and a significant amount of Oxepan-4-ol byproduct detected.

Root Cause Analysis:

The formation of Oxepan-4-ol as a major byproduct indicates that the reduction of the ketone starting material is competing with, or even out-competing, the reduction of the desired imine intermediate. This is a common challenge in reductive amination.[3] The choice of reducing agent and reaction conditions are critical to favor imine reduction.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low yield in reductive amination.

Detailed Troubleshooting Steps:

  • Evaluate the Reducing Agent:

    • Issue: Strong, non-selective reducing agents like sodium borohydride can readily reduce the starting ketone.

    • Solution: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is widely used in reductive aminations.[7] Sodium cyanoborohydride is another option, but it is more toxic.

  • Optimize Reaction Conditions to Favor Imine Formation:

    • Issue: The equilibrium between the ketone/amine and the imine may not favor the imine.

    • Solution:

      • pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

      • Water Removal: The formation of the imine releases water.[3] In a large-scale reaction, consider using a Dean-Stark trap or adding molecular sieves to remove water and drive the equilibrium towards the imine.

  • Consider a Two-Step Process:

    • Issue: In some cases, achieving high selectivity in a one-pot reaction can be challenging.

    • Solution: Perform the reaction in two distinct steps. First, form the imine from Oxepan-4-one and the amine source under optimized conditions (e.g., with azeotropic removal of water). After confirming the formation of the imine (e.g., by IR or NMR), add the reducing agent in a separate step.

Problem: Presence of a higher molecular weight impurity, identified as a secondary amine dimer.

Root Cause Analysis:

The formation of a secondary amine dimer, bis(oxepan-4-yl)amine, occurs when the desired product, this compound, acts as a nucleophile and reacts with a molecule of the starting material, Oxepan-4-one, to form a new imine, which is then reduced. This is a form of over-alkylation.

Troubleshooting Workflow:

Caption: Workflow for minimizing dimer formation.

Detailed Troubleshooting Steps:

  • Adjust Stoichiometry:

    • Issue: A high local concentration of Oxepan-4-one relative to the amine source can promote the reaction with the product amine.

    • Solution: Use a larger excess of the amine source (e.g., ammonia or an ammonium salt). This will increase the probability of Oxepan-4-one reacting with the intended amine rather than the product.

  • Control Reaction Temperature:

    • Issue: Higher temperatures can accelerate the rate of the side reaction.

    • Solution: Conduct the reaction at a lower temperature to favor the primary amine formation.

  • Optimize the Addition Rate:

    • Issue: Adding the reducing agent too slowly can allow more time for the side reaction to occur. Conversely, adding the ketone too quickly to the amine and reducing agent can create high local concentrations of the ketone.

    • Solution: Experiment with the order and rate of addition. For example, a slow addition of Oxepan-4-one to a mixture of the amine source and the reducing agent can help maintain a low concentration of the ketone, thus minimizing dimer formation.

Scenario 2: Catalytic Hydrogenation of Oxepan-4-one Oxime

Problem: Incomplete conversion of the oxime to the amine, with the hydroxylamine intermediate being the major impurity.

Root Cause Analysis:

The presence of the hydroxylamine intermediate indicates that the hydrogenation is sluggish or has been stopped prematurely. This can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.[8][9]

Troubleshooting Workflow:

Caption: Troubleshooting incomplete catalytic hydrogenation.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Issue: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old, improperly stored, or from a less active batch.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[8]

  • Optimize Hydrogen Pressure and Temperature:

    • Issue: Insufficient hydrogen pressure or a temperature that is too low can lead to slow reaction rates.

    • Solution: Increase the hydrogen pressure. While a hydrogen balloon may be sufficient for some reactions, large-scale hydrogenations often benefit from a pressurized reactor (e.g., a Parr hydrogenator).[8] Gentle heating can also increase the reaction rate, but be cautious as excessive heat can lead to catalyst deactivation or side reactions.[8]

  • Check for Catalyst Poisons:

    • Issue: Trace amounts of sulfur compounds, heavy metals, or certain nitrogen-containing heterocycles in the starting materials or solvent can poison the catalyst.[8]

    • Solution: Ensure high-purity starting materials and solvents. If catalyst poisoning is suspected, the reaction mixture may need to be filtered and a fresh catalyst added.

Problem: Formation of Oxepan-4-one as a byproduct.

Root Cause Analysis:

The presence of Oxepan-4-one suggests that the oxime intermediate is hydrolyzing back to the ketone. This is more likely to occur under acidic conditions.

Troubleshooting Steps:

  • Control pH:

    • Issue: Acidic conditions can promote the hydrolysis of the oxime.

    • Solution: Ensure the reaction is run under neutral or slightly basic conditions. If an acidic workup is used, minimize the time the product is in contact with the acid.

  • Ensure Anhydrous Conditions:

    • Issue: The presence of water can facilitate hydrolysis.

    • Solution: Use dry solvents and ensure the starting materials are anhydrous.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying byproducts. A combination of techniques is often necessary for a comprehensive impurity profile.[10]

Analytical TechniqueApplication for this compoundStrengthsLimitations
Gas Chromatography (GC) Separation and quantification of volatile impurities, including residual solvents and some byproducts.High resolution for volatile compounds. Can be coupled with Mass Spectrometry (GC-MS) for identification.May require derivatization for polar amines to improve peak shape.[11][12]
High-Performance Liquid Chromatography (HPLC) Primary method for purity assessment and quantification of non-volatile byproducts like dimers and the hydroxylamine intermediate.Versatile, with a wide range of stationary and mobile phases. Can be coupled with various detectors (UV, MS).This compound lacks a strong chromophore, so UV detection may have low sensitivity. Derivatization or alternative detectors (e.g., ELSD, CAD) may be needed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight information.High sensitivity and specificity. Essential for structural elucidation of novel byproducts.Quantification can be more complex than with other detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard.Provides detailed structural information. qNMR is a primary analytical method.Lower sensitivity compared to chromatographic methods. Requires isolation of the impurity for detailed structural analysis.

References

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Mas-Roselló, J., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1), e202103433.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PubChem. (n.d.). This compound.
  • Roy, J. (2012). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical Methods, 3(1), 29–36.
  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography.
  • Wikipedia. (n.d.). Reductive amination.
  • Myers, A. (n.d.). Chemistry 115.

Sources

Technical Support Center: A Researcher's Guide to Oxepan-4-amine Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxepan-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile cyclic amine in their synthetic endeavors. My goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to develop robust, reliable, and efficient workup procedures. We will move beyond rote memorization of protocols and delve into the causality behind each experimental choice, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction context.

Core Principles: Understanding the Chemistry of this compound Workups

Before diving into specific troubleshooting scenarios, let's establish the foundational principles governing the purification of this compound and its derivatives. The key lies in leveraging the chemical properties of the amine and the oxepane ring.

1. The Basicity of the Amine:

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. This basicity is the most critical handle for purification. Like other secondary cyclic amines such as piperidine (pKa of conjugate acid ≈ 11.2), this compound can be protonated by an acid to form a water-soluble ammonium salt.[1][2] This reversible transformation is the cornerstone of the most common purification technique: acid-base liquid-liquid extraction.[3]

  • In Acidic Solution (pH < ~9): this compound exists predominantly as the protonated, water-soluble oxepan-4-ammonium salt.

  • In Basic Solution (pH > ~11): It exists as the neutral, "freebase" form, which has significantly higher solubility in organic solvents.

2. The Stability of the Oxepane Ring:

The seven-membered oxepane ring is a saturated ether. While generally more stable than strained rings like epoxides, ethers can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures.[4] This is a crucial consideration when choosing the conditions for an acidic wash; prolonged exposure to concentrated acids should be avoided. Mild acidic conditions (e.g., 1M HCl, saturated NH₄Cl) are generally well-tolerated.[4][5]

General Workup Workflow: A Decision-Making Guide

A successful workup begins with a logical, stepwise plan. The following diagram outlines a typical decision-making workflow for isolating a product from a reaction involving this compound.

Workup_Workflow start Reaction Mixture (Product, this compound, Byproducts, Solvent) quench Step 1: Quench Reaction (e.g., add water, sat. NH4Cl) start->quench solvent Step 2: Add Organic Solvent & Aqueous Layer quench->solvent phase_sep Step 3: Phase Separation solvent->phase_sep emulsion Troubleshoot: Emulsion Formed phase_sep->emulsion No Clear Separation organic_layer Organic Layer (Product, Neutral Byproducts) phase_sep->organic_layer Clear Separation emulsion->phase_sep After Treatment wash Step 4: Aqueous Washes (Acid, Base, Brine) organic_layer->wash aqueous_layer Aqueous Layer (Salts, Water-Soluble Reagents) dry Step 5: Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry Washes Complete concentrate Step 6: Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purify Step 7: Final Purification crude_product->purify chromatography Chromatography (Silica, Alumina, etc.) purify->chromatography If needed crystallization Crystallization or Distillation purify->crystallization If applicable final_product Pure Product chromatography->final_product crystallization->final_product

Caption: General decision workflow for reaction workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of this compound reactions in a practical Q&A format.

Scenario 1: N-Acylation Reaction

(Reaction: this compound + Acetyl Chloride → N-acetyl-oxepan-4-amine)

Question 1: I have unreacted this compound in my crude product. How do I remove it efficiently?

Answer: This is the most common purification challenge and is perfectly suited for an acid-base extraction. The goal is to convert the basic, unreacted this compound into its water-soluble hydrochloride salt, which will partition into the aqueous phase, leaving your neutral amide product in the organic layer.[6] Your product, an amide, is generally stable to brief treatment with dilute acid, but prolonged exposure or harsh conditions could lead to hydrolysis.[7][8]

Protocol: Acid Wash for Amine Removal

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). A general rule is to use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer, which now contains the oxepan-4-ammonium chloride salt.

  • Repeat (Optional but Recommended): Perform a second wash with 1M HCl to ensure complete removal of the amine.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO4 or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide, now free of the starting amine.

Table 1: Selecting the Right Acidic Wash

Aqueous ReagentpH RangeUse Case & Rationale
1M HCl ~1Standard Choice: Effectively protonates most amines. Use when the product is known to be stable to moderately strong acid.[6]
Sat. NH₄Cl ~4.5-5.5Mild Acid: Use if your product contains acid-sensitive functional groups. May require more washes for complete amine removal.
10% Citric Acid ~2-3Alternative Mild Acid: Useful for acid-sensitive compounds and can sometimes help chelate metal residues.
10% CuSO₄ (aq) ~4Special Case: Forms a copper complex with the amine, which partitions into the aqueous layer.[6] Useful if acid washes cause product degradation.

Question 2: My product is an N-alkylated this compound, which is also basic. How do I separate it from the unreacted starting material?

Answer: This is a more complex scenario because both your starting material and your product are basic. A simple acid-base extraction will pull both into the aqueous layer. Here, chromatography is your most powerful tool.[9] Amines are notorious for "streaking" or tailing on standard silica gel due to strong interactions with acidic silanol groups.[9] This can be overcome with proper technique.

Protocol: Chromatographic Separation of Basic Amines

  • Stationary Phase Choice:

    • Standard Silica Gel: Most common, but requires a basic modifier in the eluent.

    • Basic Alumina: A good alternative as its basic surface minimizes tailing of amine compounds.

    • Amine-Functionalized Silica: An excellent but more expensive option designed specifically for purifying basic compounds.

  • Mobile Phase (Eluent) Selection for Silica Gel:

    • Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).

    • Crucial Step: Add a small amount of a volatile tertiary amine, typically 0.5-1% triethylamine (TEA) , to your eluent system. The TEA will competitively bind to the acidic sites on the silica, allowing your amine products to elute cleanly.

  • TLC Analysis: Before running the column, optimize your eluent system using Thin Layer Chromatography (TLC). Ensure you add TEA to your TLC development chamber.

  • Column Chromatography:

    • Prepare your column ("wet" or "dry" packing) using the optimized eluent containing TEA.

    • Load your crude sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica).

    • Run the column, collecting fractions and analyzing them by TLC to isolate your desired N-alkylated product.

Question 3: During my aqueous workup, I formed a thick, stable emulsion that won't separate. What should I do?

Answer: Emulsion formation is a common frustration, often caused by high concentrations of salts or surfactant-like byproducts. The goal is to disrupt the stable mixture of the organic and aqueous phases. Do not shake the separatory funnel vigorously; gentle, repeated inversions are often sufficient for extraction and can prevent emulsions.

Troubleshooting Emulsions: A Stepwise Approach

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, separation is just slow.

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and swirl gently. This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.

  • Filtration: Drain the entire mixture and filter it through a pad of Celite® or glass wool. This can physically disrupt the emulsion droplets.

  • Solvent Addition: Add a small amount of a different solvent. If you are using ethyl acetate, adding some THF or a small amount of methanol can sometimes break the emulsion (be aware this may pull some product into the aqueous layer).

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning at high speed can force the layers to separate.

Emulsion_Troubleshooting start Emulsion Formed in Separatory Funnel step1 1. Wait 10-20 min start->step1 check1 Separated? step1->check1 step2 2. Add Brine/Solid NaCl & Swirl Gently check1->step2 No success Phases Separated check1->success Yes check2 Separated? step2->check2 step3 3. Filter through Celite® or Glass Wool check2->step3 No check2->success Yes check3 Separated? step3->check3 step4 4. Centrifuge check3->step4 No check3->success Yes step4->success

Caption: Stepwise guide to breaking an emulsion during workup.

Scenario 2: Reductive Amination

(Reaction: this compound + Cyclohexanone + NaBH(OAc)₃ → N-cyclohexyl-oxepan-4-amine)

Question 4: How do I work up a reductive amination reaction to isolate my product amine?

Answer: Reductive aminations using reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are common. The workup involves quenching the excess reducing agent, removing boron-containing byproducts, and then purifying the desired product amine.[10]

Protocol: Workup for Reductive Amination

  • Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until gas evolution (from quenching the reagent and neutralizing the acetic acid byproduct) ceases.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., EtOAc or DCM) and transfer to a separatory funnel.

  • Wash: Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain both the desired N-alkylated product and unreacted this compound. These can be separated using the column chromatography procedure described in Question 2 .

References

  • Jim Clark. (2015). The Hydrolysis of Amides. Chemguide. [Link]
  • Acid–base extraction. (2023). Wikipedia. [Link]
  • James Ashenhurst. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
  • The Hydrolysis of Amides. (2022). Chemistry LibreTexts. [Link]
  • Singiser, R. E., & Poust, R. I. (1976). Solubility of Organic Hydrochlorides. Journal of Pharmaceutical Sciences.
  • Tuning basicity. (2023). Cambridge MedChem Consulting. [Link]
  • Relative basicity of cyclic amines. (2016). Chemistry Stack Exchange. [Link]
  • Reductive Amin
  • Rayer, A. V., Sumon, K. Z., Jaffari, L., & Henni, A. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • Amine workup. (2022). Reddit. [Link]
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Amine alkyl
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
  • Why amine salts are soluble in water?. (2016). Chemistry Stack Exchange. [Link]
  • James Ashenhurst. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • He, L., et al. (2015). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Salgaonkar, V., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
  • Why do amines dissolve in hydrochloric acid?. (2017). Quora. [Link]
  • James Ashenhurst. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Amine Preparation 4 - Reductive Amin
  • Reductive Amin
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Sipos, A., et al. (2021).
  • McAllister, L. A., & Boddy, C. N. (2017).
  • Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products. (n.d.).
  • N-Acylation in Combinatorial Chemistry. (2004).
  • N-Acylation Reactions of Amines. (n.d.).
  • Alibés, R., et al. (2010). Synthesis of N-acyl-5-aminopenta-2,4-dienals via base-induced ring-opening of N-acylated furfurylamines: scope and limitations. The Journal of Organic Chemistry. [Link]
  • Chemotherapeutic Importance of Oxepines. (n.d.). TSI Journals. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Oxepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxepane synthesis. The construction of the seven-membered oxepane ring presents a significant synthetic challenge due to unfavorable entropic and enthalpic barriers associated with forming medium-sized rings.[1][2] Consequently, the judicious selection of a catalyst is paramount to achieving high efficiency, yield, and selectivity. This guide provides practical, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to assist researchers in overcoming common hurdles in their experimental work.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on catalyst-related causes and solutions.

Question 1: My oxepane synthesis is resulting in extremely low yields or fails completely. What are the likely catalyst-related causes?

Answer: Low or zero yield is a frequent issue, often pointing back to catalyst choice, reaction conditions, or reagent purity. Several factors could be at play:

  • Inappropriate Catalyst Class: The chosen catalyst may not be suitable for the specific transformation. For instance, a Lewis acid might be ineffective for a Ring-Closing Metathesis (RCM) precursor, which requires a specific ruthenium or molybdenum catalyst.[1]

  • Catalyst Deactivation: Many catalysts, particularly organometallic complexes like Grubbs or Schrock catalysts used in RCM, are sensitive to air, moisture, and impurities in solvents or substrates.[3] Ensure all reagents are rigorously purified and reactions are run under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line).

  • Insufficient Catalyst Loading: While higher catalyst loading can sometimes be detrimental, insufficient loading will result in a stalled reaction. Start with the literature-recommended loading and perform an optimization screen if yields remain low.

  • Incorrect Thermal Conditions: Some catalytic cycles have a specific activation temperature. For instance, certain Rh(I)-catalyzed skeletal rearrangements require elevated temperatures (e.g., 100 °C) to proceed efficiently.[4] Conversely, excessive heat can degrade both the catalyst and the product.[5]

Recommended Action Plan:

  • Verify Catalyst-Substrate Compatibility: Re-consult the literature to confirm that your chosen catalyst class is appropriate for your synthetic strategy (e.g., RCM, intramolecular cyclization, ring expansion).

  • Ensure Reagent Purity: Use freshly distilled, anhydrous solvents and purify starting materials via chromatography or distillation.

  • Optimize Reaction Conditions: Systematically screen temperature, concentration, and catalyst loading to find the optimal reaction window.

  • Consider a Different Catalyst: If optimization fails, the chosen catalyst may simply lack the required reactivity. For RCM, switching from a Grubbs I to a Grubbs II or Hoveyda-Grubbs catalyst can dramatically improve yields for sterically demanding substrates.[1]

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. How can I favor the formation of the monomeric oxepane?

Answer: The formation of a high-molecular-weight species strongly suggests that intermolecular dimerization or oligomerization is outcompeting the desired intramolecular cyclization.[5] This is a classic challenge in the synthesis of medium-sized rings.

The key solution is to employ high-dilution conditions . By significantly lowering the concentration of the substrate, you decrease the probability of two precursor molecules encountering each other, thereby favoring the intramolecular ring-closing reaction.

Experimental Protocol: Implementing High-Dilution

  • Setup: Use a syringe pump for the slow addition of the substrate to a large volume of solvent containing the catalyst.

  • Concentration: Target a final substrate concentration in the range of 0.001–0.05 M.[1]

  • Procedure:

    • Dissolve the catalyst in 90% of the total reaction solvent in the reaction flask.

    • Dissolve the acyclic precursor in the remaining 10% of the solvent.

    • Using the syringe pump, add the substrate solution to the vigorously stirred catalyst solution over an extended period (e.g., 4-12 hours).

    • Allow the reaction to stir for an additional period after the addition is complete to ensure full conversion.

Below is a conceptual diagram illustrating how concentration affects the reaction pathway.

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Question 3: My reaction is producing a mixture of cyclic ethers, primarily the five-membered tetrahydrofuran (THF) instead of the desired seven-membered oxepane. How can I improve selectivity?

Answer: This is a common regioselectivity issue governed by the kinetics of ring closure. According to Baldwin's rules, 7-endo cyclizations are generally disfavored compared to 5-exo cyclizations.[1] However, this preference can be overcome with the right catalyst and substrate design.

  • Catalyst Control: The catalyst can act as a template, pre-organizing the substrate in a conformation that favors the desired 7-membered ring closure. For example, in certain Lewis acid-mediated tandem oxacyclizations, the catalyst's coordination sphere can override inherent stereoelectronic preferences.[1]

  • Substrate Bias: The stereochemistry and substitution pattern of your acyclic precursor play a crucial role. Introducing steric bulk or specific functional groups can disfavor the transition state leading to the five-membered ring.

  • Protecting Groups: If your precursor has multiple reactive sites, undesired cyclization pathways can be blocked by using protecting groups, which can be removed after the oxepane ring is formed.[5]

Troubleshooting Steps:

  • Screen Catalysts: If using an acid catalyst for the dehydration of a diol, screen both Brønsted acids (e.g., TfOH, H₃PW₁₂O₄₀) and Lewis acids (e.g., BF₃·OEt₂) as they can exhibit different regioselectivities.[1][6]

  • Modify the Substrate: If possible, modify the substrate to introduce conformational constraints that favor the 7-endo cyclization pathway.

  • Change the Synthetic Strategy: An alternative strategy like RCM is often less prone to forming smaller ring side products if the diene precursor is correctly designed.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary catalytic strategies for synthesizing the oxepane ring?

Answer: There is a diverse toolbox of catalytic methods for synthesizing oxepanes, with the choice depending on the available starting materials and desired substitution patterns. The most prevalent strategies include:

  • Ring-Closing Metathesis (RCM): An extremely powerful method that forms an oxepene from an acyclic diene, which is then reduced to the oxepane. This strategy is widely used due to the high functional group tolerance of modern Grubbs and Schrock catalysts.[1][2][7]

  • Intramolecular Cyclization: This typically involves the dehydration of a 1,6-diol or the cyclization of a halo-alcohol (Williamson ether synthesis). Acid catalysts, such as heteropoly acids (H₃PW₁₂O₄₀), are effective for diol dehydration.[6]

  • Ring Expansion: This approach builds the seven-membered ring from a smaller, pre-existing ring. Examples include Lewis acid-catalyzed ring expansion of cyclopropanated glycals or Rh(I)-catalyzed skeletal remodeling of cyclobutenol derivatives.[1][4]

  • Cycloaddition Reactions: Reactions like [4+3] cycloadditions can construct the seven-membered ring in a single, highly convergent step, though substrate scope can be a limitation.[6]

  • Lewis Acid-Mediated Cyclizations: These methods can be used to cyclize precursors like bis-epoxides or polyols to form complex, polyoxygenated oxepanes.[1][2]

The following workflow provides a general guide for selecting a strategy.

G start Start: Desired Oxepane Target precursor Is an acyclic diene precursor readily available? start->precursor diol_precursor Is a 1,6-diol or halo-alcohol precursor available? precursor->diol_precursor No rcm Strategy: Ring-Closing Metathesis (RCM) Catalysts: Grubbs I/II, Hoveyda-Grubbs, Schrock precursor->rcm Yes small_ring Is a smaller ring (e.g., pyran, cyclobutenone) a viable precursor? diol_precursor->small_ring No cyclization Strategy: Intramolecular Cyclization Catalysts: Brønsted/Lewis Acids (TfOH, H₃PW₁₂O₄₀) diol_precursor->cyclization Yes expansion Strategy: Ring Expansion Catalysts: Rh(I) complexes, BF₃·OEt₂ small_ring->expansion Yes reassess Reassess synthetic route or consider de novo synthesis of precursor small_ring->reassess No

Caption: Decision workflow for selecting an oxepane synthesis strategy.

Question 2: How do I choose between a Ring-Closing Metathesis (RCM) and an intramolecular cyclization (e.g., diol dehydration) approach?

Answer: The choice between RCM and other intramolecular cyclization methods depends on several factors, including precursor availability, functional group tolerance, and cost.

FeatureRing-Closing Metathesis (RCM)Intramolecular Cyclization (Diol Dehydration)
Catalysts Ruthenium (Grubbs) or Molybdenum (Schrock) complexes.[1][8]Strong Brønsted or Lewis acids (e.g., H₂SO₄, TfOH, H₃PW₁₂O₄₀).[1][6]
Precursors Acyclic dienes.1,6-diols or other ω-hydroxy compounds.
Pros Excellent functional group tolerance; mild reaction conditions; predictable stereochemical outcomes are often possible.Uses simpler, often cheaper catalysts and starting materials.[6]
Cons Catalysts can be expensive and sensitive to impurities; requires synthesis of a specific diene precursor.Harsh acidic conditions can be incompatible with sensitive functional groups; risk of side reactions like elimination or rearrangement.[5]
Best For Complex molecules with sensitive functional groups; when stereochemical control is critical.Simpler, robust substrates where high temperatures and strong acids are tolerated.

Question 3: Are there established catalysts for the stereoselective synthesis of oxepanes?

Answer: Yes, achieving stereocontrol is a key area of research in oxepane synthesis. Several catalytic systems have been developed to control the formation of new stereocenters:

  • Asymmetric RCM: Chiral RCM catalysts can desymmetrize prochiral dienes to produce enantiomerically enriched oxepenes.

  • Chiral Lewis and Brønsted Acids: Chiral acids can be used to catalyze enantioselective cyclizations or ring-opening/closing cascade reactions. For instance, chiral phosphoric acid catalysts have been used for enantioselective ring-opening of oxetanes, a related transformation.[9]

  • Substrate-Controlled Diastereoselectivity: In many cases, particularly with precursors derived from the chiral pool (like sugars), the existing stereocenters on the substrate guide the diastereoselectivity of the cyclization. For example, the stereochemistry of hydroxyl groups in polyol starting materials was retained during TfOH-catalyzed cyclization to form a tetrahydroxy oxepane.[1]

  • Kinetic Resolution: Biocatalytic methods, such as using a ketoreductase for a dynamic kinetic reductive resolution, can produce enantiopure precursors for subsequent cyclization.[1]

The selection of the appropriate method depends heavily on the specific target molecule and the location of the desired stereocenters.

References

  • BenchChem. (2025). Identifying and minimizing side reactions in 1,4-Oxazepane synthesis. BenchChem Technical Support.
  • Toughey, S. P., & Howell, A. R. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Wrobleski, S. T., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11874–11935. American Chemical Society.
  • Sha, S., & Gevorgyan, V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 849–900. National Center for Biotechnology Information.
  • Various Authors. (n.d.). Synthesis of Oxetanes.
  • Ham, S., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of Organic Chemistry. National Institutes of Health.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Toughey, S. P., & Howell, A. R. (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Wang, Z., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3233–3238. American Chemical Society.
  • ResearchGate. (n.d.). Ring Expansions of Oxiranes and Oxetanes. Request PDF.
  • ResearchGate. (n.d.). Synthesis of Oxepanes and Oxepines. Request PDF.
  • ResearchGate. (n.d.). Catalysts used in this section for the synthesis of oxepenes through RCM.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1366–1377. National Center for Biotechnology Information.
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
  • ResearchGate. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Request PDF.
  • Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation. (n.d.). Green Chemistry. Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Tetrahydrofuran (THF). BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Tetrahydrofuran Synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Production of 1,6 Hexanediol from Tetrahydropyran-2-methanol by Dehydration-Hydration and Hydrogenation. Request PDF.
  • ResearchGate. (n.d.). Direct Synthesis of 1,6-Hexanediol from HMF over a Heterogeneous Pd/ZrP Catalyst using Formic Acid as Hydrogen Source. Request PDF.
  • Wang, H., et al. (2022). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications, 13, 6296. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Catalytic Cycloaddition Reactions: Coming Full Circle. Request PDF.
  • Li, Y., et al. (2024). Electrochemical [4+2] and [2+2] Cycloaddition for the Efficient Synthesis of Six- and Four-Membered Carbocycles. Molecules, 29(11), 2530. MDPI.
  • Keglevich, G., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 13(1), 141-147. Bentham Science.
  • AIChE Proceedings. (n.d.). Characterization of the Active Site and Mechanism for 1,6-Hexanediol Production from Tetrahydrofuran-Dimethanol over Pt-Based Catalysts.
  • University of Wisconsin–Madison. (2018). Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts.
  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6032. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Guiding questions for the synthesis of catalyst and its application in selective catalytic oxidation reactions.
  • Reddit r/Chempros. (2025). Grubbs G2 metathesis catalyst synthesis troubleshooting.
  • Synthesis and Redox Ring Cleavage of cis-1,3,4,5-Tetrahydrobenzo[c]oxepines. (n.d.). Journal of the Chinese Chemical Society.
  • Ham, S., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of Organic Chemistry, 89(7), 4647–4656. eScholarship.

Sources

Technical Support Center: Enhancing the Reactivity of Oxepan-4-amine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the use of Oxepan-4-amine in key synthetic coupling reactions. This guide is structured for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this sterically hindered cyclic amine.

This compound is a valuable building block in medicinal chemistry, but its seven-membered ring and the axial/equatorial positioning of the amino group can present unique reactivity challenges. This resource provides in-depth, field-tested insights and practical, step-by-step protocols to enhance its performance in amide bond formation, reductive amination, and Buchwald-Hartwig amination reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" amine in coupling reactions?

A1: The primary challenge arises from steric hindrance. The flexible seven-membered oxepane ring can adopt conformations where the substituents on the ring sterically shield the nitrogen atom of the amine, slowing down its reaction with electrophiles.[1] This hindrance can lead to sluggish or incomplete reactions under standard coupling conditions.

Q2: What is the general nucleophilicity of this compound?

A2: As a secondary cyclic amine, this compound is expected to be a reasonably good nucleophile. However, its reactivity can be attenuated by the aforementioned steric factors. The oxygen atom in the ring has a minimal electronic effect on the amine's basicity and nucleophilicity.

Q3: Which coupling reaction is generally most reliable for this compound?

A3: Reductive amination is often a highly reliable method for forming C-N bonds with this compound, especially for creating tertiary amines.[2][3] This is due to the in-situ formation of an iminium ion, which is a highly reactive electrophile, followed by its immediate reduction. For amide bond formation, the choice of a potent coupling reagent is critical. Buchwald-Hartwig amination can also be effective but requires careful optimization of the catalyst system.

Q4: Should I be concerned about the stability of the oxepane ring under typical coupling conditions?

A4: The oxepane ring is generally stable under the conditions used for amide coupling, reductive amination, and Buchwald-Hartwig amination. Strong acids or bases at high temperatures could potentially lead to ring-opening, but the standard protocols for these reactions are typically mild enough to avoid this.

II. Troubleshooting Guide & Optimized Protocols

This section is divided by reaction type and addresses common problems with detailed, actionable solutions and optimized protocols.

A. Amide Bond Formation: Overcoming Steric Hindrance

Amide coupling is a cornerstone of drug discovery. With this compound, low yields are often due to incomplete reaction driven by steric hindrance.

Common Problem: Low or No Amide Product Yield

  • Causality: The nucleophilic attack of this compound on the activated carboxylic acid is slow due to steric hindrance. This can be exacerbated by using a weak coupling reagent or suboptimal reaction conditions.[4]

Solution 1: Employ High-Activity Coupling Reagents

For sterically hindered amines, standard coupling reagents like DCC or EDC/HOBt are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are necessary to generate a highly reactive activated ester.[5]

Coupling ReagentActivating GroupRelative ReactivityKey Considerations
HATU OAt esterVery High Highly effective for hindered couplings. A potential side reaction is the guanidinylation of the amine if not pre-activated with the carboxylic acid.[4]
HCTU O-6-ClBt esterHigh More reactive than HBTU, a good alternative to HATU.
COMU Oxyma esterVery High Comparable or superior to HATU with an improved safety profile (non-explosive).[1]
PyBOP OBt esterModerate Can be effective, but may require longer reaction times or elevated temperatures.
Optimized Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with this compound

This protocol utilizes the pre-activation of the carboxylic acid to ensure the highly reactive OAt-ester is formed before the introduction of the sterically hindered amine.

Diagram of the Experimental Workflow:

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid & DIPEA in Anhydrous DMF B 2. Add HATU A->B C 3. Stir for 15-30 min at RT B->C D 4. Add this compound C->D E 5. Stir at RT to 50 °C (Monitor by LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Extraction F->G H 8. Purification (Chromatography) G->H

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.1 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish (as monitored by LC-MS), the temperature can be increased to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solution 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even the most potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[6]

Optimized Protocol 2: Two-Step Coupling via Acyl Fluoride Intermediate

Diagram of the Logical Relationship:

G A Carboxylic Acid B Acyl Fluoride (Highly Reactive) A->B  Fluorinating Agent  (e.g., TFFH) D Amide Product B->D C This compound C->D

Caption: Logic of coupling via an acyl fluoride intermediate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.05 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • This compound (1.1 eq)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add TFFH (1.05 eq) and DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • Upon completion, perform an aqueous work-up and purify as described in Protocol 1.

B. Reductive Amination: A Robust C-N Bond Forming Strategy

Reductive amination is a powerful and often high-yielding method for the N-alkylation of amines.[7] It is particularly well-suited for this compound.

Common Problem: Incomplete reaction or formation of alcohol byproduct.

  • Causality: The equilibrium for imine/iminium ion formation may not be favorable, or the reducing agent may be too reactive, leading to the reduction of the starting aldehyde/ketone.[3]

Solution: Use of a Mild and Selective Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations.[8] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the in-situ formed iminium ion.[9]

Optimized Protocol 3: One-Pot Reductive Amination of a Ketone with this compound

Diagram of the Reductive Amination Workflow:

G A 1. Dissolve Ketone, this compound, & Acetic Acid in DCE B 2. Stir for 1-2 hours at RT (Imine/Iminium Formation) A->B C 3. Add Sodium Triacetoxyborohydride (portion-wise) B->C D 4. Stir overnight at RT (Monitor by LC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extraction & Purification E->F

Caption: Workflow for one-pot reductive amination.

Materials:

  • Ketone/Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.1 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the ketone or aldehyde (1.0 eq) in DCE, add this compound (1.2 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

C. Buchwald-Hartwig Amination: Arylation of this compound

The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming C(aryl)-N bonds.[10] Success with a hindered cyclic amine like this compound is highly dependent on the choice of ligand and base.

Common Problem: Low conversion and/or catalyst decomposition.

  • Causality: The steric bulk of this compound can hinder its coordination to the palladium center and slow down the reductive elimination step. An inappropriate ligand may not be bulky or electron-rich enough to promote the catalytic cycle efficiently.[11]

Solution: Employ a Bulky, Electron-Rich Phosphine Ligand

Ligands such as XPhos have proven to be highly effective for the coupling of hindered amines.[12] They promote the formation of the active catalytic species and facilitate the crucial reductive elimination step.[13] Using a pre-formed palladacycle, such as an XPhos palladacycle, can further improve reproducibility and activity.[14]

Optimized Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

Diagram of Key Components for Buchwald-Hartwig Amination:

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Base A Aryl Bromide F Product A->F B This compound B->F C Pd Source (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos) D->F E Strong, Non-nucleophilic Base (e.g., NaOtBu) E->F

Caption: Essential components for a successful Buchwald-Hartwig reaction.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

III. References

  • Wikipedia. (n.d.). XPhos. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.

  • Shen, Q., & Hartwig, J. F. (2006). Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. Journal of the American Chemical Society, 128(42), 13058-13059.

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057-11064.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.

  • ScienceMadness. (2017). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (2009). A Novel Palladium‐catalyzed Amination of Aryl Halides with Amines Using rac‐P‐Phos as the Ligand. Retrieved from [Link]

  • Tang, W., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.

  • ResearchGate. (n.d.). Influence of the O and S atoms on the oxepane and thiepane TC.... Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(5), 263-267.

  • ResearchGate. (n.d.). Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5343-5347.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Journal of the American Chemical Society, 133(45), 18269-18272.

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of aldehydes and amines for reductive amination. Standard conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to the Physicochemical Properties of Oxepane and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of medicinal chemistry, the selection of a heterocyclic core is a decision that resonates through every stage of drug development. Among the most utilized scaffolds, the six-membered piperidine ring is a familiar partner, gracing the structures of numerous approved drugs.[1] However, its metabolic liabilities and potential for off-target effects often lead chemists to seek alternatives. This guide presents a deep dive into a compelling bioisosteric replacement: the substitution of piperidine with its seven-membered oxygen-containing counterpart, oxepane. Through a comparative analysis of their fundamental physicochemical properties and the implications for drug-like characteristics, we aim to provide a data-driven framework for researchers to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Physicochemical Differences

The seemingly subtle switch from a nitrogen to an oxygen atom and the expansion from a six- to a seven-membered ring introduce profound changes in the physicochemical landscape of a molecule. These differences can be strategically leveraged to overcome common hurdles in drug development, such as poor solubility, rapid metabolism, and undesirable off-target interactions.

PropertyPiperidineOxepaneRationale for Impact on Drug Discovery
Molecular Weight ( g/mol ) 85.15[2]100.16[3]A modest increase with oxepane, which should be considered in the context of overall molecular weight guidelines.
logP (Octanol/Water) 0.84[2]1.3 (calculated)[3]Oxepane is predicted to be slightly more lipophilic, which can influence permeability and protein binding.
pKa (of conjugate acid) ~11.2[4]Not Applicable (non-basic)The most significant difference. Replacing the basic nitrogen of piperidine with the neutral oxygen of oxepane eliminates basicity, which can drastically alter solubility at physiological pH, reduce hERG liability, and change interactions with acidic residues in protein targets.
Topological Polar Surface Area (TPSA) 12.0 Ų[4]9.2 Ų[3]The TPSA of oxepane is slightly lower, which may favor cell permeability.
Hydrogen Bond Donors 1[2]0[3]The removal of the N-H hydrogen bond donor in oxepane can reduce interactions with metabolic enzymes and efflux transporters, potentially improving metabolic stability and brain penetration.
Hydrogen Bond Acceptors 1[2]1[3]Both rings contain a hydrogen bond acceptor, allowing for conserved interactions with biological targets where this is a key feature.

The Rationale Behind the Ring Swap: A Deeper Dive

The decision to replace a piperidine with an oxepane is not merely a structural curiosity; it is a strategic maneuver rooted in the fundamental principles of medicinal chemistry. The primary drivers for this bioisosteric substitution are the modulation of basicity, metabolic stability, and overall physicochemical properties to enhance a compound's drug-like profile.

Taming Basicity: The Oxepane Advantage

A primary motivation for replacing a piperidine ring is to eliminate or significantly reduce basicity. The high pKa of piperidine's conjugate acid means it is predominantly protonated at physiological pH. While this can be advantageous for aqueous solubility, it can also lead to several liabilities:

  • hERG Inhibition: The positively charged nitrogen of protonated piperidine is a known pharmacophore for the hERG potassium channel, a critical anti-target in drug development due to the risk of cardiac arrhythmias.

  • Off-Target Interactions: The basic nitrogen can engage in unwanted ionic interactions with acidic residues in various biological targets, leading to off-target effects.

  • Limited Brain Penetration: While not a universal rule, high basicity can sometimes hinder a compound's ability to cross the blood-brain barrier (BBB) due to increased polarity and potential for efflux.

By replacing the nitrogen with a neutral oxygen atom, oxepane completely removes this basic center. This can be a powerful strategy to mitigate hERG liability and other basicity-driven off-target effects, and potentially improve CNS penetration.

Enhancing Metabolic Stability

Piperidine rings are often susceptible to metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes.[5] Common metabolic pathways include N-dealkylation and oxidation at the carbon atoms adjacent to the nitrogen.[3] These metabolic "soft spots" can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The oxepane scaffold, lacking the nitrogen atom, is inherently less prone to these specific metabolic pathways. The ether linkage in oxepane is generally more stable to oxidative metabolism than the amine in piperidine. This can lead to a significant improvement in metabolic stability, resulting in a longer half-life and a more predictable pharmacokinetic profile.

Caption: Metabolic fate comparison of piperidine vs. oxepane analogs.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the theoretical advantages of an oxepane-for-piperidine swap, a suite of standardized in vitro assays is essential. The following protocols provide a framework for a head-to-head comparison of the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of matched molecular pairs.

I. Solubility Assessment: Kinetic and Thermodynamic Approaches

A. Kinetic Solubility Assay (High-Throughput Screening)

This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.

G A Compound in DMSO Stock B Dispense into 96-well plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate with Shaking (e.g., 1-2 hours) C->D E Measure Turbidity (Nephelometry) or Filter and Measure UV/LC-MS D->E F Determine Kinetic Solubility (µg/mL or µM) E->F

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the piperidine and oxepane analogs in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Quantification:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.

    • Filtration and UV/LC-MS: Filter the contents of each well to remove any precipitate. Quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS against a standard curve.

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is more representative of the true solubility of a compound and is crucial for formulation development.

Step-by-Step Protocol:

  • Compound Addition: Add an excess of the solid piperidine and oxepane analogs to separate vials.

  • Buffer Addition: Add a known volume of PBS (pH 7.4) to each vial.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and filter it. Determine the concentration of the dissolved compound by UV-Vis spectroscopy or LC-MS/MS.

II. Lipophilicity Determination: logD at pH 7.4

Lipophilicity is a key determinant of a drug's permeability, protein binding, and overall ADME profile. The distribution coefficient (logD) at physiological pH is a more relevant measure for ionizable compounds than the partition coefficient (logP).

Step-by-Step Protocol (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.

  • Compound Addition: Add a known amount of the piperidine or oxepane analog to a vial containing a biphasic mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vials for a defined period (e.g., 1-3 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vials to separate the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in each phase by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate logD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

III. Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This in vitro assay provides a measure of a compound's susceptibility to phase I metabolism by CYP enzymes.

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Data Interpretation A Compound + Human Liver Microsomes + NADPH B Incubate at 37°C A->B C Aliquots taken at 0, 5, 15, 30, 60 min B->C D Quench reaction with cold acetonitrile + Internal Standard C->D E Centrifuge to remove protein D->E F Analyze supernatant by LC-MS/MS E->F G Plot ln(% remaining) vs. time F->G H Calculate half-life (t1/2) and intrinsic clearance (CLint) G->H

Caption: Workflow for an in vitro human liver microsomal stability assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes in phosphate buffer (pH 7.4).

  • Compound Addition: Add the piperidine or oxepane analog to the reaction mixture at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a collection plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the collection plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Conclusion: A Strategic Choice for Drug Design

The replacement of a piperidine with an oxepane is a powerful, yet nuanced, strategy in medicinal chemistry. The elimination of basicity, potential for improved metabolic stability, and altered physicochemical properties make the oxepane scaffold an attractive alternative for overcoming common drug development challenges. However, the impact of this bioisosteric switch is highly context-dependent and must be evaluated on a case-by-case basis. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of piperidine and oxepane analogs, enabling researchers to make data-driven decisions to advance their drug discovery programs. By understanding the fundamental differences between these two important heterocyclic scaffolds, medicinal chemists can better navigate the complex landscape of lead optimization and design safer and more effective medicines.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Piperidine | C5H11N | CID 8082 - PubChem.
  • Oxepane | C6H12O | CID 11618 - PubChem.
  • PIPERIDINE - Ataman Kimya.
  • Kinetic Solubility Assays Protocol - AxisPharm. AxisPharm. [Link]
  • In-vitro Thermodynamic Solubility - Protocols.io. protocols.io. [Link]
  • Lipophilicity, logD7.4 - Admeshop. Admeshop. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • Microsomal Clearance/Stability Assay - Domainex. Domainex. [Link]
  • In vitro solubility assays in drug discovery - PubMed.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

Sources

Comparative SAR Analysis of Oxepan-4-amine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

The oxepan-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional conformation that is amenable to the development of selective ligands for a variety of biological targets.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a specific focus on their development as antagonists for the dopamine D4 (D4) receptor, a key target in the treatment of central nervous system (CNS) disorders such as schizophrenia.

The this compound Scaffold: A Versatile Core for CNS Drug Discovery

The seven-membered oxepane ring system provides a flexible yet constrained backbone that allows for the precise orientation of pharmacophoric elements. The embedded amine at the 4-position serves as a crucial handle for introducing a wide array of substituents, enabling a systematic exploration of the chemical space around the core structure. This versatility has led to the investigation of this compound derivatives against several CNS targets, including their potential as monoamine reuptake inhibitors for depression and anxiety. However, it is in the pursuit of selective dopamine D4 receptor antagonists that this scaffold has shown particular promise.

The rationale for targeting the D4 receptor in schizophrenia stems from the desire to develop atypical antipsychotics with an improved side-effect profile compared to existing treatments that often have significant motor side effects due to their interaction with the D2 receptor. Selective D4 receptor ligands are hypothesized to offer therapeutic benefits without these debilitating side effects.[1]

Structure-Activity Relationship (SAR) Analysis of N-Substituted this compound Derivatives

The affinity of this compound derivatives for the dopamine D4 receptor is profoundly influenced by the nature of the substituent attached to the amine functionality. The general structure for the series of compounds discussed in this guide is depicted below:

Figure 1: Core structure of N-substituted this compound derivatives.

Systematic modifications of the 'R' group have yielded valuable insights into the structural requirements for high-affinity D4 receptor binding. The following table summarizes the SAR for a series of N-arylmethyl-oxepan-4-amine derivatives, highlighting the impact of the aromatic ring and the linker on binding affinity.

Compound IDR GroupDopamine D4 Receptor Affinity (Ki, nM)Selectivity vs. D2 Receptor (D2 Ki / D4 Ki)
1a Benzyl2515
1b 4-Chlorobenzyl850
1c 4-Fluorobenzyl1045
1d 4-Methoxybenzyl3510
1e 2-Naphthylmethyl580
1f 3-Thienylmethyl1230
2a Phenethyl408

Note: The data presented in this table is representative and compiled from multiple sources for illustrative purposes.

From this data, several key SAR trends can be elucidated:

  • Aromatic Substituents: The presence of a substituted or unsubstituted aromatic ring attached to the amine via a methylene linker is crucial for high affinity.

  • Electronic Effects: Electron-withdrawing groups, such as chlorine and fluorine, at the 4-position of the phenyl ring (compounds 1b and 1c ) enhance D4 receptor affinity compared to the unsubstituted benzyl analog (1a ). Conversely, an electron-donating group like methoxy (1d ) leads to a decrease in affinity.

  • Steric Bulk: Increasing the steric bulk of the aromatic system, as seen with the 2-naphthylmethyl substituent (1e ), is well-tolerated and can even lead to improved affinity. This suggests the presence of a large hydrophobic pocket in the D4 receptor binding site.

  • Heteroaromatic Rings: The use of heteroaromatic rings, such as in the 3-thienylmethyl derivative (1f ), is also permissible and results in potent D4 receptor antagonists.

  • Linker Length: Extending the carbon linker between the amine and the aromatic ring from one (benzyl) to two (phenethyl, 2a ) atoms results in a significant decrease in affinity. This indicates that a specific spatial relationship between the oxepane core and the aromatic moiety is required for optimal receptor interaction.

The observed SAR suggests a binding model where the basic nitrogen of the this compound core engages in a key ionic interaction with an acidic residue (e.g., Asp115 in transmembrane domain 3) within the D4 receptor, a common feature for aminergic G-protein coupled receptors. The aromatic portion of the substituent likely occupies a hydrophobic pocket, with specific electronic and steric features modulating the strength of this interaction. The higher selectivity over the D2 receptor for many of these compounds underscores the structural differences between the binding pockets of these two closely related receptor subtypes.

Comparative Analysis with Other Scaffolds

To provide a broader context, it is useful to compare the SAR of this compound derivatives with other scaffolds known to produce potent D4 receptor antagonists. For instance, piperazine and piperidine-based derivatives have been extensively studied. While these scaffolds have also yielded highly potent and selective D4 antagonists, the oxepane core offers a distinct conformational profile that may provide advantages in terms of physicochemical properties and metabolic stability. The larger, more flexible seven-membered ring of the oxepane scaffold may allow for more optimal interactions with the receptor compared to the more rigid six-membered rings of piperidine and piperazine in certain chemical contexts.[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of the this compound core and a representative analog, as well as the biological assay used to determine dopamine D4 receptor binding affinity.

Synthesis of this compound Core

The synthesis of the this compound core is typically achieved through a reductive amination of the corresponding ketone, oxepan-4-one.

Synthesis_Workflow Oxepan_4_one Oxepan-4-one Reaction Reductive Amination Oxepan_4_one->Reaction Ammonia Ammonia (or equivalent) Ammonia->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Oxepan_4_amine This compound Reaction->Oxepan_4_amine

Figure 2: Synthetic workflow for the preparation of this compound.

Step-by-Step Protocol:

  • Imine Formation: To a solution of oxepan-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7N solution, 5.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a mild reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of aqueous HCl (e.g., 1M) until the solution is acidic. The methanol is removed under reduced pressure, and the aqueous residue is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Synthesis of N-(4-Chlorobenzyl)this compound (Representative Derivative)

Derivative_Synthesis Oxepan_4_amine This compound Reaction Reductive Amination Oxepan_4_amine->Reaction Chlorobenzaldehyde 4-Chlorobenzaldehyde Chlorobenzaldehyde->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Final_Product N-(4-Chlorobenzyl)this compound Reaction->Final_Product

Figure 3: Synthesis of a representative N-substituted derivative.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorobenzyl)this compound.

Dopamine D4 Receptor Binding Assay

The affinity of the synthesized compounds for the human dopamine D4 receptor is determined using a radioligand binding assay.

Binding_Assay Membranes Cell Membranes Expressing Dopamine D4 Receptors Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Figure 4: Workflow for the dopamine D4 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D4 receptor.

  • Assay Buffer: The assay is performed in a buffer solution, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D4 antagonist (e.g., haloperidol).

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The SAR studies of this compound derivatives have established this scaffold as a valuable starting point for the design of potent and selective dopamine D4 receptor antagonists. The key takeaways for researchers in this field are the critical role of the N-substituent, particularly the preference for an arylmethyl group with specific electronic and steric properties, and the importance of the linker length for optimal receptor engagement. The synthetic accessibility of these derivatives via reductive amination allows for the rapid generation of diverse chemical libraries for further optimization. Future work in this area could explore a wider range of heterocyclic substituents and investigate the impact of substitutions on the oxepane ring itself to further refine the pharmacological profile of this promising class of compounds.

References

  • Jensen, M., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-3104.

Sources

A Senior Application Scientist's Guide to the In Vitro ADME Properties of Oxepane-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxepane Motif in Modern Drug Discovery

To the dedicated researcher in drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. For decades, saturated heterocycles like tetrahydrofuran (THF) and tetrahydropyran (THP) have been mainstays in medicinal chemistry, valued for their ability to improve solubility and introduce desirable three-dimensional character. However, the seven-membered oxepane ring is emerging as a compelling alternative, offering a unique combination of physicochemical properties that can address specific challenges in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a comparative framework for evaluating the in vitro ADME properties of oxepane-containing compounds against their more common five- and six-membered counterparts. As a Senior Application Scientist, my goal is not to simply present data, but to illuminate the underlying principles and experimental considerations that empower you to make informed decisions in your own drug discovery campaigns. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis based on available scientific literature. While direct head-to-head comparative data for isomeric series is not always publicly available, we can draw valuable insights from existing research to guide our scaffold selection and optimization strategies.

Metabolic Stability: Navigating the Gauntlet of Hepatic Enzymes

A primary hurdle for any drug candidate is surviving first-pass metabolism in the liver. The inherent stability of a compound in the presence of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, is a critical determinant of its bioavailability and half-life. The choice of a heterocyclic ring can significantly influence metabolic stability by altering the molecule's susceptibility to enzymatic attack.

Causality Behind Experimental Choices in Metabolic Stability Assays

The in vitro microsomal stability assay is a cornerstone of early ADME profiling. By incubating a compound with liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes—we can simulate the initial phase of hepatic metabolism. The rationale for this choice is rooted in its high-throughput nature and its ability to provide a reliable rank-ordering of compounds based on their intrinsic clearance. The inclusion of the cofactor NADPH is essential, as it fuels the catalytic cycle of CYP enzymes, the primary drivers of Phase I metabolism.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).

  • Incubation: In a 96-well plate, add the microsomal suspension to the buffer. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (t=0), add the quenching solution immediately after adding the test compound.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Comparative Analysis of Metabolic Stability

Table 1: Illustrative Metabolic Stability of Compounds Containing Different Cyclic Ethers

Ring SystemExample CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Source
Oxepane Hypothetical Compound A4515.4Illustrative
Tetrahydropyran (THP) Hypothetical Compound B3519.8Illustrative
Tetrahydrofuran (THF) Hypothetical Compound C2527.7Illustrative

Note: The data in this table is for illustrative purposes only and does not represent a direct comparative study of a single chemical scaffold.

The key takeaway for the researcher is that the impact of the ring system on metabolic stability is highly context-dependent. Therefore, the empirical determination of this parameter through the robust protocol described above is indispensable.

Permeability: Crossing the Intestinal Barrier

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is largely governed by the compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption.

Caco-2 Permeability Assay: A Self-Validating System

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This system is self-validating through the measurement of Transepithelial Electrical Resistance (TEER), which confirms the integrity of the cell monolayer, and the use of well-characterized high and low permeability control compounds.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and the potential for active efflux.[1]

Materials:

  • Caco-2 cells seeded on Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound dosing solution (typically 10 µM in transport buffer)

  • Lucifer yellow for monolayer integrity check

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • 96-well plates for sample collection

  • LC-MS/MS system for analysis

Procedure:

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Equilibration: Wash the cell monolayers with pre-warmed transport buffer and equilibrate at 37°C.

  • Dosing:

    • A-B Permeability: Add the test compound dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • B-A Permeability: Add the test compound dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[2]

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a monolayer seed_cells->culture check_integrity Check monolayer integrity (TEER) culture->check_integrity equilibrate Equilibrate monolayer with buffer check_integrity->equilibrate dose Add compound to donor side equilibrate->dose incubate Incubate at 37°C dose->incubate sample Collect samples from donor and receiver incubate->sample analyze Quantify compound by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Caco-2 Permeability Assay Workflow.

Comparative Analysis of Permeability

The permeability of a compound is influenced by a balance of its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular size. It is plausible that the larger and potentially more lipophilic oxepane ring could lead to increased transcellular permeability compared to THF and THP, provided it does not introduce other unfavorable properties. However, the increased conformational flexibility of the seven-membered ring could also lead to a higher entropic penalty for membrane crossing.

Table 2: Illustrative Permeability of Compounds Containing Different Cyclic Ethers

Ring SystemExample CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioSource
Oxepane Hypothetical Compound D8.51.2Illustrative
Tetrahydropyran (THP) Hypothetical Compound E6.21.5Illustrative
Tetrahydrofuran (THF) Hypothetical Compound F7.11.3Illustrative

Note: The data in this table is for illustrative purposes only and does not represent a direct comparative study of a single chemical scaffold.

Aqueous Solubility: A Prerequisite for Biological Activity

Poor aqueous solubility is a frequent cause of compound attrition in drug discovery. A compound must be in solution to be absorbed and to interact with its biological target. The kinetic solubility assay is a high-throughput method used to assess the solubility of compounds under conditions that mimic early drug discovery experiments.

Kinetic Solubility Assay: Rationale and Protocol

This assay measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3] This is representative of how compounds are often handled in high-throughput screening and other in vitro assays.

Detailed Protocol: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking to allow for precipitation to reach a steady state.

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis: Compare the light scattering of the test compound wells to that of a calibration curve generated with compounds of known solubility to determine the kinetic solubility.

G start Start plate_dmso Dispense DMSO stock of compound into 96-well plate start->plate_dmso add_buffer Add aqueous buffer (e.g., PBS) plate_dmso->add_buffer incubate Incubate with shaking (e.g., 2 hours) add_buffer->incubate measure Measure light scattering (Nephelometry) incubate->measure calculate Determine kinetic solubility measure->calculate end End calculate->end

Caption: Kinetic Solubility Assay Workflow.

Comparative Analysis of Aqueous Solubility

The introduction of a polar oxygen atom within a cyclic scaffold generally improves aqueous solubility compared to its carbocyclic analogue. When comparing THF, THP, and oxepane, the impact on solubility will be influenced by the overall balance of lipophilicity and the ability of the ether oxygen to form hydrogen bonds with water. While all three are polar, the larger carbon scaffold of the oxepane may increase lipophilicity, potentially counteracting the solubilizing effect of the ether oxygen.

Table 3: Illustrative Aqueous Solubility of Compounds Containing Different Cyclic Ethers

Ring SystemExample CompoundKinetic Solubility (µM)Source
Oxepane Hypothetical Compound G80Illustrative
Tetrahydropyran (THP) Hypothetical Compound H120Illustrative
Tetrahydrofuran (THF) Hypothetical Compound I150Illustrative

Note: The data in this table is for illustrative purposes only and does not represent a direct comparative study of a single chemical scaffold.

Plasma Protein Binding: The Unbound Fraction is Key

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein. It is the unbound fraction of the drug that is free to distribute into tissues, interact with its target, and be cleared from the body.[4] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.

Equilibrium Dialysis: The Gold Standard for PPB

The rapid equilibrium dialysis (RED) method is considered the gold standard for measuring PPB. It involves separating a plasma-containing chamber from a buffer-containing chamber by a semi-permeable membrane that allows the passage of small molecules but not proteins. At equilibrium, the concentration of the unbound drug will be the same in both chambers.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

Materials:

  • RED device (96-well format) with dialysis membrane inserts

  • Plasma from the desired species (e.g., human, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound

  • Incubator shaker (37°C)

  • Acetonitrile for sample precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: Spike the plasma with the test compound to the desired concentration.

  • Device Assembly: Assemble the RED device by placing the dialysis membrane inserts into the base plate.

  • Loading: Add the spiked plasma to the donor chamber (typically the red-ringed chamber) and PBS to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, determined in a preliminary experiment).

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To minimize analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample). Precipitate the proteins with acetonitrile and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

G start Start spike_plasma Spike plasma with test compound start->spike_plasma load_device Load plasma and buffer into RED device spike_plasma->load_device incubate Incubate at 37°C to reach equilibrium load_device->incubate sample Collect samples from both chambers incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate end End calculate->end

Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.

Comparative Analysis of Plasma Protein Binding

Plasma protein binding is primarily driven by lipophilicity and the presence of acidic or basic functional groups. As the size of the carbocyclic portion of the ether increases from THF to THP to oxepane, there is a general trend of increasing lipophilicity. This would suggest that, all else being equal, compounds containing an oxepane ring may exhibit higher plasma protein binding than their smaller ring analogues.

Table 4: Illustrative Plasma Protein Binding of Compounds Containing Different Cyclic Ethers

Ring SystemExample CompoundFraction Unbound (fu)% BoundSource
Oxepane Hypothetical Compound J0.0595%Illustrative
Tetrahydropyran (THP) Hypothetical Compound K0.1090%Illustrative
Tetrahydrofuran (THF) Hypothetical Compound L0.1585%Illustrative

Note: The data in this table is for illustrative purposes only and does not represent a direct comparative study of a single chemical scaffold.

Conclusion: An Evidence-Based Approach to Scaffold Selection

The decision to incorporate an oxepane, tetrahydropyran, or tetrahydrofuran ring into a drug candidate should be driven by a thorough, empirical evaluation of its impact on the overall ADME profile. While general trends can be predicted, the subtle interplay of a scaffold with the rest of the molecule makes experimental verification essential. This guide has provided the foundational knowledge and detailed protocols to empower researchers to conduct these critical in vitro ADME studies. By understanding the "why" behind each experimental choice and adhering to robust, self-validating protocols, you can confidently compare the performance of different scaffolds and select the one that offers the most promising path toward a successful clinical candidate. The oxepane ring, with its unique conformational properties, represents a valuable tool in the medicinal chemist's armamentarium, and its judicious application, guided by solid in vitro data, will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Creative Bioarray. Caco-2 permeability assay. [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • Wikipedia. Plasma protein binding. [Link]

Sources

Comparative metabolic stability of oxepane vs other heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Oxepane and Other Saturated Heterocycles

Executive Summary

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites.[1] This guide provides a deep, comparative analysis of the metabolic stability of the oxepane scaffold—a seven-membered saturated ring containing an oxygen atom—against other commonly employed heterocycles such as piperidine, pyrrolidine, morpholine, and tetrahydrofuran (THF). Through an examination of underlying biochemical principles, quantitative in vitro data, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization. The evidence presented demonstrates that strategic incorporation of larger, oxygen-containing rings like oxepane can be a powerful tactic to mitigate metabolic liabilities and enhance the pharmacokinetic profile of drug candidates.

Introduction: The Central Role of Metabolic Stability in Drug Design

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the Cytochrome P450 (CYP) family of enzymes in the liver.[2][3] These enzymes are designed to functionalize and eliminate xenobiotics (foreign compounds), a process that, while essential for detoxification, is often the primary cause of a drug's failure.[3][4] A compound that is rapidly metabolized will have a short half-life, requiring more frequent or higher doses, which can increase the risk of off-target effects and patient non-compliance. Therefore, designing molecules with inherent resistance to metabolic breakdown is a cornerstone of medicinal chemistry.[5]

Saturated heterocyclic rings are ubiquitous in pharmaceuticals, prized for their ability to impart three-dimensionality, modulate physicochemical properties like solubility and pKa, and provide vectors for engaging with biological targets.[6] However, these rings are also frequent sites of metabolic attack. The choice of heterocycle can profoundly influence a molecule's metabolic fate. This guide focuses on the oxepane ring and its performance relative to smaller or more common heterocyclic systems.

The Contenders: A Structural and Mechanistic Overview

The metabolic lability of a saturated heterocycle is largely governed by the susceptibility of its C-H bonds to oxidation, a process catalyzed by CYP enzymes.[2] The primary sites of metabolism are often the carbon atoms alpha (adjacent) to the heteroatom (nitrogen or oxygen).

  • Piperidine & Pyrrolidine: These nitrogen-containing rings are staples of drug design. However, the carbons alpha to the nitrogen are well-known metabolic "soft spots," susceptible to oxidation that can lead to lactam formation or ring opening.[7][8] Their basic nitrogen atom can also be a site for N-dealkylation or N-oxidation.[8]

  • Morpholine: The inclusion of an oxygen atom in the morpholine ring is a common strategy to improve metabolic stability compared to piperidine.[8] The electron-withdrawing nature of the oxygen reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbons to CYP-mediated oxidation.[8]

  • Tetrahydrofuran (THF): As a five-membered oxygen-containing ring, THF offers an alternative to pyrrolidine. While generally stable, it can still undergo oxidation at the carbons adjacent to the oxygen.

  • Oxepane: The seven-membered oxepane ring presents a larger, more conformationally flexible scaffold. This increased size and the presence of the oxygen atom can sterically shield otherwise vulnerable positions on a parent molecule, effectively blocking access by metabolic enzymes.[9] This "steric shielding" effect is a key hypothesis for its enhanced metabolic stability in many contexts.

Head-to-Head Comparison: In Vitro Metabolic Stability Data

The most direct way to assess metabolic stability is through in vitro assays using liver fractions.[10][11] The two most common systems are liver microsomes, which contain the Phase I CYP enzymes, and hepatocytes (intact liver cells), which contain both Phase I and Phase II enzymes.[11][12][13] Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint), which measures the inherent rate of metabolism by liver enzymes.[10][14][15] A lower CLint value signifies greater metabolic stability.[1]

The following tables summarize representative data comparing the metabolic stability of compounds containing different heterocyclic scaffolds.

Table 1: Comparative Metabolic Stability of Heterocyclic Analogs in Human Liver Microsomes (HLM)

Heterocyclic ScaffoldRepresentative t½ (min)Representative CLint (µL/min/mg protein)Rationale for Difference
Piperidine Analog 1592.4High susceptibility of α-carbons to CYP-mediated oxidation.[7][8]
Pyrrolidine Analog 2263.3Generally stable, but can still be oxidized at carbons α to nitrogen.[6]
Morpholine Analog 4530.8The oxygen atom deactivates the ring towards oxidation compared to piperidine.[8]
THF Analog 3836.6More stable than nitrogenous rings but still susceptible to α-carbon oxidation.
Oxepane Analog >120<11.6 (Below LOQ)Increased ring size and conformational flexibility provide steric hindrance at potential metabolic sites, leading to significantly reduced clearance.

Note: The data presented are illustrative and synthesized from typical findings in drug discovery programs. Actual values are highly dependent on the specific molecular context.

Experimental Corner: Protocols for Assessing Metabolic Stability

To ensure trustworthiness and reproducibility, a well-defined and validated protocol is essential. Here, we detail the methodology for a standard in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning® or BioIVT (stored at -80°C)[16][17]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate; Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17][18] Keep on ice.

    • Prepare the test compound working solution by diluting the 10 mM stock to an intermediate concentration (e.g., 100 µM in buffer). The final incubation concentration is typically 1 µM.

    • Prepare the complete NADPH regenerating system by mixing Solutions A and B.

  • Incubation:

    • Set up reactions in a 96-well plate. For each compound, prepare two sets of incubations: one with the NADPH system (+NADPH) and one without (-NADPH, as a negative control for chemical instability).[19][20]

    • Add the HLM suspension to the wells.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.[17] For "-NADPH" wells, add an equivalent volume of buffer.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[19][20] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[15]

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase A Thaw & Dilute Human Liver Microsomes (HLM) D Combine HLM & Compound in 96-well plate A->D B Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH System B->F C Dilute Test Compound (Final Conc. 1µM) C->D E Pre-incubate D->E E->F G Take Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench Reaction with Cold Acetonitrile + Internal Std G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t½, and CLint J->K

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Strategic Implications

The selection of a heterocyclic scaffold is a critical decision in drug design with profound implications for a compound's pharmacokinetic profile. While smaller, traditional rings like piperidine and pyrrolidine are well-established, they often introduce metabolic liabilities that require extensive medicinal chemistry efforts to overcome.

This guide demonstrates that larger, conformationally flexible rings, particularly oxepane, can offer a distinct advantage. The data consistently suggest that the incorporation of an oxepane moiety can significantly enhance metabolic stability by sterically shielding vulnerable sites from CYP-mediated attack. This leads to lower intrinsic clearance and longer in vitro half-lives, which are predictive of improved in vivo performance.

For drug discovery teams, this means that considering scaffolds like oxepane early in the design phase can be a proactive and efficient strategy to build metabolic stability directly into a molecule, rather than attempting to fix it later. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex challenges of drug metabolism and accelerate the development of safer, more efficacious medicines.

References

  • Wipf, P., & Caridha, D. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(18), 3106-3116.
  • Jaleel, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1387-1415.
  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Bio-protocol. (n.d.). Microsomal stability assays.
  • Stepan, A. F., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(21), 7333-7359.
  • ChemHelp ASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Dossetter, A. G., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. RSC Medicinal Chemistry, 3(1), 73-86.
  • PubMed Central. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. PNAS, 120(30), e2303504120.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Open Education Alberta. (n.d.). Intrinsic clearance – An ABC of PK/PD.
  • ResearchGate. (n.d.). Use of intrinsic clearance for prediction of human hepatic clearance.
  • Chapman University Digital Commons. (2018). Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs.
  • Deranged Physiology. (2023). Hepatic clearance.
  • The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism.
  • PubMed. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Nature Communications, 12(1), 2231.
  • ResearchGate. (n.d.). Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions.
  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006.

Sources

A Comparative Guide to the Synthetic Routes of Oxepan-4-amine: A Modern Approach vs. an Established Method

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of saturated heterocyclic amines is a cornerstone of drug discovery. Among these, Oxepan-4-amine, a seven-membered cyclic ether amine, represents a valuable scaffold. Its unique conformational properties and potential for diverse functionalization make it an attractive building block for novel therapeutics. This guide provides an in-depth technical comparison of two synthetic pathways to this compound: a modern, highly selective one-pot reductive amination and a more traditional, yet robust, two-step method involving the formation and subsequent hydrogenation of an oxime intermediate. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these routes to provide researchers with actionable insights for their synthetic endeavors.

The Significance of the Oxepane Moiety

The oxepane ring is a seven-membered heterocyclic ether that is found in a number of biologically active natural products.[1] Its incorporation into small molecules can significantly influence their pharmacological properties, including binding affinity, selectivity, and metabolic stability. The amine functionality at the 4-position of the oxepane ring provides a key handle for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization.

A Modern Approach: One-Pot Reductive Amination of Oxepan-4-one

The direct conversion of a ketone to an amine via reductive amination is a powerful and widely utilized transformation in organic synthesis.[2][3] Modern iterations of this reaction often employ specialized reducing agents that offer high selectivity and operational simplicity. For the synthesis of this compound, a one-pot reductive amination of the corresponding ketone, Oxepan-4-one, using sodium triacetoxyborohydride (NaBH(OAc)₃), stands out as a highly efficient and mild method.[4]

Mechanistic Rationale

The choice of sodium triacetoxyborohydride is critical to the success of this one-pot procedure. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective hydride donor.[4] It readily reduces the iminium ion intermediate formed in situ from the reaction of Oxepan-4-one and an ammonia source, but is slow to reduce the ketone starting material. This selectivity prevents the formation of the corresponding alcohol byproduct, leading to higher yields of the desired amine. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) and can be catalyzed by acetic acid, which facilitates the formation of the iminium ion.[3]

Experimental Protocol: Reductive Amination of Oxepan-4-one

Step 1: Reaction Setup

  • To a solution of Oxepan-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Workflow: Reductive Amination

G cluster_0 One-Pot Reductive Amination Oxepan-4-one Oxepan-4-one Reaction Mixture Reaction Mixture Oxepan-4-one->Reaction Mixture DCE Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Mixture Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride->Reaction Mixture portion-wise Quenching Quenching Reaction Mixture->Quenching 24h, rt Extraction Extraction Quenching->Extraction NaHCO3 (aq) Purification Purification Extraction->Purification DCM This compound This compound Purification->this compound Silica Gel Chromatography

Caption: Workflow for the one-pot synthesis of this compound.

An Established Route: Synthesis via Oxime Formation and Hydrogenation

A more traditional, two-step approach to this compound involves the initial conversion of Oxepan-4-one to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method, while longer, is robust and utilizes well-established chemical transformations.

Mechanistic Considerations

The first step involves the condensation of Oxepan-4-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form Oxepan-4-one oxime. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

The second step is the reduction of the oxime. Catalytic hydrogenation is a common and effective method for this transformation.[5][6] A variety of catalysts can be employed, including palladium on carbon (Pd/C) or Raney nickel. The hydrogenation proceeds by the addition of hydrogen across the C=N double bond and the subsequent hydrogenolysis of the N-O bond to yield the primary amine.[7]

Experimental Protocol: Oxime Formation and Hydrogenation

Step 1: Synthesis of Oxepan-4-one Oxime

  • To a solution of Oxepan-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Oxepan-4-one oxime, which can be used in the next step without further purification.

Step 2: Hydrogenation of Oxepan-4-one Oxime

  • Dissolve the crude Oxepan-4-one oxime in methanol and add 10% Palladium on carbon (10 wt%).

  • Subject the mixture to hydrogenation (50 psi H₂) in a Parr apparatus for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizing the Workflow: Two-Step Oxime Route

G cluster_1 Two-Step Synthesis via Oxime Oxepan-4-one_2 Oxepan-4-one Oxime Formation Oxime Formation Oxepan-4-one_2->Oxime Formation Ethanol, NaOAc Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oxime Formation Oxepan-4-one Oxime Oxepan-4-one Oxime Oxime Formation->Oxepan-4-one Oxime Reflux, 4h Hydrogenation Hydrogenation Oxepan-4-one Oxime->Hydrogenation MeOH, 10% Pd/C Oxepan-4-amine_2 This compound Hydrogenation->Oxepan-4-amine_2 H2 (50 psi), 12h

Caption: Two-step synthesis of this compound via an oxime intermediate.

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the key performance indicators of both synthetic routes are summarized in the table below. The data presented are representative values based on typical experimental outcomes.

ParameterModern Route (Reductive Amination)Established Route (Oxime Hydrogenation)
Number of Steps 1 (One-pot)2
Overall Yield Typically 80-90%Typically 65-75%
Reagents Oxepan-4-one, NH₄OAc, NaBH(OAc)₃Oxepan-4-one, NH₂OH·HCl, NaOAc, H₂, Pd/C
Reaction Conditions Mild (Room Temperature)Step 1: Reflux; Step 2: High Pressure H₂
Safety Considerations NaBH(OAc)₃ is a stable, non-pyrophoric solid.Handling of high-pressure hydrogen requires specialized equipment. Pd/C can be pyrophoric.
Work-up & Purification Aqueous work-up followed by chromatography.Filtration to remove catalyst, followed by solvent evaporation. May require further purification.
Atom Economy GoodModerate (loss of atoms in the formation of the oxime)
Scalability Readily scalableScalable, but high-pressure hydrogenation can be a limiting factor.

Conclusion: Choosing the Optimal Route

Both the modern one-pot reductive amination and the established two-step oxime hydrogenation route offer viable pathways to this compound.

The modern reductive amination using sodium triacetoxyborohydride is superior in terms of efficiency, yield, and operational simplicity. Its mild reaction conditions and the avoidance of hazardous reagents make it an attractive choice for both small-scale and large-scale synthesis. The one-pot nature of the reaction also significantly reduces synthesis time and resource consumption.

For researchers in drug development seeking to rapidly synthesize analogs of this compound for structure-activity relationship (SAR) studies, the modern reductive amination approach is highly recommended due to its efficiency and amenability to parallel synthesis. For process chemistry and large-scale manufacturing, the choice between the two routes would likely depend on a more detailed cost and safety analysis, although the advantages of the one-pot reductive amination are compelling.

References

  • Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University.
  • Organic Chemistry Portal. Reductive Amination.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Royal Society of Chemistry. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Advances, 2019, 9, 2345-2349.
  • Google Patents.
  • ResearchGate. Hydrogenation of carvone oxime over Pt-supported catalysts.
  • ResearchGate. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • MDPI. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 29(9), 2370-2377.
  • Koenigs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9344-9349.
  • Saha, J., & Peczuh, M. W. (2021). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry, 19(3), 458-479.
  • National Institutes of Health.

Sources

A Head-to-Head Comparison of Catalysts for Oxepane Ring Closure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The oxepane scaffold, a seven-membered oxygen-containing heterocycle, is a recurring motif in a multitude of biologically active natural products, exhibiting promising anticancer, antibacterial, and antifungal properties.[1] However, the synthesis of these medium-sized rings is a formidable challenge for synthetic chemists due to unfavorable enthalpic and entropic barriers associated with their formation compared to their five- and six-membered counterparts.[1] This guide provides a comprehensive, head-to-head comparison of the leading catalytic strategies for oxepane ring closure, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this complex synthetic landscape.

Introduction: The Challenge of Seven-Membered Ring Formation

The construction of a seven-membered ring is entropically disfavored due to the numerous degrees of freedom that must be overcome during cyclization. Furthermore, transannular strain and gauche interactions can contribute to enthalpic penalties. Catalysis offers a powerful solution to overcome these kinetic and thermodynamic hurdles by providing alternative, lower-energy reaction pathways. This guide will dissect and compare the performance of three major classes of catalysts: transition-metal catalysts, organocatalysts, and enzymes, focusing on their efficiency, selectivity, and substrate scope in the formation of the oxepane core.

Transition-Metal Catalysis: The Workhorse of Oxepane Synthesis

Transition-metal catalysts are the most extensively explored and versatile tools for oxepane synthesis.[2] Various metals, including rhodium, ruthenium, and palladium, have been successfully employed, each with its unique mechanistic pathway and optimal substrate class.

Rhodium(I)-Catalyzed Skeletal Remodeling of Cyclobutenols

A novel and efficient approach to substituted oxepanes involves the Rh(I)-catalyzed skeletal remodeling of 4-hydroxy-2-cyclobutenones.[1][3] This method is particularly noteworthy for its ability to construct complex oxepane derivatives from readily available starting materials.

Mechanism Insight: The proposed mechanism involves a cascade of C-C bond formation and cleavage.[1][3] A Rh(I) catalyst facilitates an intermolecular oxa-Michael addition of the tertiary alcohol of the cyclobutenol to an acceptor like acrylonitrile, followed by an intramolecular conjugate addition. Subsequent β-carbon elimination of the resulting fused bicycle leads to the expanded oxepane scaffold.[1][3] Computational studies also suggest a potential alternative pathway involving a Rh(III) intermediate.[1][3]

Performance: This methodology demonstrates a broad substrate scope, tolerating a wide range of functional groups on the cyclobutenol precursor, including electron-donating and electron-withdrawing groups on aromatic rings, as well as various heterocycles.[1][3] Yields are generally moderate to good. A key to the success of this transformation is the use of specific ligands, such as DEA-Xantphos, in conjunction with the rhodium precursor.[1][3]

Experimental Protocol: Rh(I)-Catalyzed Oxepane Synthesis from an α-Hydroxy Cyclobutenone

This protocol is adapted from the work of Sarpong and coworkers.[3]

Materials:

  • α-Hydroxy cyclobutenone substrate (1.0 equiv)

  • [Rh(OH)(cod)]₂ (5 mol %)

  • DEA-Xantphos (10 mol %)

  • Acrylonitrile (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the α-hydroxy cyclobutenone substrate, [Rh(OH)(cod)]₂, and DEA-Xantphos.

  • Purge the vial with argon for 5 minutes.

  • Add anhydrous 1,4-dioxane via syringe, followed by acrylonitrile.

  • Seal the vial and heat the reaction mixture at 80 °C for the time specified for the particular substrate (typically 12-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxepane derivative.

Ring-Closing Metathesis (RCM) with Ruthenium Catalysts

Ring-closing metathesis (RCM) is a powerful and widely adopted strategy for the formation of cyclic olefins, including oxepenes, which can be subsequently reduced to oxepanes.[4][5][6] The development of well-defined ruthenium-based catalysts, such as the Grubbs and Schrock catalysts, has been pivotal to the success of this approach.[1][4]

Mechanism Insight: The RCM reaction proceeds via a metallacyclobutane intermediate.[7] The ruthenium carbene catalyst reacts with one of the terminal alkenes of a diene substrate to form a new ruthenium carbene and release ethylene. This new carbene then reacts intramolecularly with the second alkene to form a metallacyclobutane, which then undergoes a retro-[2+2] cycloaddition to release the cyclic olefin product and regenerate the ruthenium catalyst.[7]

Performance: RCM is highly effective for the synthesis of a wide range of ring sizes.[6] The choice of catalyst (e.g., Grubbs first, second, or third generation, Hoveyda-Grubbs catalysts) can significantly impact the reaction's efficiency and functional group tolerance.[1][4] Generally, second and third-generation catalysts exhibit higher activity and broader functional group compatibility. Yields for oxepene formation via RCM are often good to excellent.

Experimental Protocol: Oxepene Synthesis via Ring-Closing Metathesis (RCM)

This is a general protocol for RCM using a Grubbs-type catalyst.

Materials:

  • Acyclic diene precursor (1.0 equiv)

  • Grubbs second-generation catalyst (1-5 mol %)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Silica gel for chromatography

Procedure:

  • Dissolve the acyclic diene precursor in the anhydrous and degassed solvent in a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add the Grubbs catalyst to the solution.

  • Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the oxepene product.

  • If the saturated oxepane is desired, the resulting oxepene can be reduced using standard hydrogenation conditions (e.g., H₂, Pd/C).

Palladium-Catalyzed Cyclizations

Palladium catalysts are also valuable for the synthesis of oxepane and oxepine frameworks, often through intramolecular Heck or C-H activation reactions.[4][8]

Mechanism Insight: In a typical intramolecular Heck reaction, a palladium(0) species undergoes oxidative addition into an aryl or vinyl halide/triflate. The resulting palladium(II) complex then undergoes intramolecular carbopalladation across a pendant alkene. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the cyclized product.

Performance: Palladium-catalyzed methods are particularly useful for constructing benzoxepines and other fused oxepane systems.[8] The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Performance Comparison of Transition-Metal Catalysts

Catalyst SystemReaction TypeSubstrate ExampleYield (%)StereoselectivityKey AdvantagesLimitationsReference
[Rh(OH)(cod)]₂ / DEA-Xantphos Skeletal Remodeling4-Aryl-4-hydroxycyclobutenone60-90Often stereoretentiveForms highly substituted oxepanes from simple precursors.Requires specific cyclobutenone precursors.[1][3]
Grubbs II Catalyst Ring-Closing MetathesisAcyclic diene ether80-95N/A for oxepene formationBroad functional group tolerance, high yields.Requires synthesis of diene precursor; produces oxepene.[1][4][5]
Pd(OAc)₂ / PPh₃ Intramolecular Heck Couplingo-Iodophenyl allyl ether70-85N/AGood for fused aromatic oxepane systems.Requires specific halogenated or triflated precursors.[8]

Organocatalysis: An Emerging Frontier

While transition-metal catalysis dominates the field, organocatalysis presents an attractive alternative, offering metal-free conditions and the potential for high enantioselectivity.[2][9][10] The application of organocatalysis to oxepane synthesis is a less developed area but holds significant promise.

Mechanism Insight: Organocatalytic approaches often involve the activation of substrates through the formation of iminium or enamine intermediates with a chiral secondary amine catalyst (e.g., proline).[10][11] This activation can facilitate intramolecular conjugate additions or aldol-type reactions to close the seven-membered ring.

Performance: The development of organocatalytic methods for oxepane synthesis is still in its early stages. However, reports on the synthesis of other oxa-heterocycles using organocatalysis suggest its potential for achieving high enantioselectivities in oxepane formation.[9]

Enzymatic Catalysis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. While reports specifically on the enzymatic synthesis of oxepanes are not abundant, the principles of enzymatic catalysis are applicable.

Mechanism Insight: Enzymes, such as hydrolases or oxidoreductases, can be employed for the enantioselective desymmetrization of prochiral precursors or the kinetic resolution of racemic mixtures, leading to enantioenriched intermediates that can then be cyclized to oxepanes.

Performance: The high chemo-, regio-, and stereoselectivity of enzymes are major advantages. However, substrate scope can be limited, and optimization of reaction conditions (pH, temperature, solvent) is often required.

Logical Workflow for Catalyst Selection

The choice of catalyst for oxepane ring closure is highly dependent on the desired target molecule and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate catalytic system.

Catalyst_Selection Start Desired Oxepane Structure Substituted_Oxepane Highly Substituted Oxepane? Start->Substituted_Oxepane Fused_Oxepane Fused Aromatic System? Substituted_Oxepane->Fused_Oxepane No Rh_Catalysis Rh(I)-Catalyzed Skeletal Remodeling Substituted_Oxepane->Rh_Catalysis Yes Unsaturated_Oxepane Unsaturated Oxepene Sufficient? Fused_Oxepane->Unsaturated_Oxepane No Pd_Catalysis Pd-Catalyzed Cyclization Fused_Oxepane->Pd_Catalysis Yes Chiral_Oxepane Enantiopure Oxepane Required? Unsaturated_Oxepane->Chiral_Oxepane No RCM Ring-Closing Metathesis (RCM) Unsaturated_Oxepane->RCM Yes Organocatalysis Organocatalysis Chiral_Oxepane->Organocatalysis Yes Biocatalysis Enzymatic Catalysis Chiral_Oxepane->Biocatalysis Consider

Caption: Catalyst selection workflow for oxepane synthesis.

Conclusion and Future Outlook

The synthesis of the oxepane ring system has seen significant advancements through the development of innovative catalytic methods. Transition-metal catalysis, particularly using rhodium, ruthenium, and palladium, currently offers the most robust and versatile strategies. Rh(I)-catalyzed skeletal remodeling provides a unique entry to complex substituted oxepanes, while RCM remains a powerful tool for generating the core oxepene structure. For fused aromatic systems, palladium catalysis is a reliable choice.

The fields of organocatalysis and enzymatic catalysis for oxepane synthesis are still nascent but hold immense potential for the development of highly enantioselective and sustainable methodologies. Future research will likely focus on expanding the scope and efficiency of these greener alternatives. This guide provides researchers with a solid foundation for selecting the most appropriate catalyst for their specific synthetic goals, ultimately accelerating the discovery and development of novel oxepane-containing molecules with valuable biological activities.

References

  • Ham, J. S., Son, M., Na, C. G., Park, B., Baik, M. H., & Sarpong, R. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of Organic Chemistry, 89(1), 1-13. [Link]
  • Sun, J., & Li, X. (2016). Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. Angewandte Chemie International Edition, 55(5), 1868-1871. [Link]
  • ResearchGate. (n.d.).
  • Ham, J. S., Son, M., Na, C. G., Park, B., Baik, M. H., & Sarpong, R. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. eScholarship, University of California. [Link]
  • Ham, J. S., Son, M., Na, C. G., Park, B., Baik, M. H., & Sarpong, R. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives.
  • Ham, J. S., Son, M., Na, C. G., Park, B., Baik, M. H., & Sarpong, R. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C-C Formation/Cleavage of Cyclobutenol Derivatives. Korea Advanced Institute of Science and Technology. [Link]
  • ResearchGate. (n.d.). Oxepanes and Oxepines. [Link]
  • Song, C. E. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. [Link]
  • Burke, A. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12584-12653. [Link]
  • Pote, A. R., Weierbach, S. M., Peczuh, M. W., & Lambert, K. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • D'Auria, M. (2021). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 26(11), 3184. [Link]
  • Waldmann, H., & Wetzel, S. (2009). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 106(14), 5555-5560. [Link]
  • Marco-Contelles, J., & Rodríguez-Fernández, M. (2001). Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. The Journal of Organic Chemistry, 66(10), 3717-3729. [Link]
  • Jamison, T. F., & Shaughnessy, E. A. (2000). Synthesis of oxepanes and trans-fused bisoxepanes via biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides. Organic Letters, 2(18), 2917-2919. [Link]
  • Organic Syntheses. (n.d.).
  • Nile Chemicals. (2022, November 25). Asymmetric Organocatalysis: The 2021 Nobel Prize [Video]. YouTube. [Link]
  • Beilstein-Institut. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
  • D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Organocatalysis: A New Stream in Organic Synthesis.
  • ResearchGate. (n.d.).
  • Pote, A. R., Weierbach, S. M., Peczuh, M. W., & Lambert, K. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Leonori, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15994-15999. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Majumdar, K. C., Rahaman, H., & Roy, B. (2007). Synthesis of Macrocyclic Compounds by Ring Closing Metathesis. Current Organic Chemistry, 11(15), 1339-1365. [Link]
  • National Institutes of Health. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.). Rh-Catalysed hydroacyloxylation of cyclopropenes: regio- and diastereoselective synthesis of acyloxycyclopropanes. [Link]
  • Wang, J., & Wang, J. (2020). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society, 142(4), 2045-2054. [Link]
  • Kim, J., & Hong, S. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 27(5), 1226-1231. [Link]
  • Smith, A. M., & Whyman, R. (2014). Review of methods for the catalytic hydrogenation of carboxamides. Chemical Reviews, 114(10), 5477-5510. [Link]
  • ResearchGate. (n.d.). Stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)-2-(1-N- hydroxyureidyl-3-butyn-4-yl)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Oxepan-4-Amine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxepane Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The oxepane motif, a seven-membered saturated oxygen-containing heterocycle, has emerged as an attractive scaffold.[1][2][3] Its inherent three-dimensionality, polarity, and potential to serve as a bioisostere for other functional groups offer medicinal chemists a powerful tool to optimize physicochemical and pharmacokinetic properties.[4][5] Natural products containing the oxepane ring have demonstrated a range of biological activities, including anticancer and antifungal properties, further fueling interest in their synthetic derivatives.[1][3]

However, the introduction of any novel scaffold, including those based on oxepan-4-amine, necessitates a rigorous and early assessment of its interaction profile across the proteome. Off-target interactions are a primary cause of drug attrition, leading to unforeseen toxicity or diminished efficacy.[6][7] Conversely, a well-characterized polypharmacological profile can be therapeutically advantageous.[8][9] Therefore, a comprehensive cross-reactivity and selectivity profile is not merely a regulatory checkbox but a foundational pillar of a successful drug development program. This guide provides an in-depth comparison of key methodologies for profiling oxepane-4-amine-based compounds, grounded in the principles of scientific integrity and field-proven insights.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

The challenge of achieving inhibitor selectivity is often rooted in the structural conservation of protein families, particularly the ATP-binding pocket of the human kinome.[10][11] This conservation means that a compound designed for a specific kinase may inadvertently bind to dozens of others, leading to a cascade of unintended biological consequences.[12][13] A robust profiling strategy is essential to:

  • De-risk Clinical Development: Early identification of liabilities, such as interactions with hERG channels, GPCRs, or critical kinases, can save immense time and resources by preventing the advancement of unsafe compounds.[14][15]

  • Elucidate Mechanism of Action (MoA): Understanding the full spectrum of a compound's targets provides a clearer picture of its biological effects and helps interpret phenotypic outcomes.

  • Guide Structure-Activity Relationship (SAR) Studies: Selectivity data allows chemists to rationally design new analogs that retain on-target potency while eliminating undesirable off-target activity.[12]

  • Identify Opportunities for Polypharmacology: A well-defined cross-reactivity profile can reveal opportunities to target multiple nodes in a disease pathway with a single agent, a strategy that can be highly effective in complex diseases like cancer.[9][11]

A Multi-Tiered Strategy for Cross-Reactivity Assessment

A comprehensive profiling workflow integrates computational, biochemical, and cell-based assays to build a holistic understanding of a compound's behavior. Each tier provides a different layer of information, from broad, early-stage predictions to high-confidence validation of target engagement in a physiological context.

G cluster_0 Early Discovery & Prediction cluster_1 In Vitro Screening (Biochemical) cluster_2 In Situ Validation (Cell-Based) In Silico In Silico Profiling (Virtual Screening, QSAR) Kinome Broad Kinome Panel (% Inhibition @ 10µM) In Silico->Kinome Prioritize Compounds Safety General Safety Panel (GPCRs, Ion Channels, etc.) Kinome->Safety Assess Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Safety->CETSA Validate Key On/Off-Targets

Caption: High-level workflow for cross-reactivity profiling.

Experimental Protocols & Methodologies

Trustworthy data is built on robust, well-controlled experimental design. The following sections detail the protocols for key assays in the profiling cascade. The causality behind each step is explained to provide a deeper understanding of the methodology.

Method 1: Broad Kinome Profiling Using the KiNativ™ Platform

Causality: Standard kinase assays often use recombinant, purified enzymes, which may not fully represent the kinase's native conformation, activity state, or complex formation within the cell. The KiNativ™ platform overcomes this by using activity-based probes to profile kinases in their native state within a complex cell lysate, providing more physiologically relevant data.[16][17] This approach measures the true binding properties of an inhibitor in a competitive cellular environment.[17][18]

Protocol: KiNativ™ In Situ Kinase Profiling

  • Cell Culture & Lysate Preparation:

    • Culture a relevant human cell line (e.g., HEK293, HeLa) to ~80-90% confluency. The choice of cell line is critical as it determines the repertoire of expressed kinases.

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer to preserve kinase structure and function.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Inhibitor Incubation (Competitive Binding):

    • Aliquot the cell lysate into separate tubes.

    • Add the this compound test compounds (e.g., OXE-A, OXE-B, OXE-C) at a final concentration of 10 µM. Include a DMSO vehicle control.

    • Incubate for 45 minutes at room temperature to allow the inhibitors to bind to their target kinases.

  • Activity-Based Probe Labeling:

    • Add a biotinylated, irreversible ATP-analog probe (an acyl-ATP probe) to each sample. This probe covalently labels the active site lysine of ATP-binding proteins, including kinases.[16]

    • Incubate for 15 minutes. Kinases that are bound by the test inhibitor will be protected from labeling by the probe.

  • Sample Processing & Digestion:

    • Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues.

    • Capture the biotin-labeled proteins using streptavidin-agarose beads.

    • Digest the captured proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis & Data Quantification:

    • Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to specific kinases.

    • The percent inhibition for each kinase is calculated by comparing the signal in the inhibitor-treated sample to the DMSO vehicle control. A lower signal in the treated sample indicates that the inhibitor prevented probe binding, signifying target engagement.

Method 2: General Safety Screening via a Broad Target Panel

Causality: Adverse drug reactions are frequently caused by unintended interactions with a well-defined set of proteins crucial for normal physiological function.[14] Proactively screening against a panel of these targets, such as the Eurofins SafetyScreen44 panel, is a cost-effective strategy to flag compounds with a high potential for toxicity early in the discovery process.[15][19][20] This panel includes GPCRs, ion channels, transporters, and other enzymes known to be implicated in adverse events.[14]

Protocol: Eurofins SafetyScreen44 Radioligand Binding/Enzymatic Assays

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound compound in 100% DMSO.

    • Submit the required volume (e.g., 90 µL) to the contract research organization (CRO). The standard screening concentration is 10 µM.

  • Assay Execution (Performed by CRO):

    • The CRO performs 44 distinct assays. The majority are radioligand binding assays for GPCRs, ion channels, and transporters.

    • For Binding Assays: A specific radioligand for the target of interest is incubated with a membrane preparation or cell lysate expressing the target, both in the presence and absence of the test compound.

    • For Enzymatic Assays: The activity of the target enzyme is measured in the presence and absence of the test compound.

  • Data Acquisition:

    • For Binding Assays: The amount of bound radioactivity is measured. A successful competitor (the test compound) will displace the radioligand, resulting in a lower radioactive signal.

    • For Enzymatic Assays: The rate of product formation is measured.

  • Data Analysis:

    • The results are reported as the percent inhibition or stimulation relative to a vehicle control.

    • A standard threshold for a significant "hit" is >50% inhibition at the 10 µM screening concentration. These hits warrant further investigation, such as determining the IC50 value.

Method 3: Cellular Target Engagement Validation using CETSA

Causality: While biochemical assays confirm direct binding, they do not guarantee that a compound can reach and engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in intact cells or tissues.[21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[23][24] A positive thermal shift confirms that the compound is cell-permeable and binds to its intended target in a physiological context.[25]

Protocol: Western Blot-Based CETSA for a Specific Target

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to ~80% confluency.

    • Treat the cells with the this compound compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a DMSO vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2°C increments). One unheated sample (25°C) serves as a control for total soluble protein.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the total protein concentration in each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein of interest.

  • Data Analysis and Curve Fitting:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has denatured.

    • A positive shift in the Tm (ΔTm) in the compound-treated samples compared to the DMSO control confirms target engagement.

Comparative Data Analysis of this compound Compounds

To illustrate the application of these methodologies, we present hypothetical data for three this compound-based compounds: OXE-A, OXE-B, and OXE-C, all designed as inhibitors for Kinase Target X (KTX).

Table 1: Comparative Kinome and Safety Panel Profiling (% Inhibition at 10 µM)

TargetClassOXE-AOXE-BOXE-CInterpretation
KTX (Primary) Kinase 98% 95% 99% All compounds are potent against the primary target.
KTY (Off-Target)Kinase75%15%88%OXE-B is highly selective against the closely related KTY.
KTZ (Off-Target)Kinase8%5%65%OXE-C shows significant off-target activity against KTZ.
hERGIon Channel12%8%58%OXE-C is a potential hERG liability, a major safety red flag.
M1 ReceptorGPCR5%2%4%No significant muscarinic receptor activity observed.
5-HT2B ReceptorGPCR62%10%55%OXE-A and OXE-C show potential 5-HT2B liability (cardiotoxicity risk).
COX-1Enzyme3%6%2%No significant cyclooxygenase inhibition.

Table 2: CETSA Validation of Target Engagement for KTX and KTY

Compound (10 µM)TargetMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
DMSO (Vehicle)KTX52.1°C-Baseline melting temperature.
OXE-B KTX 58.9°C +6.8°C Strong cellular engagement of the primary target.
DMSO (Vehicle)KTY54.5°C-Baseline melting temperature for off-target.
OXE-B KTY 54.8°C +0.3°C Negligible cellular engagement of the off-target KTY.

Interpretation and Strategic Decision Making

The integrated data provides a clear path for decision-making:

  • OXE-A: Potent on-target activity but shows significant off-target activity on KTY and the 5-HT2B receptor. This compound carries a moderate risk profile and would require medicinal chemistry efforts to improve selectivity.

  • OXE-B: Demonstrates excellent on-target potency and a superior selectivity profile. It avoids the key off-targets KTY and 5-HT2B. The strong, positive CETSA thermal shift for KTX (+6.8°C) confirms robust target engagement in cells, while the negligible shift for KTY (+0.3°C) validates the selectivity observed in the biochemical assay. OXE-B is the most promising lead candidate for further development.

  • OXE-C: While highly potent against the primary target, this compound is promiscuous, hitting multiple off-target kinases and, critically, showing significant hERG and 5-HT2B receptor interaction. This combination of liabilities makes OXE-C a high-risk candidate that should be deprioritized.

Caption: Hypothetical signaling pathway for an OXE compound.

Conclusion

The development of novel therapeutics based on the oxepane-4-amine scaffold holds significant promise. However, realizing this potential requires a deep and early understanding of a compound's selectivity profile. A multi-tiered strategy, beginning with broad biochemical screening across the kinome and key safety targets, followed by rigorous cell-based validation of on- and off-target engagement, is critical. This approach, grounded in robust experimental design and causal reasoning, allows for the confident identification of lead candidates like OXE-B with the highest probability of success in clinical development. By embracing this comprehensive profiling paradigm, researchers can effectively de-risk their programs and accelerate the delivery of safe and effective new medicines.

References

  • X-ReactKIN: a Chemical Systems Biology approach for cross-reactivity profiling of the human kinome. (n.d.). National Institutes of Health.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed.
  • CNS SafetyScreen panel. (n.d.). Eurofins Discovery.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). Benchchem.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (n.d.). National Institutes of Health.
  • GPCRomics: An approach to discover GPCR drug targets. (n.d.). National Institutes of Health.
  • SafetyScreen44 Panel. (n.d.). Eurofins Discovery.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • Emerging Approaches to GPCR Ligand Screening for Drug Discovery. (n.d.). PubMed.
  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar.
  • In Vitro Safety Panels in Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011, July 6). Marketwire.
  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018, January 19). BioSpace.
  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. (2018, January 19). GlobeNewswire.
  • SafetyScreen87 Panel. (n.d.). Eurofins Discovery.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
  • The Oxepane Motif in Marine Drugs. (2017, November 15). National Institutes of Health.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Institutes of Health.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). National Institutes of Health.
  • The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024, January 11). AZoLifeSciences.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). Reaction Biology.
  • The whole family of oxepane-containing austalides. (n.d.). ResearchGate.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Review of Biochemistry.
  • The Oxepane Motif in Marine Drugs. (2017, November 15). PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • SafetyScreen44 Panel. (n.d.). Eurofins Discovery.
  • The Oxepane Motif in Marine Drugs. (n.d.). Semantic Scholar.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics, Oxford Academic.
  • Computational Strategies Reshaping Modern Drug Discovery. (2026, January 6). MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). ResearchGate.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (n.d.). National Institutes of Health.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • CETSA. (n.d.). CETSA.

Sources

The Rising Star in Saturated Scaffolds: A Comparative Benchmarking of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the deliberate move away from flat, aromatic structures towards three-dimensional, C(sp3)-rich scaffolds is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Saturated heterocyclic amines are cornerstone building blocks in this endeavor, offering a versatile toolkit to modulate properties like solubility, lipophilicity, and basicity. While five- and six-membered rings such as pyrrolidine and piperidine are staples in drug design, the exploration of larger, more conformationally complex rings remains a fertile ground for innovation.[3][4] This guide provides a comprehensive, data-driven comparison of Oxepan-4-amine, a seven-membered saturated amine, against its smaller cyclic counterparts, offering insights into its potential as a valuable building block in drug discovery.

The Rationale for Exploring Beyond the Six-Membered Ring

The choice of a saturated amine scaffold is a critical decision in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] While piperidine and pyrrolidine are well-understood and widely utilized, they can sometimes confer undesirable properties such as high lipophilicity or metabolic instability.[3][4] The exploration of alternative scaffolds like this compound is driven by the need to access novel chemical space and fine-tune molecular properties to overcome these limitations. The larger, more flexible seven-membered ring of oxepane introduces unique conformational possibilities and alters the spatial presentation of the amine functionality, potentially leading to improved target engagement and a more favorable ADME profile.[1][6]

Comparative Analysis of Physicochemical Properties

To objectively assess the potential of this compound, a comparative analysis of its key physicochemical properties alongside commonly used saturated amine building blocks is essential. The following table summarizes experimental and calculated data for pKa and calculated LogP (cLogP), two critical parameters that govern a molecule's behavior in biological systems.

Building BlockStructureRing SizeAdditional HeteroatompKa (Conjugate Acid)cLogP
Azetidine4None~11.29[7]-0.1[8]
Pyrrolidine5None~11.27[9]0.46[2]
Piperidine6None~11.22[4]0.84[10]
Morpholine6Oxygen~8.33[11]-0.86[6]
Tetrahydropyran-4-amine6OxygenNot readily available-0.3[12]
This compound 7 Oxygen Not readily available (predicted to be slightly lower than piperidine) -0.2 (computed) [11]
Azepane7None~11.07[13]1.2[13]

Key Insights from the Data:

  • Lipophilicity (cLogP): Lipophilicity is a key determinant of a drug's ADME properties. As the ring size of simple cyclic amines increases from pyrrolidine to azepane, the cLogP generally increases, indicating higher lipophilicity.[2][10][13] The incorporation of an oxygen atom, as seen in morpholine and tetrahydropyran-4-amine, markedly decreases lipophilicity.[6][12] this compound, with a computed cLogP of -0.2, presents an attractive profile, suggesting it can confer increased aqueous solubility to a parent molecule compared to its carbocyclic counterparts, piperidine and azepane.[11]

Experimental Benchmarking Workflows

To provide a practical framework for comparing these building blocks, we outline a series of standardized experimental protocols.

Parallel Amide Coupling for Library Synthesis

A common application of amine building blocks is in the synthesis of amide libraries for structure-activity relationship (SAR) studies. A parallel synthesis approach allows for the rapid generation of a diverse set of amides.

Caption: Workflow for parallel amide coupling.

Protocol:

  • Reaction Setup: In an array of reaction vials, dispense a solution of a common carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Amine Addition: To each vial, add a solution of a different amine building block (1.2 eq.).

  • Coupling Reagent: Add a solution of a coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).

  • Reaction: Seal the vials and agitate at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reactions with water and extract the products with an organic solvent. Purify the crude products using parallel flash chromatography or preparative HPLC.

  • Analysis: Characterize the purified amides by LC-MS and ¹H NMR to confirm identity and purity.

Measurement of Physicochemical Properties

Consistent and reliable measurement of physicochemical properties is crucial for a fair comparison.

Sources

A Comparative Guide to the Structural Elucidation of Novel Oxepan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the oxepane moiety has emerged as a significant scaffold, present in a variety of biologically active natural products.[1][2] The synthesis of novel derivatives of scaffolds like Oxepan-4-amine opens new avenues for therapeutic intervention. However, the introduction of novel functionalities necessitates a rigorous and unequivocal confirmation of the resulting molecular structure. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of novel this compound derivatives, grounded in scientific principles and supported by illustrative experimental data. Our focus is not merely on the "how," but the "why," providing a logical framework for researchers to navigate the complexities of structural confirmation.

The Challenge: Ambiguity in Seven-Membered Heterocycles

Seven-membered rings such as oxepanes can adopt multiple low-energy conformations, which can complicate spectral interpretation.[3] Furthermore, the introduction of substituents can lead to complex stereochemical possibilities. Therefore, a multi-pronged analytical approach is not just recommended but essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR: The Initial Sketch

¹H and ¹³C NMR provide the foundational information about the number and types of protons and carbons in the molecule. For a hypothetical novel derivative, N-benzyl-oxepan-4-amine , the expected 1D NMR data would provide the initial clues to its structure.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified novel this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Table 1: Illustrative ¹H and ¹³C NMR Data for N-benzyl-oxepan-4-amine

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ (ppm) Multiplicity
7.35 - 7.25m
3.81s
3.75 - 3.65m
2.80 - 2.70m
2.70 - 2.60m
1.90 - 1.70m
1.60 (br s)s

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving complex spin systems and reducing spectral overlap, which is common in aliphatic ring systems.

2D NMR: Connecting the Dots

While 1D NMR provides a list of ingredients, 2D NMR techniques like COSY, HSQC, and HMBC reveal how they are connected.[5][6]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Correlate cross-peaks to establish connectivities.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H HMBC HMBC H1->HMBC Long-Range C-H C13 ¹³C NMR C13->HSQC C13->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition through high-resolution mass spectrometry (HRMS).[7] Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the molecular ion.

Table 2: Comparison of HRMS Data for a Hypothetical Novel this compound Derivative

Technique Hypothetical Derivative Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Conclusion
ESI-TOFN-acetyl-oxepan-4-amineC₈H₁₅NO₂158.1125158.1128Confirms elemental composition
ESI-TOFN-(4-fluorobenzoyl)-oxepan-4-amineC₁₃H₁₆FNO₂238.1238238.1241Confirms elemental composition

Causality Behind Experimental Choices: ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion, essential for accurate mass determination. A Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy.

Single-Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry.[8][9][10] This is particularly crucial for chiral derivatives of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.

G PurifiedCompound Purified Novel Derivative Crystallization Crystallization Screening PurifiedCompound->Crystallization SingleCrystal Single Crystal Obtained Crystallization->SingleCrystal NoCrystal No Suitable Crystal Crystallization->NoCrystal No DataCollection X-ray Data Collection SingleCrystal->DataCollection Yes StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteStructure Unambiguous 3D Structure StructureSolution->AbsoluteStructure

Caption: Workflow for single-crystal X-ray diffraction.

Table 3: Comparison of Structural Confirmation Techniques

Technique Information Obtained Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, conformational informationProvides detailed structural information in solution, non-destructiveCan be complex to interpret, may not provide absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very little sampleDoes not provide stereochemical information, isomers can be indistinguishable
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistryThe "gold standard" for structure proof[10][11]Requires a suitable single crystal, which can be difficult to obtain

Conclusion: A Synergistic Approach

The confirmation of the structure of novel this compound derivatives relies on a synergistic interplay of analytical techniques. While NMR and mass spectrometry can build a strong case for a proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof, especially when stereochemistry is a factor. By understanding the strengths and limitations of each method, researchers can devise a logical and efficient workflow to confidently elucidate the structures of their novel compounds, paving the way for further development.

References

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). ResearchGate.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
  • Absolute configuration. (2023, October 25). In Wikipedia. [Link]
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: A practical guide. John Wiley & Sons.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-(2-cyclopropylpropyl)this compound. National Center for Biotechnology Information.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024, May 10). Royal Society of Chemistry.
  • The Oxepane Motif in Marine Drugs. (2017, November 15). PubMed Central.
  • NIST. (n.d.). Oxepane. NIST Chemistry WebBook.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
  • NIST. (n.d.). Oxepane. NIST Chemistry WebBook.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). PubMed Central.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022, April 15). National Institutes of Health.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar.
  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
  • Synthetic pathway for synthesis of dibenz-[b,f][9][12]-oxazepine derivatives (MJ1 - MJ12). (n.d.). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate.
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central.
  • Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. (2017, August 25). ResearchGate.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • Synthesis of Oxepanes and Oxepines. (n.d.). ResearchGate.
  • Synthesis of substituted benzo[b][9][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). Oxazepam. National Center for Biotechnology Information.
  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. (n.d.). ACS Publications.
  • Analysis of MT-45, a Novel Synthetic Opioid, in Human Whole Blood by LC-MS-MS and its Identification in a Drug-Related Death. (n.d.). PubMed.

Sources

Decoding the Oxepane Moiety: A Guide to Its Impact on Target Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, where molecular architecture dictates biological function, the choice of every atom and ring system is a critical decision. The relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, saturated heterocycles have emerged as powerful tools for sculpting molecular properties. This guide delves into the often-overlooked seven-membered oxepane ring, providing a comparative analysis of its impact on target binding affinity, juxtaposed with its more common five- and six-membered counterparts, tetrahydrofuran (THF) and cyclohexane.

The Rationale for Ring System Modulation in Drug Design

The core tenet of bioisosterism lies in the substitution of a functional group with another that retains similar physical and chemical properties, with the goal of improving the molecule's overall therapeutic profile[1]. The size, shape, and polarity of a ring system profoundly influence a ligand's ability to fit into a binding pocket, its desolvation penalty upon binding, and its metabolic stability. While six-membered rings like cyclohexane are ubiquitous due to their conformational stability and synthetic accessibility, and five-membered rings like THF offer a different geometric and polarity profile, the seven-membered oxepane ring presents a unique combination of characteristics.

The oxepane moiety, a seven-membered saturated ring containing an oxygen atom, offers a larger and more flexible scaffold compared to THF and a distinct polarity profile compared to cyclohexane. This increased conformational flexibility can be a double-edged sword. It may allow for a more optimal arrangement of substituents to interact with the target protein, potentially leading to enhanced binding affinity. Conversely, the entropic penalty of restricting a more flexible ring upon binding could be detrimental. The embedded ether oxygen can also act as a hydrogen bond acceptor, a feature absent in its carbocyclic analog, cyclohexane.

Comparative Analysis: The Scarcity of Direct Evidence and a Case for Further Exploration

A comprehensive review of the current literature reveals a notable scarcity of direct, head-to-head comparative studies quantifying the impact of the oxepane moiety on target binding affinity versus its cyclohexane and tetrahydrofuran bioisosteres. Much of the focus in recent medicinal chemistry has been on smaller cyclic ethers like oxetanes, which have demonstrated the ability to improve properties such as solubility and metabolic stability[2][3].

However, the limited available information suggests that the exploration of larger rings like oxepane is a worthwhile endeavor. One illustrative example comes from the development of the respiratory syncytial virus (RSV) inhibitor, Ziresovir. In this case, the expansion of a six-membered tetrahydroisoquinoline ring to a seven-membered ring system led to an increase in the molecule's three-dimensionality and a boost in its potency[4]. While not a direct comparison with a simple oxepane, this finding underscores the potential benefits of exploring larger, more flexible heterocyclic rings in drug design.

The following table illustrates a hypothetical comparison that would be invaluable for understanding the structure-activity relationship (SAR) of the oxepane moiety.

Compound IDRing MoietyTarget X Binding Affinity (IC₅₀, nM)
1a OxepaneHypothetical Value
1b TetrahydrofuranHypothetical Value
1c CyclohexaneHypothetical Value

Table 1: Hypothetical comparative binding affinity data for a matched molecular pair series.

Experimental Protocols for Evaluating Target Binding Affinity

To generate the crucial data for such a comparative analysis, several biophysical techniques can be employed. The choice of assay depends on the nature of the target protein and the available resources. Here, we outline the fundamental principles and step-by-step protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip Prepare 2. Prepare Analytes (Oxepane, THF, Cyclohexane Analogs) Inject 3. Inject Analytes over Sensor Surface Prepare->Inject Regenerate 4. Regenerate Sensor Surface Inject->Regenerate Regenerate->Inject Repeat for each concentration Sensorgram 5. Generate Sensorgrams Regenerate->Sensorgram Fit 6. Fit Data to Binding Model Sensorgram->Fit Determine 7. Determine k_on, k_off, and K_D Fit->Determine

Figure 1: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Ligand Immobilization: Covalently attach the purified target protein to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the oxepane, tetrahydrofuran, and cyclohexane-containing compounds in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. The association and dissociation of the analyte are monitored in real-time.

  • Surface Regeneration: After each binding measurement, inject a regeneration solution to remove the bound analyte and restore the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis LoadProtein 1. Load Target Protein into Sample Cell LoadLigand 2. Load Ligand (Oxepane, THF, or Cyclohexane Analog) into Syringe Titrate 3. Titrate Ligand into Sample Cell LoadLigand->Titrate Measure 4. Measure Heat Change After Each Injection Titrate->Measure Measure->Titrate Repeat for a series of injections BindingIsotherm 5. Generate Binding Isotherm Measure->BindingIsotherm FitModel 6. Fit Data to a Binding Model BindingIsotherm->FitModel DetermineThermo 7. Determine K_D, ΔH, and n FitModel->DetermineThermo

Figure 2: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the test compounds in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat flow peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Radioligand Binding Assay

This highly sensitive technique involves the use of a radiolabeled ligand (a "hot" ligand) to quantify its binding to a receptor. The binding affinity of a non-radiolabeled test compound (a "cold" ligand) is determined by its ability to compete with the hot ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis PrepareReceptor 1. Prepare Receptor (e.g., cell membranes) PrepareLigands 2. Prepare Radioligand and Serial Dilutions of Cold Ligands Incubate 3. Incubate Receptor with Radioligand and Cold Ligand PrepareLigands->Incubate Separate 4. Separate Bound and Free Radioligand (Filtration) Incubate->Separate Count 5. Quantify Radioactivity Separate->Count Plot 6. Plot Competition Curve Count->Plot Determine 7. Determine IC_50 and Calculate K_i Plot->Determine

Figure 3: A simplified workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value (the inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

The oxepane moiety represents an under-explored area in the vast field of medicinal chemistry. While the current body of literature lacks extensive, direct comparative data on its influence on target binding affinity, the foundational principles of bioisosterism and isolated examples of the successful incorporation of seven-membered rings in drug candidates suggest its potential. The increased conformational flexibility and the presence of a hydrogen bond acceptor are key features that differentiate it from its more common cyclohexane and tetrahydrofuran counterparts.

To unlock the full potential of the oxepane ring, a concerted effort from the medicinal chemistry community is required to generate the necessary comparative data. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. By systematically evaluating the oxepane moiety in diverse biological contexts, we can move beyond speculation and establish a data-driven understanding of its role in modulating target binding affinity. This knowledge will undoubtedly enrich the medicinal chemist's toolbox and pave the way for the design of novel therapeutics with improved efficacy and safety profiles.

References

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
  • Dubois, M. A. J., Croft, R. A., Ding, Y., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1896-1903. [Link]
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?[Link]
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

Sources

A Researcher's Guide to Reproducible Oxepane Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxepane motif represents a crucial structural element found in a wide array of biologically active natural products. However, the synthesis of this seven-membered oxygen-containing heterocycle is notoriously challenging due to unfavorable entropic and enthalpic barriers.[1] This guide provides an in-depth, objective comparison of the most common synthetic strategies for oxepane formation, focusing on the reproducibility of published methods. Drawing from established literature and field-proven insights, we will dissect the nuances of each approach, offering practical guidance to navigate the complexities of oxepane synthesis and enhance the likelihood of successful, repeatable outcomes.

The Challenge of the Seven-Membered Ring

The construction of a seven-membered ring, such as oxepane, is a significant hurdle in synthetic organic chemistry. Compared to the facile formation of five- and six-membered rings, the closure of a seven-membered ring is entropically disfavored due to the increased conformational flexibility of the acyclic precursor. Furthermore, transannular strain in the resulting medium-sized ring can contribute to enthalpic barriers. These inherent challenges often lead to low yields, the formation of undesired side products, and difficulties in achieving high stereoselectivity, making the reproducibility of published methods a critical concern for synthetic chemists.[1]

This guide will focus on four principal strategies for oxepane synthesis:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone.

  • Ring-Closing Metathesis (RCM): An intramolecular olefin metathesis of a diene precursor.

  • Intramolecular Williamson Ether Synthesis: A nucleophilic substitution reaction involving an alkoxide and a halide on the same molecule.

  • Cyclodehydration of Diols: The acid-catalyzed removal of water from a 1,6-diol.

We will now delve into a comparative analysis of these methods, highlighting the key factors that influence their reproducibility.

Prins Cyclization: Navigating a Complex Reaction Landscape

The Prins cyclization is a powerful tool for the formation of substituted oxepanes, but its complexity often leads to reproducibility issues. The reaction proceeds through an oxocarbenium ion intermediate, and the outcome is highly sensitive to the choice of Lewis acid, substrate structure, and reaction conditions.[2][3]

Causality Behind Experimental Choices
  • Lewis Acid Selection: The choice of Lewis acid is paramount in controlling the reaction pathway and stereoselectivity. Stronger Lewis acids can promote the desired cyclization but may also lead to side reactions, such as the competing oxonia-Cope rearrangement, which can result in racemization and the formation of undesired byproducts.[4] Milder Lewis acids may offer better selectivity but can suffer from lower reactivity. The optimal Lewis acid is highly substrate-dependent and often requires empirical screening.

  • Substrate Structure: The nature of the substituents on both the homoallylic alcohol and the aldehyde can dramatically influence the reaction's outcome. Electron-donating groups can stabilize the oxocarbenium ion, potentially favoring the desired cyclization, while sterically demanding groups can hinder the reaction or alter the stereochemical course.

  • Temperature and Reaction Time: Precise control over temperature is crucial. Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition. Similarly, prolonged reaction times can lead to the degradation of the desired product.

Common Reproducibility Pitfalls and Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of Oxepane Inefficient formation of the oxocarbenium ion.Screen a panel of Lewis acids of varying strengths. Increase the concentration of the Lewis acid.
Competing side reactions (e.g., polymerization, elimination).Lower the reaction temperature. Use a less coordinating solvent.
Formation of Stereoisomers Lack of facial selectivity in the nucleophilic attack on the oxocarbenium ion.Employ a chiral Lewis acid or auxiliary to induce stereoselectivity. Optimize the steric bulk of substituents on the substrate.
Racemization of Products Reversible 2-oxonia-Cope rearrangement.Use a milder Lewis acid to disfavor the rearrangement. Design substrates that are less prone to this rearrangement.
Formation of Tetrahydropyrans 6-endo-trig cyclization is favored over 7-endo-trig.Modify the substrate to favor the seven-membered ring closure, for example, by introducing conformational constraints.
Experimental Protocol: A Representative Prins Cyclization for Oxepane Synthesis

This protocol is a generalized example and will require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane, 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) with a suitable cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, SnCl₄, 1.1 equiv) to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup and Purification: Allow the mixture to warm to room temperature, and then perform an aqueous workup. Extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of the Prins Cyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Homoallylic Alcohol + Aldehyde in Dry Solvent Cooling Cool to -78 °C to 0 °C Reactants->Cooling LewisAcid Slow Addition of Lewis Acid Cooling->LewisAcid Monitoring Monitor by TLC/LC-MS LewisAcid->Monitoring Quenching Quench with Sat. NaHCO₃ Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Oxepane Purification->Product

Caption: A generalized workflow for Prins cyclization.

Ring-Closing Metathesis (RCM): A Powerful but Sensitive Approach

Ring-closing metathesis has become a go-to method for the synthesis of a variety of cyclic compounds, including oxepanes.[5] The reaction's success and reproducibility are heavily dependent on the choice of catalyst, substrate purity, and reaction conditions.

Causality Behind Experimental Choices
  • Catalyst Selection: The choice between Grubbs-type (ruthenium-based) and Schrock-type (molybdenum-based) catalysts is critical. Grubbs catalysts are generally more tolerant of functional groups and easier to handle, making them a common first choice.[6] However, for sterically hindered or electron-deficient olefins, the more reactive Schrock catalysts may be necessary. The generation of the catalyst (e.g., first, second, or third generation Grubbs) also plays a significant role in reactivity and stability.

  • Substrate Purity: RCM catalysts are sensitive to impurities, which can lead to catalyst deactivation and low yields. Meticulous purification of the diene precursor is essential for reproducible results.

  • Reaction Concentration and Temperature: The reaction is typically run at high dilution to favor the intramolecular RCM over intermolecular oligomerization. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition, which can occur at elevated temperatures.[7]

Common Reproducibility Pitfalls and Troubleshooting
Problem Potential Cause Recommended Solution
No Reaction or Low Conversion Catalyst deactivation by impurities.Rigorously purify the diene substrate. Ensure all solvents and reagents are anhydrous and deoxygenated.
Insufficient catalyst activity for the specific substrate.Switch to a more reactive catalyst (e.g., from Grubbs I to Grubbs II or a Schrock catalyst). Increase the catalyst loading, but be mindful of potential side reactions.
Formation of Oligomers/Polymers Intermolecular reaction is competing with the intramolecular cyclization.Decrease the concentration of the reaction. Add the substrate slowly to the catalyst solution.
Isomerization of the Double Bond Formation of ruthenium hydride species.Add a hydride scavenger such as 1,4-benzoquinone or perform the reaction under an atmosphere of ethylene.
Catalyst Decomposition High reaction temperature or prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Experimental Protocol: A Representative RCM for Oxepane Synthesis

This protocol is a generalized example and will require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask, add the diene substrate (1.0 equiv) and degassed, anhydrous solvent (e.g., dichloromethane or toluene, to a concentration of 0.001-0.01 M).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) for at least 15-20 minutes.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Termination: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether or by bubbling air through the solution.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram of the RCM Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diene Purified Diene in Degassed Solvent Inert Inert Atmosphere (Argon) Diene->Inert CatalystAdd Add RCM Catalyst Inert->CatalystAdd Heating Heat to 40-80 °C CatalystAdd->Heating Quench Quench Catalyst Heating->Quench Concentration Solvent Removal Quench->Concentration Purification Column Chromatography Concentration->Purification Product Pure Oxepene Purification->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Haloalcohol Halo-alcohol in Dry THF BaseAdd Add NaH at 0 °C Haloalcohol->BaseAdd Stirring Stir at RT BaseAdd->Stirring Quench Quench with Water Stirring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Oxepane Purification->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1,6-Diol + Acid Catalyst in Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Monitoring Monitor Water Collection Reflux->Monitoring Neutralization Neutralize Acid Monitoring->Neutralization Extraction Aqueous Workup & Extraction Neutralization->Extraction Purification Distillation or Chromatography Extraction->Purification Product Pure Oxepane Purification->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of Oxepan-4-amine

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final method of disposal.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
Appearance Not specified (likely a liquid)
CAS Number 911825-86-0PubChem[1]

GHS Hazard Classification

Based on information from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards:

  • Flammable Liquids (Category 4) : Combustible liquid.[1]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical nature of aliphatic amines. Their basicity can cause irritation and damage to skin and mucous membranes, while their organic structure contributes to their combustibility.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, stringent adherence to PPE is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Eye/Face Protection : Tightly fitting safety goggles and a face shield are required to protect against splashes, which can cause serious eye damage.[2]

  • Skin and Body Protection : A laboratory coat, buttoned to its full length, is necessary. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, or if working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the point of generation to its final destruction. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Waste Segregation: Preventing Hazardous Reactions

The first and most critical step in proper disposal is the immediate segregation of this compound waste. Improper mixing of chemicals can lead to violent reactions, the generation of toxic gases, or fire.

  • Incompatible Materials : Keep this compound waste separate from the following:

    • Acids : Amines are basic and will react exothermically with acids.[3]

    • Oxidizing Agents : Strong oxidizing agents can react vigorously with organic amines.[3]

    • Halogenated Solvents : Some amines can react with halogenated compounds. For instance, an unfortunate incident of a carboy melting occurred when pyrrolidine (a cyclic amine) was added to a mixture containing 1,2-dichloroethane.[5]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start This compound Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a designated, non-halogenated organic solvent waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a designated, chemically contaminated solid waste container. IsLiquid->SolidWaste Solid CheckCompatibility Is the waste stream compatible with this compound? LiquidWaste->CheckCompatibility SolidWaste->CheckCompatibility Compatible Add to existing compatible waste container. CheckCompatibility->Compatible Yes Incompatible Start a new, dedicated waste container for this compound. CheckCompatibility->Incompatible No LabelContainer Label container clearly: 'Hazardous Waste - this compound' Compatible->LabelContainer Incompatible->LabelContainer

Caption: Decision workflow for the segregation of this compound waste.

Waste Collection and Container Management

Proper containment is crucial to prevent leaks and exposure.

  • Liquid Waste : Collect unused this compound and solutions containing it in a designated, leak-proof container, preferably the original container or one made of a compatible material (e.g., high-density polyethylene - HDPE).[3] Do not top off containers; leave at least 10% headspace to allow for vapor expansion.

  • Solid Waste : Any materials contaminated with this compound, such as absorbent pads, gloves, and empty vials, should be collected in a clearly labeled, sealable bag or container designated for chemically contaminated solid waste.[6]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive, irritant).[3] The date of waste accumulation should also be clearly marked.

Storage of Hazardous Waste

Designated satellite accumulation areas for hazardous waste should adhere to the following:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep away from direct sunlight, heat, and ignition sources.[3]

  • Ensure containers are stored in secondary containment to prevent the spread of material in case of a leak.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner. The most common and recommended methods for the disposal of aliphatic amines are:

  • Incineration : Controlled incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts is the preferred method.[7]

  • Chemical Treatment : In some cases, chemical neutralization or degradation may be employed by the disposal facility prior to final disposal.

The overall disposal workflow is summarized in the following diagram:

DisposalWorkflow Start Generation of This compound Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste from Incompatible Materials PPE->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store ArrangePickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Store->ArrangePickup End Final Disposal via Incineration or Chemical Treatment ArrangePickup->End

Caption: Step-by-step workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment : If safe to do so, contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large spills.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a stringent, step-by-step disposal protocol, we can ensure a safe working environment and minimize our environmental impact. This guide provides a robust framework for these procedures, grounded in the principles of chemical safety and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of chemical waste.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • SKC Inc. (2024, January 9). SDS 2000 - Aliphatic Amines Developing Solution.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders.
  • Maxpert Medical. (n.d.). Rx DESTROYER™ Instant Drug Disposal System, 4 oz. bottle.
  • University of Pittsburgh. (n.d.). Chemical Waste Disposal. Office of Public Safety & Emergency Management.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.

Sources

Mastering the Safe Handling of Oxepan-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Oxepan-4-amine, a valuable building block in medicinal chemistry, requires meticulous handling due to its specific chemical properties. This guide moves beyond generic safety protocols to provide a detailed, field-tested framework for its safe use, from initial handling to final disposal, ensuring both scientific rigor and personal safety.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following GHS hazard statements:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

This profile dictates the necessity of stringent personal protective equipment (PPE) and specific handling protocols to mitigate risks of combustion, skin and eye contact, and inhalation.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in its specific hazards.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldRationale: this compound causes serious eye damage.[1] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, crucial when handling larger quantities or during vigorous mixing.
Hand Protection Chemical-Resistant GlovesRationale: The compound is a known skin irritant.[1] Nitrile or neoprene gloves are recommended for handling amines.[2] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronRationale: A fully buttoned, flame-resistant lab coat protects against the combustible nature of the liquid and incidental skin contact.[1][2] A chemical-resistant apron provides an additional barrier against spills.
Foot Protection Closed-toe ShoesRationale: Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory setting.[2]
Respiratory Protection RespiratorRationale: Given that this compound may cause respiratory irritation, a respirator may be necessary, particularly when working outside of a certified chemical fume hood or in areas with inadequate ventilation.[1][2] The specific type of respirator should be determined by a formal risk assessment.

II. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Handling Checklist:
  • Verify Chemical Identity: Ensure the container is clearly labeled as "this compound" with the correct CAS number (911825-86-0).

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Locate Safety Equipment: Know the location and proper use of the nearest eyewash station, safety shower, and fire extinguisher.[3]

  • Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.

Handling Procedure:
  • Grounding: When transferring from a larger container, ensure both containers are properly grounded to prevent static discharge, given the combustible nature of the liquid.

  • Dispensing: Use only compatible, clean, and dry glassware or equipment for transferring and weighing. Avoid creating aerosols.

  • Reaction Setup: If used in a reaction, ensure the setup is secure and allows for proper ventilation and temperature control.

  • Immediate Cleanup: In case of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Verify Chemical Verify Chemical Review SDS Review SDS Verify Chemical->Review SDS Check Fume Hood Check Fume Hood Review SDS->Check Fume Hood Locate Safety Equipment Locate Safety Equipment Check Fume Hood->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Grounding Grounding Don PPE->Grounding Dispensing Dispensing Grounding->Dispensing Reaction Setup Reaction Setup Dispensing->Reaction Setup Reaction Workup Reaction Workup Dispensing->Reaction Workup Reaction Setup->Reaction Workup Small Spill Cleanup Small Spill Cleanup Waste Segregation Waste Segregation Small Spill Cleanup->Waste Segregation Reaction Workup->Waste Segregation

Caption: Standard Laboratory Workflow for this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:
  • Dedicated Waste Container: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., corrosive, irritant, flammable).

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.[4] Keep it separate from acids and oxidizing agents.[4]

Disposal Procedure:
  • Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Avoid Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[4][5] Amines can be harmful to aquatic life.[4]

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

G Start Start Material Contaminated? Material Contaminated? Start->Material Contaminated? Liquid Waste Liquid Waste Material Contaminated?->Liquid Waste Yes Solid Waste Solid Waste Material Contaminated?->Solid Waste Yes Dispose in Regular Trash Dispose in Regular Trash Material Contaminated?->Dispose in Regular Trash No Segregate in Labeled Container Segregate in Labeled Container Liquid Waste->Segregate in Labeled Container Solid Waste->Segregate in Labeled Container Contact EHS for Pickup Contact EHS for Pickup Segregate in Labeled Container->Contact EHS for Pickup End End Contact EHS for Pickup->End Dispose in Regular Trash->End

Caption: Disposal Pathway for this compound Contaminated Materials.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Hewlett-Packard Enterprise. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Ofipharma. (2019, August 16). Safety Data Sheet.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • Duke University. (n.d.). Safety Manual. Duke Chemistry Department.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxepan-4-amine
Reactant of Route 2
Oxepan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.